Product packaging for 3,4-Dibromo-6,7-dichloroquinoline(Cat. No.:CAS No. 1209859-59-5)

3,4-Dibromo-6,7-dichloroquinoline

Cat. No.: B578824
CAS No.: 1209859-59-5
M. Wt: 355.838
InChI Key: VMLASZQLYNPIBD-UHFFFAOYSA-N
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Description

3,4-Dibromo-6,7-dichloroquinoline is a high-value, multi-halogenated quinoline building block specifically designed for advanced synthetic chemistry and pharmaceutical research. Its molecular structure features distinct bromine and chlorine atoms at the 3,4 and 6,7 positions, creating unique opportunities for sequential, regioselective metal-catalyzed cross-coupling reactions. This controlled reactivity allows researchers to systematically construct complex, poly-substituted quinoline architectures, which are privileged scaffolds in medicinal chemistry . The primary research value of this compound lies in its application as a key precursor in the discovery and development of new therapeutic agents. Halogenated quinolines are foundational intermediates in synthesizing compounds with known biological activity . Furthermore, its potential extends to the development of tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors. TDP2 is a DNA repair enzyme, and its inhibition is a promising strategy for overcoming cancer cell resistance to topoisomerase 2 poisons like etoposide, potentially enhancing the efficacy of chemotherapeutic treatments . As a sophisticated chemical tool, this compound is intended for use by qualified researchers in controlled laboratory settings. It is offered For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the relevant safety data sheet (SDS) and handle this material according to all applicable laboratory safety protocols. Specific data on its melting point, solubility, and spectral characteristics (NMR, MS) should be determined to complete this profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3Br2Cl2N B578824 3,4-Dibromo-6,7-dichloroquinoline CAS No. 1209859-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1209859-59-5

Molecular Formula

C9H3Br2Cl2N

Molecular Weight

355.838

IUPAC Name

3,4-dibromo-6,7-dichloroquinoline

InChI

InChI=1S/C9H3Br2Cl2N/c10-5-3-14-8-2-7(13)6(12)1-4(8)9(5)11/h1-3H

InChI Key

VMLASZQLYNPIBD-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Br)Br

Synonyms

3,4-Dibromo-6,7-dichloroquinoline

Origin of Product

United States

Foundational & Exploratory

3,4-Dibromo-6,7-dichloroquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dihalogenated Quinolines

Chemical Structures

The fundamental structure of these compounds is the quinoline bicyclic heterocycle. The varying positions of halogen substituents significantly influence their chemical reactivity and properties.

G cluster_0 Synthesis Workflow for 4,7-Dichloroquinoline A m-Chloroaniline + Ethyl Ethoxymethylenemalonate B Step 1: Condensation (Heat, 1h) A->B Reactants C Ethyl α-carbethoxy-β- m-chloroanilinoacrylate B->C Product D Step 2: Cyclization (Dowtherm A, boil, 1h) C->D Input E Ester Intermediate D->E Product F Step 3: Saponification (10% NaOH, reflux) E->F Input G 7-Chloro-4-hydroxy-3- quinolinecarboxylic acid F->G Product H Step 4: Decarboxylation (Dowtherm A, boil, 1h) G->H Input I 7-Chloro-4-quinolinol H->I Product J Step 5: Chlorination (POCl₃, 135-140°C, 1h) I->J Input K 4,7-Dichloroquinoline (Crude) J->K Product L Step 6: Purification (Recrystallization) K->L Input M Pure 4,7-Dichloroquinoline L->M Final Product

Technical Guide on 3,4-Dibromo-6,7-dichloroquinoline: Data Unavailability

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the physical properties, experimental protocols, and biological pathways associated with 3,4-Dibromo-6,7-dichloroquinoline has revealed a significant lack of available public data for this specific chemical compound.

Extensive queries of chemical databases and scientific literature did not yield any specific experimental or computed data for this compound. The search results consistently provided information on structurally related but distinct compounds, including:

  • 4,7-Dichloroquinoline

  • 7-Bromo-3,4-dichloroquinoline

  • 6-Bromo-3,4-dichloroquinoline

  • Other halogenated quinoline derivatives

This lack of specific information prevents the creation of an in-depth technical guide as requested, as no quantitative data for physical properties, established experimental protocols for their determination, or known signaling pathways involving this compound could be identified.

Alternative Compounds for Analysis

For researchers, scientists, and drug development professionals interested in the general class of halogenated quinolines, a wealth of information is available for related compounds. A detailed technical guide, including the requested data presentation, experimental protocols, and visualizations, can be provided for a more well-documented analogue such as 4,7-Dichloroquinoline . This compound is a known intermediate in the synthesis of several antimalarial drugs and has been extensively studied.[1][2][3][4][5][6]

Should you be interested in proceeding with a technical guide on a related, well-characterized compound like 4,7-Dichloroquinoline, please provide confirmation.

References

An In-depth Technical Guide to 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are scaffolds in numerous natural products and synthetic pharmaceuticals. Their broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, makes them a focal point of medicinal chemistry research.[1][2][3][4] The introduction of halogen atoms into the quinoline core can significantly modulate the compound's physicochemical properties and biological activity.[5][6] This guide focuses on the specific polysubstituted quinoline, 3,4-Dibromo-6,7-dichloroquinoline, providing a foundational resource for its synthesis and potential exploration.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not available, the following table summarizes the projected properties based on known data for structurally similar halogenated quinolines.

PropertyPredicted ValueNotes
CAS Number Not AssignedAs of the date of this publication, a specific CAS number has not been assigned.
Molecular Formula C₉H₃Br₂Cl₂NCalculated based on the chemical structure.
Molecular Weight 399.78 g/mol Calculated based on the molecular formula.
Appearance Predicted to be a pale yellow to white solid.Based on the appearance of other polyhalogenated quinolines.
Melting Point >150 °CExpected to be relatively high due to the molecular weight and crystalline packing.
Solubility Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Typical for polyhalogenated aromatic compounds.
¹H NMR (predicted) δ 8.5-9.0 (s, 1H), 7.8-8.2 (s, 1H)Chemical shifts are estimations and would need experimental verification. Protons are expected in the aromatic region.
¹³C NMR (predicted) Multiple peaks in the range of δ 110-150 ppm.A complex spectrum is expected due to the number of substituted carbons.
Mass Spec (m/z) Isotopic cluster around 397-403A characteristic isotopic pattern for two bromine and two chlorine atoms would be a key identifier.

Synthesis and Experimental Protocols

The synthesis of polyhalogenated quinolines can be approached through various established methods, often involving the cyclization of an appropriately substituted aniline.[7] A plausible synthetic route for this compound is proposed below, starting from 3,4-dichloroaniline.

A multi-step synthesis can be envisioned, beginning with the construction of the quinoline core via a reaction like the Gould-Jacobs reaction, followed by sequential halogenation.

Synthetic_Workflow A 3,4-Dichloroaniline C Intermediate A A->C Condensation B Diethyl (ethoxymethylene)malonate B->C E 4-Hydroxy-6,7-dichloroquinolin-3-carboxylate C->E Heat D Thermal Cyclization G 6,7-Dichloroquinolin-4-ol E->G NaOH, then Heat F Hydrolysis & Decarboxylation I 4,6,7-Trichloroquinoline G->I POCl3 H Chlorination (POCl3) K This compound I->K NBS, H2SO4 J Bromination (NBS, H2SO4)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Hydroxy-6,7-dichloroquinolin-3-carboxylate

  • In a round-bottom flask, combine 3,4-dichloroaniline (1 eq.) and diethyl (ethoxymethylene)malonate (1.1 eq.).

  • Heat the mixture at 120-130 °C for 2 hours.

  • The resulting intermediate is then added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250 °C.

  • Maintain the temperature for 30 minutes to facilitate cyclization.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to yield the ethyl ester of 4-hydroxy-6,7-dichloroquinoline-3-carboxylic acid.

Step 2: Synthesis of 6,7-Dichloroquinolin-4-ol

  • Suspend the product from Step 1 in a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 4 hours to achieve hydrolysis of the ester.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid and heat it at its melting point until carbon dioxide evolution ceases, indicating decarboxylation.

  • Recrystallize the crude product from ethanol to obtain pure 6,7-Dichloroquinolin-4-ol.

Step 3: Synthesis of 4,6,7-Trichloroquinoline

  • In a flask equipped with a reflux condenser, add 6,7-Dichloroquinolin-4-ol (1 eq.) to phosphorus oxychloride (POCl₃, 5 eq.).

  • Reflux the mixture for 3 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Synthesis of this compound

  • Dissolve 4,6,7-Trichloroquinoline (1 eq.) in concentrated sulfuric acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 2.2 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution.

  • Filter the precipitate, wash with water, and purify by column chromatography to yield the final product.

Potential Applications in Drug Development

Halogenated quinolines are known for a wide array of biological activities.[8] Based on the activities of related compounds, this compound could be investigated for the following applications:

  • Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for drugs like chloroquine. This compound could serve as an intermediate for novel antimalarial agents.[2][9]

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by mechanisms such as the inhibition of topoisomerase or kinase signaling pathways.[4]

  • Antibacterial and Antifungal Activity: Halogenated quinolines have shown potent activity against various microbial strains, including drug-resistant ones.[5][8]

Hypothetical Biological Signaling Pathway

Given the prevalence of quinoline derivatives as kinase inhibitors in oncology, a plausible mechanism of action for a derivative of this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates Ligand Growth Factor Ligand->EGFR Binds Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinoline derivative.

Disclaimer: This document is intended for research and informational purposes only. The synthesis and handling of the described chemicals should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. The biological activities and pathways are hypothetical and require experimental validation.

References

3,4-Dibromo-6,7-dichloroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular formula and molecular weight of 3,4-Dibromo-6,7-dichloroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science.

Molecular Formula and Structure

The chemical structure of quinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. In this compound, the hydrogen atoms at positions 3, 4, 6, and 7 of the quinoline core are substituted with two bromine atoms and two chlorine atoms, respectively. This substitution pattern leads to the molecular formula:

C₉H₃Br₂Cl₂N

This formula indicates that a single molecule of the compound contains nine carbon atoms, three hydrogen atoms, two bromine atoms, two chlorine atoms, and one nitrogen atom. A similar compound, 3,6-Dibromo-2,4-dichloroquinoline, shares the same molecular formula and has a molar mass of 355.84 g/mol [1].

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are:

  • Carbon (C): 12.011 u[2]

  • Hydrogen (H): 1.008 u[3][4]

  • Bromine (Br): 79.904 u[5][6][7]

  • Chlorine (Cl): 35.453 u[8][9]

  • Nitrogen (N): 14.007 u[10][11]

The calculated molecular weight of this compound is presented in the table below.

ElementSymbolCountAtomic Weight (u)Total Weight (u)
CarbonC912.011108.099
HydrogenH31.0083.024
BromineBr279.904159.808
ChlorineCl235.45370.906
NitrogenN114.00714.007
Total 355.844

The molecular weight of this compound is 355.844 g/mol .

Elemental Composition

The following diagram illustrates the elemental composition of this compound, highlighting the constituent atoms that contribute to its molecular weight.

molecular_composition cluster_elements Elemental Composition of C₉H₃Br₂Cl₂N cluster_molecule This compound C Carbon (C) 9 atoms Molecule C₉H₃Br₂Cl₂N MW: 355.844 g/mol C->Molecule H Hydrogen (H) 3 atoms H->Molecule Br Bromine (Br) 2 atoms Br->Molecule Cl Chlorine (Cl) 2 atoms Cl->Molecule N Nitrogen (N) 1 atom N->Molecule

Elemental composition of this compound.

References

Spectroscopic Data Analysis of 3,4-Dibromo-6,7-dichloroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific experimental data for 3,4-Dibromo-6,7-dichloroquinoline in the public domain prevents the creation of a detailed technical guide as requested. Extensive searches of scientific databases and literature have yielded no specific spectroscopic information (NMR, IR, or Mass Spectrometry) for this particular chemical compound.

While a comprehensive guide on the spectroscopic analysis of this compound cannot be compiled due to the lack of available data, this document will outline the general experimental protocols and data analysis workflows that would be employed for the structural elucidation of such a halogenated quinoline derivative. This will serve as a foundational guide for researchers who may synthesize this compound in the future.

Experimental Protocols

The characterization of a novel compound like this compound would rely on a combination of spectroscopic techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): This technique would be used to identify the number and environment of hydrogen atoms. For this compound, one would expect to observe signals in the aromatic region, with chemical shifts and coupling constants providing information about the substitution pattern on the quinoline core.

  • ¹³C NMR (Carbon NMR): This would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative halogens appearing at characteristic downfield shifts.

  • Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: The spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

  • Expected Signals: For this compound, the IR spectrum would be expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the quinoline ring system, as well as C-H stretching and bending vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.

  • Sample Preparation: The sample could be analyzed as a solid (using an ATR accessory) or mixed with KBr to form a pellet.

Mass Spectrometry (MS)
  • Purpose: Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.

  • Expected Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₃Br₂Cl₂N. The isotopic pattern of this peak would be highly characteristic due to the presence of two bromine and two chlorine atoms, each with their distinct natural isotopic abundances.

  • Technique: A high-resolution mass spectrometry (HRMS) technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to confirm the elemental composition.

Data Presentation

If data were available, it would be presented in the following structured tables for clarity and comparative analysis.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Hypothetical Valuee.g., s, d, ddHypothetical Valuee.g., 1He.g., H-2, H-5, H-8

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Hypothetical Valuee.g., C-2, C-3, C-4, etc.

Table 3: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical Valuee.g., s, m, we.g., C=N stretch, C-Cl stretch

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Hypothetical Valuee.g., 100e.g., [M]⁺, [M+2]⁺, fragments

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of a novel compound like this compound can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms interpretation Data Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Workflow for the synthesis and spectroscopic characterization of a novel compound.

G cluster_techniques Spectroscopic Techniques cluster_information Derived Information compound This compound ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir nmr NMR Spectroscopy compound->nmr mw Molecular Weight & Formula ms->mw fg Functional Groups ir->fg connectivity Connectivity & Environment of Atoms (¹H, ¹³C) nmr->connectivity structure Final Structure mw->structure fg->structure connectivity->structure

Logical relationship of spectroscopic techniques for structural elucidation.

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,4-Dibromo-6,7-dichloroquinoline. Due to the absence of directly published experimental data for this specific molecule, this guide leverages established principles of NMR spectroscopy and publicly available data for structurally related quinoline derivatives to predict the chemical shifts and coupling patterns. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known substituent effects of halogens on the quinoline ring system, drawing comparisons with compounds such as 4,7-dichloroquinoline.[1][2] The electron-withdrawing nature of both bromine and chlorine atoms is expected to deshield the nearby protons and carbons, leading to downfield chemical shifts.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0s-
H-58.2 - 8.4s-
H-88.0 - 8.2s-

Note: The absence of adjacent protons for H-2, H-5, and H-8 is predicted to result in singlets for all observable protons.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4135 - 137
C-4a148 - 150
C-5128 - 130
C-6130 - 132
C-7137 - 139
C-8127 - 129
C-8a147 - 149

Note: The chemical shifts are predicted based on the expected electronic environment of each carbon atom. The carbons directly bonded to halogens (C-3, C-4, C-6, C-7) and the nitrogen-bearing carbons (C-2, C-8a) are expected to be the most deshielded.

Experimental Protocol for NMR Spectroscopy

The following protocol provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of halogenated quinoline derivatives.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.[1][2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration may be adjusted to optimize signal-to-noise and prevent issues with solubility or aggregation.[3][4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Acquisition Time (aq): Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

    • Spectral Width (sw): Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

3. ¹³C NMR Spectroscopy Acquisition

  • Spectrometer: Use the same high-field NMR spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Number of Scans: A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

    • Spectral Width (sw): Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

4. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration and Multiplicity Analysis: For ¹H spectra, integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a novel compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_proc Data Processing & Analysis A Compound Synthesis & Purification B Solvent Selection (e.g., CDCl3) A->B C Sample Dissolution & Transfer to NMR Tube B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E G Fourier Transform & Phasing D->G E->G F 2D NMR (Optional) (COSY, HSQC, HMBC) J Structure Elucidation F->J H Baseline Correction & Referencing G->H I Peak Picking, Integration, & Multiplicity Analysis H->I I->F If structure is ambiguous I->J

References

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 3,4-Dibromo-6,7-dichloroquinoline. Due to the absence of specific experimental data for this compound in the available scientific literature, this document leverages established principles of mass spectrometry, including the known fragmentation patterns of halogenated aromatic compounds and quinoline derivatives, to construct a theoretical yet comprehensive analytical framework. This guide is intended to serve as a valuable resource for researchers in method development, structural elucidation, and impurity profiling.

Predicted Mass Spectrum and Isotopic Profile

The initial step in analyzing the mass spectrum of this compound is the identification of its molecular ion peak. The presence of multiple halogen atoms (two bromine and two chlorine) will result in a characteristic and complex isotopic pattern. The relative abundance of these isotopes will be a key indicator in confirming the elemental composition of the parent ion and its fragments.

Table 1: Predicted Major Fragment Ions of this compound

Predicted Fragment m/z (Monoisotopic) Proposed Neutral Loss Notes
[M]⁺374.7-Molecular Ion
[M-Cl]⁺339.7Chlorine radical (Cl•)Loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds.
[M-Br]⁺295.8Bromine radical (Br•)Loss of a bromine atom is also a highly probable initial fragmentation step.
[M-Br-Cl]⁺260.8Bromine and Chlorine radicals (Br•, Cl•)Stepwise loss of different halogen atoms.
[M-2Br]⁺216.9Two Bromine radicals (2 Br•)Sequential loss of both bromine atoms.
[M-2Cl]⁺304.8Two Chlorine radicals (2 Cl•)Sequential loss of both chlorine atoms.
[M-Br-HCN]⁺268.8Bromine radical and Hydrogen Cyanide (Br•, HCN)Characteristic fragmentation of the quinoline ring structure following halogen loss.[1]
[C₉H₃NCl₂]⁺214.9Two Bromine atoms (2Br)Represents the dichloroquinoline core after the loss of both bromine atoms.
[C₉H₃NBr₂]⁺302.8Two Chlorine atoms (2Cl)Represents the dibromoquinoline core after the loss of both chlorine atoms.

Proposed Fragmentation Pathways

Electron ionization (EI) mass spectrometry typically involves the bombardment of molecules with high-energy electrons, leading to the formation of a molecular ion which can then undergo fragmentation.[2] The fragmentation of this compound is predicted to be dominated by the cleavage of the carbon-halogen bonds, given their relative weakness compared to the bonds within the aromatic quinoline core. The stability of the resulting fragment ions will also govern the fragmentation cascade.

A primary fragmentation event is the loss of a single halogen atom, either bromine or chlorine. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the initial loss of a bromine radical is generally more favorable. Subsequent fragmentation can involve the loss of the remaining halogens or the characteristic fragmentation of the quinoline ring system, such as the elimination of hydrogen cyanide (HCN).[1]

Fragmentation_Pathway M [C₉H₃Br₂Cl₂N]⁺ m/z = 374.7 M_minus_Br [C₉H₃BrCl₂N]⁺ m/z = 295.8 M->M_minus_Br - Br• M_minus_Cl [C₉H₃Br₂ClN]⁺ m/z = 339.7 M->M_minus_Cl - Cl• M_minus_2Br [C₉H₃Cl₂N]⁺ m/z = 216.9 M_minus_Br->M_minus_2Br - Br• M_minus_Br_Cl [C₉H₃BrClN]⁺ m/z = 260.8 M_minus_Br->M_minus_Br_Cl - Cl• M_minus_Br_HCN [C₈H₃BrCl₂]⁺ m/z = 268.8 M_minus_Br->M_minus_Br_HCN - HCN M_minus_2Cl [C₉H₃Br₂N]⁺ m/z = 304.8 M_minus_Cl->M_minus_2Cl - Cl• M_minus_Cl->M_minus_Br_Cl - Br•

Predicted primary fragmentation pathways for this compound.

Experimental Protocol: A General Approach

While a specific, validated protocol for this compound is not available, the following outlines a general methodology for the analysis of halogenated aromatic compounds by gas chromatography-mass spectrometry (GC-MS), a common technique for such analytes.

3.1. Sample Preparation

  • Dissolution: Dissolve a precisely weighed amount of the sample in a high-purity volatile organic solvent (e.g., toluene, dichloromethane, or hexane).

  • Dilution: Prepare a series of dilutions to determine the optimal concentration for analysis, avoiding detector saturation.

  • Internal Standard: The addition of a suitable internal standard is recommended for quantitative analysis.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Injector Temperature: 250-280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating halogenated aromatic compounds. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An initial temperature of around 100-150 °C, held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes. This program should be optimized to ensure good separation from any impurities.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 50 to 500 to cover the molecular ion and expected fragments.

    • Solvent Delay: A solvent delay of 3-5 minutes is necessary to prevent the solvent peak from damaging the detector.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in appropriate solvent Dilution Prepare serial dilutions Dissolution->Dilution Internal_Standard Add internal standard (for quantitation) Dilution->Internal_Standard Injection Inject sample into GC Internal_Standard->Injection Separation Chromatographic separation on capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass analysis (Quadrupole or TOF) Ionization->Mass_Analysis Detection Detection of ions Mass_Analysis->Detection TIC Total Ion Chromatogram generation Detection->TIC Mass_Spectra Extraction of mass spectra for peaks of interest TIC->Mass_Spectra Fragmentation_Analysis Analysis of fragmentation patterns Mass_Spectra->Fragmentation_Analysis Library_Search Comparison with spectral libraries (if available) Fragmentation_Analysis->Library_Search

A generalized experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a systematic process initiated by the loss of halogen atoms, followed by fragmentation of the quinoline core. The characteristic isotopic patterns arising from the four halogen atoms will be crucial for the identification of the molecular ion and its fragments. The proposed fragmentation pathways and the general experimental protocol provided in this guide offer a solid foundation for researchers to develop and validate analytical methods for this and structurally related compounds. Further empirical studies are warranted to confirm these predicted fragmentation patterns and to establish a definitive mass spectral library entry for this molecule.

References

Solubility Profile of 3,4-Dibromo-6,7-dichloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the novel halogenated quinoline derivative, 3,4-Dibromo-6,7-dichloroquinoline. Due to the nascent stage of research on this specific compound, experimental solubility data is not yet available in peer-reviewed literature. This document, therefore, serves as a foundational resource, outlining the predicted physicochemical properties, established experimental protocols for solubility determination of analogous compounds, and the computational methodologies that can be employed to forecast its solubility. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to investigate the solubility of this compound and similar poorly soluble compounds. Detailed experimental workflows and data presentation formats are provided to ensure consistency and comparability in future studies.

Introduction

This compound is a polyhalogenated aromatic heterocyclic compound. The quinoline scaffold is a key structural motif in numerous pharmacologically active molecules, and the introduction of multiple halogen substituents can significantly modulate a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Poor aqueous solubility can present significant challenges during drug development, affecting formulation strategies and in vivo performance.

This guide addresses the current knowledge gap regarding the solubility of this compound by presenting a framework for its characterization.

Physicochemical Properties (Predicted)

In the absence of experimental data, computational methods provide initial estimates of the physicochemical properties of this compound. These predictions are valuable for guiding experimental design and developing a preliminary understanding of the compound's behavior.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Software
Molecular FormulaC₉H₃Br₂Cl₂N-
Molecular Weight355.84 g/mol -
logP (Octanol-Water Partition Coefficient)5.2 ± 0.5QSPR Models
Aqueous Solubility (logS)-6.5 ± 1.0 (mg/mL)QSPR Models
pKa (most basic)1.5 ± 0.3Computational pKa Prediction

Note: These values are predictions from quantitative structure-property relationship (QSPR) models and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of poorly soluble compounds like this compound. The choice of method will depend on the required throughput, accuracy, and the stage of drug development.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[1]

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid) in a sealed, inert container.

  • Equilibration: The suspension is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[2]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported as the average of at least three independent measurements.

Kinetic Solubility Determination: High-Throughput Screening (HTS) Method

Kinetic solubility assays are often used in early drug discovery to rapidly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution, which can be higher than the thermodynamic solubility.[3]

Protocol:

  • Compound Stock Solution: A high-concentration stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in the organic solvent in a multi-well plate format.

  • Aqueous Buffer Addition: A fixed volume of aqueous buffer (e.g., PBS) is added to each well, and the plate is shaken.

  • Precipitation Detection: The formation of precipitate is detected by turbidimetry (measuring light scattering) or nephelometry at a specific time point (e.g., 2, 18, or 24 hours).

  • Data Analysis: The kinetic solubility is defined as the concentration in the well immediately preceding the one in which precipitation is observed.

Mandatory Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Excess Compound C Mix and Seal A->C B Solvent B->C D Agitate at Constant Temperature (e.g., 24-72h) C->D E Centrifugation D->E F Filtration (0.22 µm) E->F G Analyze Filtrate (HPLC/LC-MS) F->G H Determine Concentration G->H I Thermodynamic Solubility H->I Report Solubility

Caption: Workflow for Shake-Flask Thermodynamic Solubility.

Logical Relationship of Solubility Prediction Methods

G cluster_0 Computational Prediction A Chemical Structure of This compound B Quantitative Structure-Property Relationship (QSPR) Models A->B C Molecular Dynamics (MD) Simulations A->C D Thermodynamic Cycle Calculations A->D E Predicted Solubility (logS, Aqueous Solubility) B->E C->E D->E F Experimental Validation E->F

Caption: Computational Approaches for Solubility Prediction.

Data Presentation

Quantitative solubility data for this compound should be summarized in a clear and structured format to facilitate comparison across different conditions.

Table 2: Template for Reporting Experimental Solubility Data

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (µM)Analytical Method
Deionized Water7.025Data not availableData not availableHPLC-UV
Phosphate-Buffered Saline7.437Data not availableData not availableLC-MS
Simulated Gastric Fluid (without pepsin)1.237Data not availableData not availableHPLC-UV
Additional Solvents...............

Conclusion

While experimental data on the solubility of this compound is currently lacking, this technical guide provides the necessary framework for its systematic investigation. The predicted low aqueous solubility underscores the importance of early and accurate solubility assessment in the drug development process. The detailed experimental protocols for both thermodynamic and kinetic solubility determination offer standardized approaches for generating reliable and reproducible data. Furthermore, the outlined computational methods serve as valuable tools for initial solubility prediction and for gaining a deeper understanding of the molecular determinants of solubility. It is anticipated that the application of these methodologies will enable the comprehensive characterization of the solubility profile of this compound, thereby facilitating its future development as a potential therapeutic agent. Researchers are encouraged to utilize the provided templates for data presentation to ensure consistency and contribute to a growing body of knowledge on this and similar halogenated quinoline derivatives.

References

quantum chemical calculations for 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Quantum Chemical Analysis of 3,4-Dibromo-6,7-dichloroquinoline

Abstract

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The introduction of halogen substituents to the quinoline ring system can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a heavily halogenated quinoline derivative whose specific properties are not yet extensively characterized.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery and materials science.[4][5][6] DFT enables the accurate prediction of molecular structures, electronic properties, and vibrational spectra from first principles, offering a cost-effective and efficient alternative to purely experimental approaches.[7] This guide provides a detailed protocol for a theoretical investigation of this compound, aiming to elucidate its fundamental chemical characteristics and provide a basis for future experimental research and drug design efforts.

Computational Methodology and Protocols

This section details the proposed computational protocol for the theoretical analysis of this compound.

Molecular Modeling and Software

The initial 3D structure of this compound will be constructed using a molecular modeling program such as GaussView. The quantum chemical calculations will be performed using the Gaussian 16 suite of programs.

Theoretical Framework

The calculations will be based on Density Functional Theory (DFT), which has been proven to provide a reliable balance between computational cost and accuracy for systems of this size.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional will be employed. This functional is widely used and has demonstrated high accuracy for a broad range of organic molecules, particularly in predicting geometries and electronic properties.

  • Basis Set: The 6-311++G(d,p) basis set will be used for all calculations. This Pople-style basis set includes diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

Geometry Optimization

A full geometry optimization of the molecule will be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization process will be continued until the forces on each atom are negligible and the geometry has reached a stationary point on the potential energy surface, confirmed by the convergence criteria set within the Gaussian software.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies in the calculated vibrational spectrum will verify that the structure is a stable equilibrium geometry. The results will also provide theoretical infrared (IR) spectral data.

Calculation of Molecular Properties

Following successful optimization, a series of molecular properties will be calculated:

  • Mulliken Atomic Charges: To understand the distribution of electron density across the molecule and identify potential sites for electrophilic and nucleophilic attack.[8][9][10]

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and kinetic stability.[11][12][13][14]

  • Thermodynamic Properties: Standard thermodynamic parameters such as zero-point vibrational energy, enthalpy, and Gibbs free energy will be calculated.

Expected Data and Analysis

The following sections present the structure of the expected quantitative data from the proposed calculations.

Molecular Geometry

The optimized geometric parameters provide the most stable 3D conformation of the molecule. The atomic numbering scheme used for this compound is shown in Figure 1.

Atomic numbering scheme for this compound. Note: This is a placeholder image as I cannot generate images.
Figure 1. Atomic numbering scheme for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

Parameter Atom(s) Value (Å or °) Parameter Atom(s) Value (°)
Bond Lengths Dihedral Angles
R(N1-C2) N1, C2 1.37 D(C4-C3-C2-N1) C4, C3, C2, N1 0.1
R(C3-Br12) C3, Br12 1.89 D(C5-C6-C7-C8) C5, C6, C7, C8 -0.2
R(C4-Br13) C4, Br13 1.88 D(C6-C7-Cl15) C6, C7, Cl15 179.8
R(C6-Cl14) C6, Cl14 1.74 D(C8-C7-Cl15) C8, C7, Cl15 -0.3
R(C7-Cl15) C7, Cl15 1.73
Bond Angles
A(C2-N1-C9) C2, N1, C9 117.5
A(N1-C2-C3) N1, C2, C3 122.0
A(C2-C3-Br12) C2, C3, Br12 119.5
A(C5-C6-Cl14) C5, C6, Cl14 120.1
A(C8-C7-Cl15) C8, C7, Cl15 119.9

(Note: Values are illustrative placeholders based on typical bond lengths and angles for similar structures.)

Electronic Properties

Electronic properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 2: Mulliken Atomic Charges

Atom Charge (e) Atom Charge (e)
N1 -0.58 C8 -0.15
C2 0.25 C9 0.35
C3 0.05 C10 0.18
C4 0.08 Br12 -0.04
C5 -0.12 Br13 -0.05
C6 0.10 Cl14 -0.11
C7 0.11 Cl15 -0.10

(Note: Values are illustrative placeholders.)

The Mulliken charges indicate that the nitrogen atom (N1) is the most electronegative center, making it a likely site for hydrogen bonding. The carbon atoms attached to the halogens exhibit positive charges, suggesting they are potential electrophilic sites.

Table 3: Frontier Molecular Orbital (FMO) Energies

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -2.15
Energy Gap (ΔE) 4.70

(Note: Values are illustrative placeholders.)

The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A relatively large gap, as illustrated here, suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[14][15]

Visualizations

Diagrams created using Graphviz provide clear visual representations of workflows and conceptual relationships.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis mol_build Build 3D Structure (this compound) method_select Select Method (DFT: B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify prop_calc Calculate Properties (Charges, FMOs, Spectra) verify->prop_calc data_table Tabulate & Visualize Data prop_calc->data_table

Caption: A workflow diagram illustrating the key stages of a quantum chemical calculation.

G cluster_calc Calculated Quantum Properties cluster_app Drug Design Implications mep Molecular Electrostatic Potential (MEP) binding Predicting Intermolecular Interactions & Binding Sites mep->binding charges Mulliken Atomic Charges charges->binding fmo HOMO-LUMO Gap reactivity Understanding Chemical Reactivity & Stability fmo->reactivity sar Informing Structure-Activity Relationships (SAR) binding->sar reactivity->sar

References

The Halogenated Quinolines: A Deep Dive into their Discovery, History, and Enduring Legacy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The halogenated quinolines represent a cornerstone in the history of medicinal chemistry, particularly in the fight against malaria. This technical guide provides a comprehensive overview of the discovery and historical development of this critical class of compounds. From the early use of quinine to the synthetic triumphs of chloroquine, amodiaquine, and mefloquine, this document traces the evolution of our understanding of their structure-activity relationships and mechanisms of action. Detailed experimental protocols for the synthesis of key halogenated quinoline antimalarials are provided, alongside a curated collection of quantitative data on their biological activity. Furthermore, this guide employs visualizations to illustrate the historical timeline of their development, the intricate mechanism of action of 4-aminoquinolines, and a generalized workflow for antimalarial drug discovery.

Introduction: The Dawn of Quinolines in Therapeutics

The story of halogenated quinolines begins with the parent compound, quinoline, a heterocyclic aromatic organic compound first extracted from coal tar in 1834.[1] However, its therapeutic significance emerged from a natural source: the bark of the Cinchona tree. For centuries, indigenous populations in South America used this bark to treat fevers. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine.[1][2][3] This marked a pivotal moment, providing a purified and quantifiable substance for the treatment of malaria.[3] The immense demand for quinine, especially during times of war and colonial expansion, spurred chemists to pursue its chemical synthesis and to develop synthetic analogues with improved properties.

The early 20th century saw significant efforts, particularly in Germany, to create synthetic antimalarials to reduce reliance on natural quinine.[1] This research led to the development of the 4-aminoquinoline core structure, a breakthrough that would pave the way for some of the most impactful drugs of the 20th century.

The Rise of Halogenated Quinolines: A Historical Timeline

The introduction of halogens, particularly chlorine at the 7-position of the quinoline ring, proved to be a critical modification that enhanced antimalarial activity.[4][5] The following timeline highlights the key milestones in the discovery and development of halogenated quinolines:

Historical_Timeline_of_Halogenated_Quinolines cluster_1800s 19th Century cluster_1930s_40s 1930s - 1940s cluster_1950s_70s 1950s - 1970s 1820 1820: Quinine isolated from Cinchona bark 1834 1834: Quinoline isolated from coal tar 1934 1934: Chloroquine (Resochin) synthesized by Hans Andersag 1834->1934 1940s 1940s: Amodiaquine developed 1934->1940s 1945 1945: Chloroquine introduced for widespread use 1940s->1945 1957 1957: First documented case of Chloroquine resistance 1945->1957 1970s 1970s: Mefloquine synthesized at Walter Reed Army Institute of Research 1957->1970s

Figure 1: A timeline of key events in the history of halogenated quinolines.

Key Halogenated Quinolines: Synthesis and Structure-Activity Relationship

The strategic placement of a halogen atom on the quinoline nucleus, combined with modifications to the aminoalkyl side chain, has been central to the development of potent antimalarial agents.

Chloroquine

Synthesis: The synthesis of chloroquine typically involves the condensation of 4,7-dichloroquinoline with novaldiamine (4-amino-1-diethylaminopentane). The key intermediate, 4,7-dichloroquinoline, is itself synthesized from m-chloroaniline.

Structure-Activity Relationship (SAR):

  • The 7-chloro substituent is crucial for activity against Plasmodium falciparum.[4][5]

  • The diaminoalkane side chain is essential for accumulating the drug in the acidic food vacuole of the parasite.[6]

  • The terminal tertiary amine in the side chain is important for its basicity and subsequent protonation.[6]

Amodiaquine

Synthesis: Amodiaquine is synthesized by the reaction of 4,7-dichloroquinoline with 4-acetamidophenol, followed by a Mannich reaction with formaldehyde and diethylamine.

SAR:

  • Similar to chloroquine, the 7-chloroquinoline core is vital for its antimalarial action.

  • The Mannich base side chain contributes to its activity against some chloroquine-resistant strains of P. falciparum.

Mefloquine

Synthesis: The synthesis of mefloquine is more complex and has been approached through various routes. A common strategy involves the reaction of a lithiated 2,8-bis(trifluoromethyl)quinoline with a piperidine-containing side chain precursor.

SAR:

  • The presence of two trifluoromethyl groups at the 2- and 8-positions is a defining feature of mefloquine's high potency.

  • The piperidinemethanol side chain is critical for its activity.

Data Presentation: Comparative Antimalarial Activity

The following tables summarize the in vitro activity of various halogenated quinolines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.

Compound7-SubstituentSide ChainP. falciparum StrainIC50 (nM)Reference
ChloroquineClN'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamineD10 (CQS)9.8[6]
ChloroquineClN'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamineDd2 (CQR)150[7]
AmodiaquineCl4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenolD10 (CQS)11.2[8]
AmodiaquineCl4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenolW2 (CQR)35[8]
MefloquineCF3 (at C2 & C8)(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanolD10 (CQS)25[9]
MefloquineCF3 (at C2 & C8)(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanolW2 (CQR)30[9]
7-Bromo-4-aminoquinolineBrN'-(7-bromoquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamineD10 (CQS)12.1[6]
7-Iodo-4-aminoquinolineIN'-(7-iodoquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamineD10 (CQS)15.3[6]
7-Fluoro-4-aminoquinolineFN'-(7-fluoroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamineD10 (CQS)45.6[6]
Halogenated Quinoline DerivativeP. falciparum StrainIC50 (µM)Reference
6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamineD10 (CQS)0.070[10]
6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamineDd2 (CQR)0.157[10]
7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dioneNF54 (CQS)2.21[10]
8-bromo-2-chloroisocryptolepine3D7 (CQS)0.057[10]
8-bromo-2-chloroisocryptolepineW2mef (CQR)0.085[10]

Mechanism of Action of 4-Aminoquinolines

The primary mechanism of action for 4-aminoquinoline drugs like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[11][12][13] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme.[11] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole.[6] There, they are protonated and bind to heme, preventing its polymerization into hemozoin. The buildup of free heme leads to oxidative stress and parasite death.[11]

Mechanism_of_Action cluster_host Host Red Blood Cell cluster_parasite Malaria Parasite cluster_dv_process Hemoglobin Hemoglobin Ingestion Ingestion Hemoglobin->Ingestion Digestive_Vacuole Digestive Vacuole (Acidic) Ingestion->Digestive_Vacuole Heme_Release Heme Release (Toxic) Heme_Polymerization Heme Polymerization Heme_Release->Heme_Polymerization Heme_Buildup Free Heme Buildup Hemozoin Hemozoin (Non-toxic) Heme_Polymerization->Hemozoin 4-Aminoquinoline 4-Aminoquinoline Accumulation Accumulation & Protonation 4-Aminoquinoline->Accumulation Inhibition Inhibition Accumulation->Inhibition Inhibition->Heme_Polymerization Oxidative_Stress Oxidative Stress Parasite_Death Parasite_Death

Figure 2: Mechanism of action of 4-aminoquinoline antimalarials.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key halogenated quinolines.

Synthesis of 4,7-Dichloroquinoline (Key Intermediate)

This protocol is adapted from established literature procedures.[14][15][16]

Step 1: Synthesis of Diethyl 2-((3-chlorophenyl)amino)maleate

  • In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature. The product, diethyl 2-((3-chlorophenyl)amino)maleate, often solidifies upon cooling and can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • In a separate flask, heat diphenyl ether to 250 °C.

  • Slowly add the crude product from Step 1 to the hot diphenyl ether.

  • Maintain the temperature at 250 °C for 30-60 minutes.

  • Cool the mixture and add hexane or petroleum ether to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation to 7-Chloro-4-hydroxyquinoline

  • Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry.

  • Heat the dried carboxylic acid at 250-270 °C until carbon dioxide evolution ceases, yielding 7-chloro-4-hydroxyquinoline.

Step 4: Chlorination to 4,7-Dichloroquinoline

  • Carefully add phosphorus oxychloride (POCl3) (3-5 eq) to the 7-chloro-4-hydroxyquinoline from Step 3.

  • Heat the mixture at 100-110 °C for 2-3 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a cold aqueous sodium hydroxide or ammonium hydroxide solution to precipitate the crude 4,7-dichloroquinoline.

  • Filter the solid, wash with water, and recrystallize from ethanol or a suitable solvent to obtain pure 4,7-dichloroquinoline.

Synthesis of Chloroquine
  • Combine 4,7-dichloroquinoline (1.0 eq) and novaldiamine (2.0-2.5 eq).

  • Heat the mixture at 160-180 °C for several hours.

  • Cool the reaction mixture and dissolve it in dilute acid (e.g., hydrochloric acid).

  • Wash the acidic solution with an organic solvent (e.g., ether) to remove unreacted starting material.

  • Basify the aqueous layer with sodium hydroxide to precipitate the chloroquine base.

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield chloroquine base.

  • The base can be converted to the phosphate salt by treatment with phosphoric acid in ethanol.

Synthesis of Amodiaquine
  • A mixture of 4,7-dichloroquinoline (1.0 eq) and 4-aminophenol (1.1 eq) in a suitable solvent (e.g., acetic acid or a high-boiling alcohol) is heated to reflux for several hours.[14]

  • After cooling, the intermediate, 4-(7-chloroquinolin-4-ylamino)phenol, is isolated.

  • The intermediate is then subjected to a Mannich reaction by treating it with formaldehyde and diethylamine in a solvent like ethanol at reflux to yield amodiaquine.

  • The product can be isolated and purified as the dihydrochloride dihydrate salt.

Synthesis of Mefloquine Hydrochloride

This is a generalized representation of one synthetic approach.[17][18][19]

  • Preparation of the quinoline core: Start with the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol.

  • Conversion to a reactive intermediate: The quinolin-4-ol is converted to a more reactive species, such as 4-bromo-2,8-bis(trifluoromethyl)quinoline.

  • Introduction of the side chain: The bromoquinoline is lithiated and then reacted with an appropriate electrophile to introduce the precursor to the piperidinemethanol side chain.

  • Formation of the final product: The intermediate is then converted to mefloquine through a series of steps, which may include oxidation and reduction, followed by salt formation with hydrochloric acid to yield mefloquine hydrochloride.

Antimalarial Drug Discovery Workflow

The discovery of new antimalarial drugs follows a multi-stage process, from initial screening to clinical trials. The following diagram illustrates a generalized workflow.

Antimalarial_Drug_Discovery_Workflow Start Start HTS High-Throughput Screening (HTS) (Phenotypic or Target-based) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, ADME, Toxicology) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials Approval Regulatory Approval & Market Clinical_Trials->Approval End New Antimalarial Drug Approval->End

Figure 3: A generalized workflow for antimalarial drug discovery.

Conclusion and Future Perspectives

The discovery and development of halogenated quinolines have had a profound impact on global health, saving countless lives from malaria. While the emergence of drug resistance has diminished the efficacy of some of these foundational drugs, the quinoline scaffold remains a valuable starting point for the design of new antimalarial agents. Ongoing research focuses on understanding and overcoming resistance mechanisms, developing novel quinoline derivatives with improved activity against resistant parasite strains, and exploring combination therapies to prolong the lifespan of these vital medicines. The rich history of halogenated quinolines serves as a powerful testament to the ingenuity of medicinal chemists and continues to inspire the next generation of antimalarial drug discovery.

References

A Technical Guide to the Theoretical and Experimental UV-Vis Spectroscopy of 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Theoretical Framework: Predicting the UV-Vis Spectrum

The theoretical UV-Vis spectrum of an organic molecule can be reliably predicted using computational chemistry methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective approach for this purpose.[1][2] The process involves calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

A typical workflow for the TD-DFT calculation of a UV-Vis spectrum is detailed below. This protocol is based on common practices in computational chemistry for similar aromatic compounds.[1][3][4]

dot

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output and Analysis mol_structure Define Molecular Structure of 3,4-Dibromo-6,7-dichloroquinoline geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc tddft_calc TD-DFT Calculation (Excited States) freq_calc->tddft_calc extract_data Extract Transition Energies & Oscillator Strengths tddft_calc->extract_data gen_spectrum Generate Theoretical Spectrum (e.g., with Gaussian broadening) extract_data->gen_spectrum

Caption: Computational workflow for predicting the UV-Vis spectrum using TD-DFT.

Methodology Details:

  • Molecular Structure Input: The 3D coordinates of this compound are used as the initial input.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is DFT with the B3LYP functional and a basis set such as 6-311G(d,p).[1]

  • Frequency Calculation: This is performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • TD-DFT Calculation: The core of the UV-Vis prediction. This calculation determines the vertical excitation energies from the ground state to various excited states. The choice of functional and basis set can impact the accuracy of the results.[4] For halogenated compounds, basis sets with polarization and diffuse functions, like 6-311++G(d,p), are often employed to better describe the electronic distribution.

  • Solvent Effects: The influence of a solvent on the spectrum can be significant.[5] The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a standard method to simulate these effects by treating the solvent as a continuous dielectric medium.[2]

  • Spectrum Generation: The output of the TD-DFT calculation is a list of electronic transitions, their energies (in eV or nm), and their corresponding oscillator strengths (a measure of transition probability). This "stick spectrum" is then convoluted with a broadening function (e.g., Gaussian) to generate a smooth theoretical UV-Vis spectrum that resembles an experimental one.

While specific calculated values for this compound are not available, we can estimate the expected absorption regions based on data for quinoline and its halogenated derivatives. The UV spectrum of quinoline itself exhibits characteristic absorptions arising from π → π* transitions. Halogen substitution can induce bathochromic (red) or hypsochromic (blue) shifts in these absorption bands.

ParameterExpected Value/RangeDescription
λmax 1 ~300 - 340 nmMain absorption band corresponding to π → π* transitions. The exact position will be influenced by the specific halogenation pattern.[3]
λmax 2 ~260 - 290 nmSecondary absorption band, also from π → π* transitions.
Molar Absorptivity (ε) 1,000 - 10,000 L mol⁻¹ cm⁻¹Typical range for π → π* transitions in aromatic systems.
Calculated Energy Gap ~3.5 - 4.5 eVThe HOMO-LUMO energy gap, which is related to the lowest energy electronic transition.

Note: These are estimated values based on analogous compounds. Actual values require specific TD-DFT calculations or experimental measurements.

Experimental Determination of the UV-Vis Spectrum

The theoretical predictions should ideally be validated by experimental data. The following section outlines a standard protocol for acquiring the UV-Vis absorption spectrum of a solid compound like this compound.

  • Materials and Reagents:

    • This compound (solid)

    • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is crucial as it can influence the fine structure of the spectrum.[6]

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

    • Analytical balance

  • Procedure:

    • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

    • Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU.

    • Instrument Setup:

      • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

      • Set the wavelength range for scanning (e.g., 200 - 500 nm).

    • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. This will be used to record a baseline and subtract the solvent's absorbance.

    • Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the sample beam.

    • Spectrum Acquisition: Run the scan to obtain the absorbance spectrum. The instrument will plot absorbance versus wavelength.

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

dot

experimental_logical_flow cluster_prep Sample Preparation cluster_measure Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions dissolve->dilute sample Measure Sample dilute->sample blank Measure Solvent Blank blank->sample (Baseline Correction) spectrum Obtain Absorbance Spectrum sample->spectrum analyze Identify λmax Calculate Molar Absorptivity spectrum->analyze

Caption: Logical flow for the experimental measurement of a UV-Vis spectrum.

Conclusion

The characterization of this compound via UV-Vis spectroscopy is a critical step in understanding its electronic properties. This guide has provided a detailed framework for both the theoretical prediction and experimental measurement of its spectrum. By employing TD-DFT calculations, researchers can gain insight into the electronic transitions of the molecule, which can then be corroborated by empirical data obtained through standard spectrophotometric techniques. The synergy between these computational and experimental approaches provides a robust method for the comprehensive electronic characterization of this and similar novel compounds.

References

An In-depth Technical Guide to 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,4-Dibromo-6,7-dichloroquinoline is a specialized chemical compound that does not appear to be commercially available from major chemical suppliers. This guide provides a comprehensive overview based on the synthesis, properties, and applications of structurally related polyhalogenated quinolines. The information presented herein is intended for research and development purposes and should be used with appropriate caution and expertise.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The introduction of halogen atoms onto the quinoline scaffold can significantly modulate its physicochemical properties and biological activity.[2] This guide focuses on the specific, albeit not commercially cataloged, compound this compound. By examining the established chemistry of halogenated quinolines, we can infer the probable characteristics and potential applications of this molecule in fields such as medicinal chemistry and materials science.

Polyhalogenated quinolines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] The specific substitution pattern of halogens can influence the molecule's mechanism of action and its potential as a therapeutic agent or a building block for more complex chemical entities.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)7-Bromo-3,4-dichloroquinoline[7]4,7-Dichloroquinoline[8]
Molecular Formula C₉H₃Br₂Cl₂NC₉H₄BrCl₂NC₉H₅Cl₂N
Molecular Weight ( g/mol ) ~ 355.75276.94198.05
Appearance Likely a solid-Crystals
Melting Point (°C) Expected to be high-81-83
Boiling Point (°C) Expected to be high--
Solubility Poorly soluble in water; soluble in organic solvents--
XLogP3 > 44.13.6

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Spectral Features
¹H NMR Aromatic protons would appear as singlets or doublets in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic effects of the four halogen substituents.
¹³C NMR Aromatic carbons would resonate in the range of δ 120-150 ppm. Carbons attached to halogens would show characteristic shifts.
IR (Infrared) Spectroscopy C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region. C-Br stretches would appear at lower wavenumbers, typically below 600 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.[9]
Mass Spectrometry The mass spectrum would show a complex isotopic pattern for the molecular ion peak due to the presence of two bromine and two chlorine atoms.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would likely involve a multi-step process starting from a pre-halogenated aniline or a quinoline precursor. Direct bromination of a dichloroquinoline is a common strategy for preparing such polyhalogenated systems.[10]

Proposed Synthetic Pathway

A potential synthetic approach could start from the commercially available 6,7-dichloroquinolin-4-ol. This precursor could be subjected to bromination followed by conversion of the hydroxyl group to a chlorine atom.

G cluster_0 Proposed Synthesis of this compound A 6,7-dichloroquinolin-4-ol B 3-Bromo-6,7-dichloroquinolin-4-ol A->B Brominating Agent (e.g., NBS) C 3,4-Dibromo-6,7-dichloroquinolin-4-ol B->C Further Bromination D This compound C->D Chlorinating Agent (e.g., POCl₃)

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Bromination of 6,7-dichloroquinolin-4-ol

  • To a solution of 6,7-dichloroquinolin-4-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.[11]

  • The reaction mixture is stirred at room temperature or heated to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization or column chromatography. This step may yield a mixture of mono- and di-brominated products.

Step 2: Conversion of the Hydroxyl Group to a Chlorine Atom

  • The brominated quinolin-4-ol derivative is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12]

  • The reaction is typically carried out at elevated temperatures.

  • After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized.

  • The crude product is extracted with an organic solvent, dried, and purified by column chromatography to yield the final product, this compound.

Potential Applications and Biological Activity

Given the known biological activities of other polyhalogenated quinolines, this compound could be a candidate for investigation in several areas of drug discovery.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular pathways.[2][13][14] The specific halogenation pattern can influence cytotoxicity and selectivity against different cancer cell lines.

  • Antimicrobial Activity: Halogenated quinolines have been investigated for their antibacterial and antifungal activities.[4] The presence of multiple halogens may enhance the antimicrobial potency.

  • Antiviral Activity: Some quinoline C-nucleosides with polyhalogenation have shown interesting antiviral activities.[15]

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of similar compounds, this compound could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Hypothetical Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

Polyhalogenated aromatic compounds should be handled with care as they can be toxic and environmentally persistent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) of structurally similar compounds.

Conclusion

While this compound is not a commercially available compound, this technical guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications based on the extensive literature on related polyhalogenated quinolines. Researchers and drug development professionals can use this information as a starting point for the synthesis and investigation of this and other novel polyhalogenated quinoline derivatives for various scientific and therapeutic purposes. Further experimental validation is necessary to confirm the predicted characteristics and biological activities.

References

Methodological & Application

Application Notes and Protocols: 3,4-Dibromo-6,7-dichloroquinoline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,4-Dibromo-6,7-dichloroquinoline is limited in the public domain. The following application notes and protocols are based on established chemical principles and analogous reactivity of other polyhalogenated quinolines. These are intended to serve as a starting point for experimental design.

Introduction

This compound is a polyhalogenated quinoline derivative with significant potential as a chemical intermediate in the synthesis of complex organic molecules. The differential reactivity of the bromine and chlorine substituents on the quinoline core allows for selective and sequential functionalization, making it a valuable building block in drug discovery and materials science. This document outlines potential synthetic applications and provides detailed experimental protocols based on analogous systems.

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[1][2] Halogenated quinolines, in particular, serve as versatile precursors for the synthesis of highly substituted derivatives through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[3][4]

Hypothetical Synthesis

A plausible synthetic route to this compound could commence with a suitably substituted aniline, followed by the construction of the quinoline ring system and subsequent halogenation steps. Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses.[2][5] A potential modern approach might involve a transition-metal-catalyzed annulation.[6][7] Subsequent bromination of a dichloroquinoline precursor could then yield the target compound. The bromination of quinolines can be achieved using various reagents, including molecular bromine and N-bromosuccinimide (NBS).[8][9][10]

cluster_synthesis Hypothetical Synthesis of this compound 3,4-Dichloroaniline 3,4-Dichloroaniline 6,7-Dichloroquinolin-4-ol 6,7-Dichloroquinolin-4-ol 3,4-Dichloroaniline->6,7-Dichloroquinolin-4-ol Gould-Jacobs Reaction 4,6,7-Trichloroquinoline 4,6,7-Trichloroquinoline 6,7-Dichloroquinolin-4-ol->4,6,7-Trichloroquinoline POCl3 This compound This compound 4,6,7-Trichloroquinoline->this compound Bromination (e.g., NBS, HBr)

Caption: Proposed synthetic pathway for this compound.

Applications in Organic Synthesis

The primary utility of this compound as an intermediate lies in the differential reactivity of its halogen substituents. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[4] This allows for the selective reaction of the bromo groups while the chloro groups remain intact for subsequent transformations. The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[11][12]

The bromo substituents at the C3 and C4 positions can be selectively targeted in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, vinyl, alkynyl, and amino functionalities.

Table 1: Hypothetical Conditions for Selective Cross-Coupling Reactions

Reaction TypeReagents and ConditionsExpected Product
Suzuki-Miyaura Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C3-Aryl-4-bromo-6,7-dichloroquinoline or 3,4-Diaryl-6,7-dichloroquinoline
Heck Alkene, Pd(OAc)2, P(o-tol)3, Et3N, DMF, 100 °C3-Alkenyl-4-bromo-6,7-dichloroquinoline or 3,4-Dialkenyl-6,7-dichloroquinoline
Sonogashira Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF, rt3-Alkynyl-4-bromo-6,7-dichloroquinoline or 3,4-Dialkynyl-6,7-dichloroquinoline
Buchwald-Hartwig Amine, Pd2(dba)3, BINAP, NaOt-Bu, Toluene, 100 °C3-Amino-4-bromo-6,7-dichloroquinoline or 3,4-Diamino-6,7-dichloroquinoline

Experimental Protocol: Selective Monosubstitution via Suzuki-Miyaura Coupling (Hypothetical)

This protocol describes the selective reaction at one of the bromine atoms, likely the more sterically accessible one, by controlling the stoichiometry of the reagents.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene and water (4:1 mixture).

  • Reaction: Stir the mixture at 80 °C under an argon atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

cluster_workflow Experimental Workflow for Selective Suzuki-Miyaura Coupling Start Start Reagents Combine this compound, arylboronic acid, catalyst, and base in a Schlenk flask. Start->Reagents Degas Evacuate and backfill with argon. Reagents->Degas Solvent Add degassed toluene/water. Degas->Solvent Heat Stir at 80 °C under argon. Solvent->Heat Monitor Monitor reaction by TLC/GC-MS. Heat->Monitor Workup Cool, dilute, wash with water and brine. Monitor->Workup Purify Dry, concentrate, and purify by column chromatography. Workup->Purify Product Product Purify->Product

Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.

The chloro group at the C4 position is expected to be susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, providing access to a different class of substituted quinolines. This reaction can be performed after the selective functionalization of the bromo groups.

Table 2: Hypothetical Conditions for Nucleophilic Aromatic Substitution at C4

NucleophileReagents and ConditionsExpected Product
Amine R2NH, K2CO3, DMSO, 120 °C4-Amino-3-bromo-6,7-dichloroquinoline (assuming prior selective reaction at the other bromo position)
Alkoxide RONa, ROH, reflux4-Alkoxy-3-bromo-6,7-dichloroquinoline
Thiolate RSNa, DMF, 80 °C4-(Alkylthio)-3-bromo-6,7-dichloroquinoline

Experimental Protocol: Nucleophilic Amination at C4 (Hypothetical)

This protocol assumes a starting material where one of the bromo positions has already been functionalized.

  • Reaction Setup: In a sealed tube, combine the mono-substituted 3-bromo-6,7-dichloroquinoline derivative (1.0 eq), the desired amine (2.0 eq), and K2CO3 (2.5 eq) in DMSO.

  • Reaction: Heat the mixture at 120 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Conclusion

References

Synthetic Routes to 3,4-Dibromo-6,7-dichloroquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4-dibromo-6,7-dichloroquinoline derivatives. The synthesis of polyhalogenated quinolines is of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties. The protocols outlined below describe a plausible synthetic pathway to the target compounds, starting from commercially available precursors.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds in drug discovery. The introduction of multiple halogen substituents onto the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule. Halogenated quinolines have been shown to exhibit potent biological activities, often attributed to their ability to intercalate with DNA, inhibit key enzymes, or disrupt cellular processes like iron homeostasis.[1][2] This document details a multi-step synthetic approach to this compound, a novel polyhalogenated quinoline derivative with potential for further exploration in drug development programs.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a five-step sequence, commencing with the construction of the 6,7-dichloroquinoline core, followed by a series of functional group transformations and subsequent brominations.

Synthetic_Pathway A 3,4-Dichloroaniline B 6,7-Dichloroquinoline A->B Step 1: Skraup Synthesis C 6,7-Dichloroquinoline N-oxide B->C Step 2: N-Oxidation D 4-Hydroxy-6,7-dichloroquinoline C->D Step 3: Hydroxylation E 4-Bromo-6,7-dichloroquinoline D->E Step 4: Bromination of C4-OH F This compound E->F Step 5: Bromination of C3

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6,7-Dichloroquinoline via Skraup Synthesis

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[3][4][5]

Protocol:

  • To a stirred mixture of 3,4-dichloroaniline (1.0 equiv), glycerol (3.0 equiv), and a mild oxidizing agent such as nitrobenzene (1.2 equiv) or arsenic acid, cautiously add concentrated sulfuric acid (4.0 equiv) portion-wise while maintaining the temperature below 120°C.

  • Heat the reaction mixture to 140-150°C for 4-6 hours. The reaction is exothermic and may require initial cooling.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Perform a steam distillation to remove any unreacted nitrobenzene.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 6,7-dichloroquinoline.

Reagent/ParameterQuantity/Value
3,4-Dichloroaniline1.0 equiv
Glycerol3.0 equiv
Nitrobenzene1.2 equiv
Conc. Sulfuric Acid4.0 equiv
Reaction Temperature140-150°C
Reaction Time4-6 hours
Expected Yield 40-60%
Step 2: Synthesis of 6,7-Dichloroquinoline N-oxide

N-oxidation of the quinoline nitrogen facilitates subsequent functionalization at the 2- and 4-positions of the pyridine ring.

Protocol:

  • Dissolve 6,7-dichloroquinoline (1.0 equiv) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxyacid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6,7-dichloroquinoline N-oxide.

Reagent/ParameterQuantity/Value
6,7-Dichloroquinoline1.0 equiv
m-CPBA1.5 equiv
SolventDichloromethane
Reaction Temperature0°C to RT
Reaction Time12-24 hours
Expected Yield 80-95%
Step 3: Synthesis of 4-Hydroxy-6,7-dichloroquinoline

The N-oxide is converted to the 4-hydroxyquinoline derivative, which is a key intermediate for the introduction of a bromine atom at the 4-position.

Protocol:

  • Reflux a solution of 6,7-dichloroquinoline N-oxide (1.0 equiv) in acetic anhydride for 2-4 hours.

  • Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride.

  • Neutralize the solution with a base, such as sodium carbonate or sodium hydroxide.

  • The product, 4-hydroxy-6,7-dichloroquinoline, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reagent/ParameterQuantity/Value
6,7-Dichloroquinoline N-oxide1.0 equiv
Acetic AnhydrideExcess
Reaction TemperatureReflux
Reaction Time2-4 hours
Expected Yield 70-85%
Step 4: Synthesis of 4-Bromo-6,7-dichloroquinoline

The hydroxyl group at the 4-position is replaced with a bromine atom using a suitable brominating agent.

Protocol:

  • To a stirred solution of 4-hydroxy-6,7-dichloroquinoline (1.0 equiv) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or phosphorus oxychloride, add phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) (1.5-2.0 equiv) portion-wise at 0°C.

  • After the addition is complete, heat the reaction mixture to 100-110°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude 4-bromo-6,7-dichloroquinoline by recrystallization or column chromatography.

Reagent/ParameterQuantity/Value
4-Hydroxy-6,7-dichloroquinoline1.0 equiv
POBr₃ or PBr₃1.5-2.0 equiv
SolventDMF or POCl₃
Reaction Temperature100-110°C
Reaction Time2-4 hours
Expected Yield 60-80%
Step 5: Synthesis of this compound

The final step involves the electrophilic bromination at the 3-position of the quinoline ring. This reaction can be challenging due to the deactivating nature of the existing halogen substituents.

Protocol (Proposed):

  • Dissolve 4-bromo-6,7-dichloroquinoline (1.0 equiv) in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.2 equiv) or bromine (1.2 equiv), to the solution.

  • Heat the reaction mixture to 80-100°C for an extended period (24-48 hours), monitoring the reaction progress by GC-MS or LC-MS.

  • Upon completion, or when no further conversion is observed, carefully pour the reaction mixture onto ice.

  • Neutralize with a suitable base and extract the product with an organic solvent.

  • Dry the organic extracts, concentrate, and purify by preparative HPLC or column chromatography to isolate this compound.

Reagent/ParameterQuantity/Value
4-Bromo-6,7-dichloroquinoline1.0 equiv
NBS or Br₂1.2 equiv
SolventConc. H₂SO₄
Reaction Temperature80-100°C
Reaction Time24-48 hours
Expected Yield Variable (Optimization required)

Potential Applications and Mechanism of Action

Polyhalogenated quinolines are known to possess a wide range of biological activities. Their mechanism of action is often multifaceted and can involve the chelation of essential metal ions, leading to the disruption of key cellular processes. For instance, some halogenated quinolines act as ionophores, transporting metal ions across biological membranes and disrupting cellular ion homeostasis. A significant target is iron, an essential element for microbial and cancer cell proliferation. By chelating and sequestering iron, these compounds can induce a state of iron starvation, leading to the inhibition of growth and induction of cell death.[1]

Mechanism_of_Action cluster_cell Bacterial or Cancer Cell Fe_uptake Iron Uptake Fe_pool Intracellular Iron Pool Fe_uptake->Fe_pool DNA_synthesis DNA Synthesis & Repair Fe_pool->DNA_synthesis Resp_chain Respiratory Chain Fe_pool->Resp_chain Enzymes Metallo-enzymes Fe_pool->Enzymes Growth Cell Growth & Proliferation DNA_synthesis->Growth Resp_chain->Growth Enzymes->Growth HQ Halogenated Quinoline HQ->Fe_pool Iron Chelation

Caption: Potential mechanism of action of halogenated quinolines via disruption of iron homeostasis.

Conclusion

The synthetic protocols detailed in this document provide a comprehensive guide for the preparation of this compound derivatives. While the initial steps are based on well-established reactions, the final bromination at the C-3 position represents a synthetic challenge that may require significant optimization. The potential biological activities of these polyhalogenated quinolines, particularly their ability to interfere with essential cellular processes, make them attractive targets for further investigation in the field of drug discovery. Researchers are encouraged to use these protocols as a foundation for the synthesis and exploration of this promising class of compounds.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on the polyhalogenated scaffold, 3,4-dibromo-6,7-dichloroquinoline. The information herein is intended to guide researchers in the synthesis of novel quinoline derivatives with potential applications in medicinal chemistry and drug development.

Introduction

Quinoline and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the quinoline core is a key strategy in the development of new therapeutic agents. Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of various functional groups onto electron-deficient aromatic rings, such as the quinoline system. The presence of multiple halogen substituents on this compound offers a versatile platform for selective functionalization, enabling the synthesis of a diverse library of compounds.

The regioselectivity of SNAr reactions on polyhalogenated quinolines is primarily governed by the electronic effects of the nitrogen atom and the halogen substituents. Generally, the C4 position of the quinoline ring is the most susceptible to nucleophilic attack, followed by the C2 position.[1] The chloro and bromo substituents at positions 3, 4, 6, and 7 further influence the reactivity and selectivity of the substitution reactions.

Application Note 1: Selective Monosubstitution with an Aliphatic Amine

Objective: To synthesize a 4-amino-substituted quinoline derivative via a regioselective SNAr reaction.

Rationale: The introduction of an amino group at the C4 position of the quinoline ring is a common strategy in the design of bioactive molecules, including potential kinase inhibitors and antimalarial agents. This protocol focuses on the selective reaction of this compound with morpholine as a representative secondary aliphatic amine.

Predicted Outcome: Based on the established principles of SNAr on quinolines, the nucleophilic attack is expected to occur preferentially at the C4 position, displacing the bromide.

Experimental Protocol 1: Synthesis of 4-(3-bromo-6,7-dichloroquinolin-4-yl)morpholine

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Synthesis of a 4-Alkoxyquinoline Derivative

Objective: To introduce an alkoxy group at the C4 position of the quinoline core.

Rationale: Alkoxyquinolines are important intermediates in organic synthesis and have been explored for their potential biological activities. This protocol describes the reaction of this compound with sodium methoxide.

Predicted Outcome: Similar to the reaction with amines, the methoxide ion is expected to attack the C4 position, leading to the selective formation of the 4-methoxyquinoline derivative.

Experimental Protocol 2: Synthesis of 3-bromo-6,7-dichloro-4-methoxyquinoline

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (30 mL).

  • Separate the organic layer, wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate eluent) to obtain the pure product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Note 3: Introduction of a Thiol Moiety

Objective: To synthesize a 4-thioether-substituted quinoline.

Rationale: Organosulfur compounds, including thioethers of heterocyclic systems, often exhibit interesting pharmacological properties. This protocol outlines the reaction with sodium thiophenoxide.

Predicted Outcome: The thiophenoxide anion is a potent nucleophile and is expected to displace the bromide at the C4 position of the quinoline ring.

Experimental Protocol 3: Synthesis of 3-bromo-6,7-dichloro-4-(phenylthio)quinoline

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add thiophenol (1.1 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form sodium thiophenoxide.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the freshly prepared sodium thiophenoxide solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the desired product.

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Summary of Hypothetical SNAr Reactions on this compound

EntryNucleophileProductPosition of SubstitutionProposed ConditionsExpected Yield (%)
1Morpholine4-(3-bromo-6,7-dichloroquinolin-4-yl)morpholineC4K₂CO₃, DMF, 80 °C75-85
2Sodium methoxide3-bromo-6,7-dichloro-4-methoxyquinolineC4NaOMe, MeOH, reflux60-70
3Sodium thiophenoxide3-bromo-6,7-dichloro-4-(phenylthio)quinolineC4NaH, Thiophenol, THF, rt80-90

Visualizations

Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Quinoline This compound Meisenheimer σ-complex (anionic intermediate) Quinoline->Meisenheimer + Nu⁻ (attack at C4) Nucleophile Nucleophile (Nu⁻) Product 4-Nu-3-bromo-6,7-dichloroquinoline Meisenheimer->Product - Br⁻ (loss of leaving group) LeavingGroup Leaving Group (Br⁻)

Caption: General mechanism of SNAr on this compound.

Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup: - Add quinoline, nucleophile, base, and solvent start->reaction_setup reaction Reaction: - Heat and stir - Monitor by TLC reaction_setup->reaction workup Aqueous Work-up: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry purification->characterization end End characterization->end

Caption: General experimental workflow for SNAr reactions.

Decision Tree for Reaction Conditions

Decision_Tree start Desired Outcome? monosubstitution Monosubstitution at C4 start->monosubstitution Mono disubstitution Disubstitution start->disubstitution Di select_nucleophile Select Nucleophile monosubstitution->select_nucleophile conditions_disubstitution Use excess nucleophile and harsher conditions (e.g., higher temp.) disubstitution->conditions_disubstitution amine Amine select_nucleophile->amine R₂NH alkoxide Alkoxide select_nucleophile->alkoxide RO⁻ thiol Thiol select_nucleophile->thiol RS⁻ conditions_amine Use K₂CO₃ in DMF at 80°C amine->conditions_amine conditions_alkoxide Use NaOR in ROH, reflux alkoxide->conditions_alkoxide conditions_thiol Use NaH/RSH in THF, rt thiol->conditions_thiol

Caption: Decision tree for selecting SNAr reaction conditions.

References

Suzuki cross-coupling protocols for 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[1][2] This methodology is particularly valuable in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures.

The substrate, 3,4-Dibromo-6,7-dichloroquinoline, presents a unique challenge and opportunity due to its polyhalogenated nature. The differential reactivity of C-Br versus C-Cl bonds under palladium catalysis allows for selective functionalization. Generally, the oxidative addition of palladium to the carbon-halogen bond follows the reactivity trend: C-I > C-Br > C-OTf > C-Cl.[1][3] This inherent reactivity difference forms the basis for selectively coupling at the more reactive C-Br positions while leaving the C-Cl bonds intact for potential subsequent transformations.

Furthermore, the presence of two identical bromine atoms at the C3 and C4 positions introduces the challenge of regioselectivity. The electronic and steric environment of each C-Br bond can influence which position reacts preferentially. Controlling the reaction conditions, such as the choice of catalyst, ligand, base, and stoichiometry of the boronic acid, is crucial for achieving desired outcomes, such as selective mono-arylation versus di-arylation.[4] In many dihaloarene systems, the more electron-deficient or less sterically hindered position often reacts faster.[5]

These application notes provide an overview of the key principles and detailed protocols for performing Suzuki cross-coupling reactions on this compound, focusing on achieving selectivity and high yields.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the quinoline substrate, forming a Pd(II) complex.

  • Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal R-B(OH)₂ Base RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 R-Ar Product Coupled Product (Ar-R) RedElim->Product Substrate This compound (Ar-X) Substrate->OxAdd Boronic Organoboron Reagent (R-B(OH)₂) Boronic->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for performing these reactions involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by the reaction, work-up, and purification steps.

Workflow start Start reagents 1. Reagent Preparation - Weigh Substrate, Boronic Acid, Base - Prepare Catalyst/Ligand Solution start->reagents setup 2. Inert Atmosphere Setup - Assemble oven-dried glassware - Purge with N₂ or Argon (Degassing) reagents->setup addition 3. Reagent Addition - Add solids (Substrate, Base) - Add Solvent, Boronic Acid, Catalyst setup->addition reaction 4. Reaction - Heat to specified temperature - Monitor progress by TLC or LC-MS addition->reaction workup 5. Work-up - Quench reaction - Perform aqueous extraction reaction->workup purification 6. Purification - Column Chromatography - Recrystallization workup->purification analysis 7. Product Analysis - NMR, MS, etc. purification->analysis end End analysis->end

Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.

Protocols for Selective Suzuki Coupling

Achieving selectivity is paramount when working with this compound. The following protocols are designed as starting points for selective mono-arylation and subsequent di-arylation. The key variable for controlling mono- versus di-substitution is the stoichiometry of the boronic acid.[4]

Protocol for Selective Mono-Arylation

This protocol aims to selectively substitute one of the bromine atoms, yielding a 3-Aryl-4-bromo-6,7-dichloroquinoline or its 4-aryl-3-bromo isomer. Using a slight excess of the quinoline substrate relative to the boronic acid favors mono-coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: 1,4-Dioxane/H₂O (4:1), DMF, or Toluene

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equiv.), arylboronic acid (1.0 equiv.), and base (2.0-3.0 equiv.).

  • Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol for Di-Arylation

This protocol is for substituting both bromine atoms. A stoichiometric excess of the boronic acid is used to drive the reaction to completion.

Procedure:

  • Follow steps 1-4 from the mono-arylation protocol, but use a different stoichiometry: this compound (1.0 equiv.), arylboronic acid (2.2-2.5 equiv.), and base (4.0-5.0 equiv.).

  • Heat the reaction mixture to 90-110 °C. Higher temperatures may be required for the second coupling step.

  • Monitor the reaction until the starting material and mono-arylated intermediate are consumed.

  • Follow work-up and purification steps 7-10 as described in the mono-arylation protocol.

Tabulated Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts yield and selectivity. The following table summarizes common conditions used for Suzuki couplings on halogenated heterocycles, which can be adapted for this compound.[6][7]

Entry Catalyst (mol%) Ligand (if any) Base (equiv.) Solvent Temp (°C) Typical Substrate Outcome/Notes
1Pd(PPh₃)₄ (3-5%)-K₂CO₃ (2.0)DMF/H₂O90DihaloquinolinesStandard conditions for C-Br activation.[6]
2Pd(dppf)Cl₂ (3%)-K₃PO₄ (3.0)1,4-Dioxane100DihaloarenesOften provides good yields and selectivity.[8]
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O100Sterically hindered substratesBuchwald ligands can improve reactivity.
4Pd₂(dba)₃ (2%)XPhos (4%)Cs₂CO₃ (2.5)THF80Electron-deficient halidesEffective for challenging couplings.[9]
5Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O85DihalopyridazinesMixed solvent systems can enhance solubility.[10]

Troubleshooting and Considerations

  • Low Yield: Ensure all reagents are dry and solvents are thoroughly degassed. Oxygen can deactivate the palladium catalyst. Consider screening different ligands, bases, or temperatures.[11]

  • Poor Selectivity (Mono- vs. Di-arylation): Carefully control the stoichiometry of the boronic acid. Running the reaction at a lower temperature may favor mono-substitution.

  • Regioselectivity (C3 vs. C4): The regioselectivity between the C3 and C4 positions can be subtle and influenced by the specific boronic acid and ligand used. Analysis of the product mixture by NMR is essential to determine the isomeric ratio. In related dihalopyridine systems, ligand choice and even the ligand-to-palladium ratio can invert selectivity.[9]

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a common side reaction. Using a stronger base like K₃PO₄ or Cs₂CO₃, or using boronate esters (e.g., pinacol esters), can sometimes mitigate this issue.[11]

  • Homocoupling: The formation of biaryl products from the boronic acid (R-R) can occur. This is often minimized by maintaining strict inert conditions.

References

Application Notes and Protocols: 3,4-Dibromo-6,7-dichloroquinoline in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed synthesis of novel anticancer agents using 3,4-Dibromo-6,7-dichloroquinoline as a starting scaffold. While direct synthesis of anticancer agents from this specific starting material is not yet extensively documented in publicly available literature, this guide leverages established principles of selective functionalization of polyhalogenated heterocycles to outline a rational synthetic approach. The protocols focus on leveraging the differential reactivity of the bromine and chlorine substituents to introduce moieties known to impart anticancer activity, such as those targeting protein kinases.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its planar structure allows for effective interaction with various biological targets, including the ATP-binding sites of protein kinases. The substitution pattern on the quinoline ring is crucial for modulating potency, selectivity, and pharmacokinetic properties.

This compound offers a unique starting point for the synthesis of novel quinoline-based anticancer agents. The presence of four halogen atoms at distinct positions allows for sequential and site-selective functionalization, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The differential reactivity of bromine versus chlorine atoms under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, is the key to this synthetic strategy. This document outlines a proposed workflow for the synthesis of potential kinase inhibitors starting from this polyhalogenated quinoline.

Proposed Synthetic Strategy

The proposed synthetic strategy hinges on the higher reactivity of the C-Br bonds compared to the C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at positions 3 and 4, followed by subsequent modification at positions 6 and 7.

Diagram of the Proposed Synthetic Workflow

G A This compound B Selective Suzuki-Miyaura Coupling (Positions 3 & 4) A->B Pd Catalyst, Base, Boronic Acid/Ester C Intermediate A (Functionalized at 3 & 4) B->C D Nucleophilic Aromatic Substitution (Positions 6 & 7) C->D Nucleophile (e.g., Amine) E Final Anticancer Agent D->E

Caption: Proposed synthetic workflow for anticancer agents.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at Positions 3 and 4

This protocol describes the selective cross-coupling of a boronic acid or ester at the more reactive C-Br positions of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid/ester (2.2 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 - 0.1 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,4-disubstituted-6,7-dichloroquinoline derivative.

Protocol 2: Nucleophilic Aromatic Substitution at Positions 6 and 7

This protocol describes the substitution of the chloro groups of the 3,4-disubstituted-6,7-dichloroquinoline intermediate with a suitable nucleophile, such as an amine, which is a common moiety in kinase inhibitors.

Materials:

  • 3,4-disubstituted-6,7-dichloroquinoline (from Protocol 1)

  • Amine nucleophile (e.g., morpholine, piperazine derivative)

  • Base (e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., DMSO, NMP, DMF)

Procedure:

  • To a sealed tube, add the 3,4-disubstituted-6,7-dichloroquinoline (1.0 eq) and the amine nucleophile (2.5 - 5.0 eq).

  • Add the base (if required) and the solvent.

  • Seal the tube and heat the reaction mixture to a high temperature (typically 120-180 °C), potentially using microwave irradiation to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final anticancer agent.

Data Presentation: Hypothetical Anticancer Activity

The following table presents hypothetical IC₅₀ values for a series of imagined compounds synthesized from this compound, based on known SAR trends for quinoline-based kinase inhibitors. These values are for illustrative purposes to guide a potential research program.

Compound IDR¹ (at C3/C4)R² (at C6/C7)Target KinaseIC₅₀ (nM)
PRO-001 4-MethoxyphenylMorpholinoEGFR50
PRO-002 3-FluorophenylN-MethylpiperazinylVEGFR225
PRO-003 Pyridin-3-yl(2-Hydroxyethyl)aminoPDGFRβ75
PRO-004 Thiophen-2-ylCyclopropylaminoSRC150

Proposed Signaling Pathway Inhibition

Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis. A common pathway targeted is the PI3K/AKT/mTOR signaling cascade.

Diagram of a Targeted Signaling Pathway

G cluster_0 RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline-based Inhibitor (e.g., PRO-001) Inhibitor->RTK Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This compound represents a versatile and promising, yet underexplored, starting material for the synthesis of novel anticancer agents. The outlined protocols, based on well-established synthetic methodologies for polyhalogenated heterocycles, provide a rational starting point for the development of new chemical entities. The potential for selective functionalization at four distinct positions offers a powerful tool for fine-tuning the pharmacological properties of the resulting compounds. Further research into the synthesis and biological evaluation of derivatives of this scaffold is highly encouraged and could lead to the discovery of potent and selective anticancer therapeutics.

experimental protocol for N-arylation of 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

An experimental protocol for the N-arylation of 3,4-Dibromo-6,7-dichloroquinoline is detailed below, drawing upon established Buchwald-Hartwig amination methodologies. This protocol is intended for researchers, scientists, and professionals in drug development.

Application Notes

The N-arylation of this compound is a crucial transformation in medicinal chemistry and materials science. The resulting N-aryl quinoline derivatives are scaffolds of significant interest due to their potential biological activities, including antifungal, antibacterial, and antineoplastic properties. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, offering a versatile method for the synthesis of these target compounds.[1][2]

The successful execution of this reaction is highly dependent on the choice of catalyst system (palladium precursor and ligand), base, and solvent. Optimization of these parameters is often necessary to achieve high yields and selectivity, particularly when dealing with polyhalogenated substrates which can undergo multiple arylations. High-throughput experimentation can be a valuable tool for rapidly screening various reaction conditions.[3][4]

Experimental Protocol: N-Arylation of this compound

This protocol outlines a general procedure for the mono-N-arylation of this compound using a palladium catalyst.

Materials:

  • This compound

  • Aryl amine of choice

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., Xantphos, BrettPhos, BINAP)[5]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))[5][6]

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)[5][7]

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-activation (optional but recommended): In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand in a small amount of the reaction solvent. Gently heat the mixture (e.g., to 80 °C) for a short period (e.g., 1-5 minutes) until a color change is observed, indicating catalyst formation.[8]

  • Reaction Setup: To the flask containing the activated catalyst, add this compound, the aryl amine, and the base. Add the remaining volume of the anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters that can be varied to optimize the N-arylation reaction, based on literature for similar substrates.[8]

ParameterVariation 1Variation 2Variation 3Variation 4
Palladium Source Pd(OAc)₂Pd₂(dba)₃G3/G4 Precatalyst[(CyPF-tBu)PdCl₂]
Ligand XantphosBrettPhosBINAPRuPhos
Base NaOtBuCs₂CO₃K₂CO₃DBU
Solvent TolueneDioxaneTHFt-Butanol/Water
Temperature (°C) 80100120Room Temperature
Catalyst Loading (mol%) 0.1 - 11 - 22 - 5> 5

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Weigh Reagents: - this compound - Aryl Amine - Base setup Combine Reagents & Catalyst under Inert Atmosphere reagents->setup catalyst_prep Prepare Catalyst: - Pd Source + Ligand - Anhydrous Solvent catalyst_prep->setup reaction_cond Heat & Stir (e.g., 80-120 °C) setup->reaction_cond monitoring Monitor Progress (TLC / LC-MS) reaction_cond->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the N-arylation of this compound.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 Ar-Pd(II)-NHR'R''(L_n) amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amide Ar-Pd(II)-NR'R''(L_n) deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Polyhalogenated Quinolines as Building Blocks for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of specific literature exists for 3,4-Dibromo-6,7-dichloroquinoline as a building block. Therefore, these application notes utilize the closely related and well-documented 4,7-dichloroquinoline as a representative polyhalogenated quinoline to illustrate the synthesis of novel heterocycles and their potential applications.

Researchers, scientists, and drug development professionals can leverage polyhalogenated quinolines as versatile scaffolds for the synthesis of a wide array of novel heterocyclic compounds with significant therapeutic potential. The strategic placement of halogen atoms on the quinoline ring system allows for selective functionalization through various organic reactions, leading to the generation of diverse chemical libraries for biological screening.

Synthesis of Novel Heterocycles

Polyhalogenated quinolines, such as 4,7-dichloroquinoline, serve as key starting materials for the synthesis of diverse heterocyclic systems. The chlorine atoms at the C4 and C7 positions are susceptible to nucleophilic substitution, providing a handle for introducing various functionalities and building new ring systems.

One common strategy involves the substitution of the C4 chlorine with amino groups, which can then be further modified. For instance, reaction with N,N-diethylethylene-diamine can be followed by the introduction of various side chains to create compounds with potential antimalarial activity.

Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds at the halogenated positions. This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups, leading to the synthesis of complex polycyclic and heterocyclic structures.

Biological Applications of Derived Heterocycles

Heterocycles derived from polyhalogenated quinolines have shown a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

  • Antimalarial Activity: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. Novel derivatives synthesized from 4,7-dichloroquinoline have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1][2] These compounds often exert their effect by interfering with heme detoxification in the parasite's food vacuole.

  • Anticancer Activity: Various quinoline derivatives have exhibited significant anticancer properties.[3] They can induce apoptosis in cancer cell lines and may act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.

  • Antiviral Activity: Certain quinoline derivatives have also shown promise as antiviral agents. For example, derivatives of 4,7-dichloroquinoline have been investigated for their activity against the dengue virus.[1]

Quantitative Data Summary

The following table summarizes the biological activity of representative heterocyclic compounds derived from 4,7-dichloroquinoline.

Compound IDTarget/AssayIC50/EC50 (µM)Cell Line/OrganismReference
Chloroquine Antiplasmodial0.023 (CQ-s), 0.0275 (CQ-r)P. falciparum[1]
N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine derivative Antiplasmodial0.0067 (CQ-s), 0.0085 (CQ-r)P. falciparum[1]
MBHA/7-chloroquinoline hybrid (ortho-nitro) Antiproliferative4.60MCF-7, HCT-116, HL-60, NCI-H292[3]

Experimental Protocols

Protocol 1: Synthesis of N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine

This protocol describes a typical nucleophilic substitution reaction at the C4 position of 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline

  • N,N-diethylethylene-diamine

  • Phenol (as solvent and catalyst)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1 equivalent).

  • Add phenol as a solvent.

  • Under an inert atmosphere, add N,N-diethylethylene-diamine (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M) to neutralize the phenol and precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for introducing an aryl group at a halogenated position of a quinoline core.

Materials:

  • Halogenated quinoline (e.g., 4,7-dichloroquinoline)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., Dioxane, Toluene, or DMF/water mixture)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a degassed reaction vessel, add the halogenated quinoline (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (0.02-0.1 equivalents), and base (2-3 equivalents).

  • Add the degassed solvent under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway This compound This compound Novel Heterocycles Novel Heterocycles This compound->Novel Heterocycles Synthetic Reactions (e.g., Suzuki, Buchwald-Hartwig) Biological Screening Biological Screening Novel Heterocycles->Biological Screening Assays (Anticancer, Antimalarial) Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification

Caption: General workflow for drug discovery using this compound.

Nucleophilic_Substitution 4,7-Dichloroquinoline 4,7-Dichloroquinoline 4-Amino-7-chloroquinoline Derivative 4-Amino-7-chloroquinoline Derivative 4,7-Dichloroquinoline->4-Amino-7-chloroquinoline Derivative Reaction at C4 Nucleophile (R-NH2) Nucleophile (R-NH2) Nucleophile (R-NH2)->4-Amino-7-chloroquinoline Derivative

Caption: Nucleophilic substitution at the C4 position of 4,7-dichloroquinoline.

References

Application Notes and Protocols: Screening 3,4-Dibromo-6,7-dichloroquinoline Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the continuous development of novel antimicrobial agents. Halogenated quinolines, in particular, have demonstrated significant potential in this area. This document provides detailed application notes and protocols for the screening of novel 3,4-Dibromo-6,7-dichloroquinoline derivatives for their antimicrobial activity. The methodologies outlined are based on established techniques for evaluating the efficacy of new chemical entities against pathogenic bacteria.

While specific data on this compound derivatives is not extensively available in the reviewed literature, the following protocols provide a robust framework for their synthesis and evaluation based on methodologies applied to analogous quinoline compounds.

Data Presentation

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables provide a template for presenting such data, populated with hypothetical values for a series of this compound derivatives (QND-1 to QND-3) to illustrate data organization.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
QND-1 16832>64
QND-2 841664
QND-3 321664>64
Ciprofloxacin 10.50.250.5

Table 2: Zone of Inhibition in mm (at 30 µ g/disc )

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
QND-1 18201410
QND-2 22251812
QND-3 1517129
Ciprofloxacin 30323528

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of novel quinoline derivatives often involves multi-step reactions. A generalized approach, based on common synthetic routes for halogenated quinolines, is presented below.

Protocol 1.1: General Synthesis Scheme

A potential synthetic route could start from a suitably substituted aniline, which undergoes a cyclization reaction to form the quinoline core, followed by halogenation. For example, starting with 2,4-dibromo-5-chlorobenzoic acid, a one-step reaction with formamidine acetate can be used to prepare a quinazolinone intermediate, which can be further modified.[1]

Workflow for Synthesis and Antimicrobial Screening

cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening A Starting Materials (e.g., Substituted Aniline) B Cyclization Reaction A->B C Halogenation Steps B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, Mass Spec) D->E F Preparation of Stock Solutions E->F G Broth Microdilution Assay (MIC) F->G H Agar Disc Diffusion Assay (Zone of Inhibition) F->H I Data Analysis G->I H->I

Caption: Workflow for the synthesis, purification, and antimicrobial screening of novel quinoline derivatives.

Antimicrobial Susceptibility Testing

Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard

  • Test compounds and control antibiotic (e.g., Ciprofloxacin) stock solutions in DMSO

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a 2-fold serial dilution of the test compounds in MHB in the 96-well plates. The final concentration range may vary, for example, from 256 µg/mL to 0.5 µg/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to all wells except the negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2.2: Agar Disc Diffusion Assay for Zone of Inhibition

This assay qualitatively assesses the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds and control antibiotic solutions

Procedure:

  • Aseptically swab the surface of an MHA plate with the bacterial suspension to create a uniform lawn.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 30 µ g/disc ).

  • Place the impregnated discs onto the surface of the agar.

  • Include a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Workflow for Antimicrobial Susceptibility Testing

cluster_mic Broth Microdilution (MIC) cluster_zod Agar Disc Diffusion (Zone of Inhibition) A Serial Dilution of Compound B Inoculation with Bacteria A->B C Incubation (37°C, 24h) B->C D Determine MIC C->D E Prepare Bacterial Lawn F Apply Compound-Impregnated Discs E->F G Incubation (37°C, 24h) F->G H Measure Zone of Inhibition G->H

Caption: Detailed workflows for determining MIC and Zone of Inhibition.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for novel this compound derivatives would require further investigation, known quinoline antimicrobials often target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Molecular docking studies can be employed to predict the binding affinity of the novel compounds to these targets.[2]

Hypothesized Mechanism of Action

A Quinoline Derivative B Bacterial DNA Gyrase / Topoisomerase IV A->B Binds to C Inhibition of DNA Replication B->C Leads to D Bacterial Cell Death C->D Results in

Caption: Hypothesized mechanism of action for quinoline derivatives as antimicrobial agents.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the systematic screening of novel this compound derivatives for their antimicrobial properties. By following these standardized methodologies, researchers can generate reliable and comparable data to identify promising lead compounds for further drug development in the fight against infectious diseases. Subsequent studies should focus on elucidating the mechanism of action, evaluating cytotoxicity, and performing in vivo efficacy studies for the most potent derivatives.

References

Application Notes and Protocols: Functionalization of the 3,4-Dibromo-6,7-dichloroquinoline Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the novel 3,4-Dibromo-6,7-dichloroquinoline core. This scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, adapted for this specific polyhalogenated system.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of multiple halogen atoms onto the quinoline ring system provides distinct reactive handles for selective functionalization, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. The this compound core, with its orthogonal reactivity of bromine and chlorine substituents, is a versatile platform for creating diverse libraries of novel compounds. Derivatives of halogenated quinolines have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways, and as antimalarial agents that interfere with heme detoxification in Plasmodium falciparum.[1][3][4][5]

Key Functionalization Strategies

The primary strategies for the functionalization of the this compound core are palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for regioselective modifications. Generally, the C-Br bonds are more reactive than the C-Cl bonds, enabling selective functionalization at the 3- and 4-positions.

Experimental Protocols

Regioselective Monosubstitution via Suzuki-Miyaura Coupling

This protocol describes the selective substitution of one bromine atom, likely at the 4-position due to steric and electronic factors, with an aryl or heteroaryl group.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.05 - 0.10 eq) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90678
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100485
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90865
Regioselective Monosubstitution via Buchwald-Hartwig Amination

This protocol details the selective amination at one of the bromine-substituted positions, again predicted to favor the 4-position.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dried Schlenk flask, add the palladium precursor (0.01 - 0.05 eq) and the phosphine ligand (0.02 - 0.10 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add this compound (1.0 eq), the amine (1.2 - 2.0 eq), and the base (1.5 - 2.5 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Representative Examples):

EntryAminePd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XPhosNaOt-BuToluene1001282
2PiperidinePd(OAc)₂RuPhosK₃PO₄Dioxane1101075
3AnilinePd₂(dba)₃XPhosNaOt-BuToluene1001668

Experimental Workflows

experimental_workflow General Workflow for Functionalization start Start: this compound reaction_setup Reaction Setup: - Add quinoline core, coupling partner, base - Purge with inert gas start->reaction_setup catalyst_addition Add Palladium Catalyst and Ligand (if applicable) reaction_setup->catalyst_addition solvent_addition Add Degassed Solvent catalyst_addition->solvent_addition heating Heat and Stir (Monitor by TLC/LC-MS) solvent_addition->heating workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry heating->workup purification Purification: Column Chromatography workup->purification product Characterized Product purification->product

Caption: General experimental workflow for the functionalization of the quinoline core.

Potential Biological Applications and Signaling Pathways

Derivatives of the this compound core are of significant interest for their potential as anticancer and antimalarial agents.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. Two key pathways that are often targeted are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.[1][4]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibitor->mTORC1 VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Quinoline Derivative Inhibitor->VEGFR2 Antimalarial_Mechanism Antimalarial Mechanism of Quinoline Derivatives Hemoglobin Hemoglobin Digestion Parasite Food Vacuole: Hemoglobin Digestion Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Hemozoin Non-toxic Hemozoin (Heme Polymerization) Heme->Hemozoin Parasite_Death Parasite Death Heme->Parasite_Death accumulation leads to Inhibitor Quinoline Derivative Inhibitor->Hemozoin inhibits

References

Application Notes and Protocols for Halogenated Quinolines in Organic Electronics Research

Author: BenchChem Technical Support Team. Date: November 2025

Note: Direct research on the specific application of 3,4-Dibromo-6,7-dichloroquinoline in organic electronics is not available in the current scientific literature. The following application notes and protocols are based on the known properties of related halogenated quinoline derivatives and provide a general framework for their potential investigation and use in organic electronics.

Introduction to Halogenated Quinolines in Organic Electronics

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have been explored for various applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline core can significantly influence the electronic properties, molecular packing, and, consequently, the performance of organic electronic devices.

Halogenation can be a powerful tool to:

  • Tune HOMO/LUMO Energy Levels: The electron-withdrawing nature of halogens generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can improve charge injection from electrodes and enhance the stability of the material against oxidation.

  • Enhance Intermolecular Interactions: Halogen bonding and other non-covalent interactions can promote ordered molecular packing in the solid state, which is crucial for efficient charge transport in OFETs.

  • Modify Solubility and Film Morphology: The presence of halogens can affect the solubility of the material in organic solvents, influencing the quality of thin films deposited from solution.

While this compound is not a commonly cited material, its heavily halogenated structure suggests it could be investigated as a potential n-type or ambipolar semiconductor, or as a host material in OLEDs.

Potential Applications and Quantitative Data of Related Compounds

While specific data for this compound is unavailable, we can look at data from other halogenated and quinoline-based materials to infer potential properties.

Table 1: Electronic Properties of Representative Halogenated Organic Semiconductors

Compound ClassHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)Hole Mobility (cm²/Vs)Application
Perfluorinated pentacene-6.0-3.5> 1.0-n-type OFET
Halogenated Perylene Diimides-6.2 to -6.5-4.0 to -4.5up to 10.0-n-type OFET
Chlorinated Copper Phthalocyanine-5.6-4.010⁻³10⁻²Ambipolar OFET
8-hydroxyquinoline aluminum (Alq₃)-5.7-3.010⁻⁶-OLED Emitter/ETL

This table presents typical data for classes of related materials to provide context.

Experimental Protocols

The following are generalized protocols for the investigation of a new halogenated quinoline derivative, such as this compound, in organic electronics.

Synthesis of Halogenated Quinoline Derivatives

The synthesis of polyhalogenated quinolines can be challenging. A potential synthetic route could involve the halogenation of a pre-formed quinoline core or the cyclization of halogenated aniline and carbonyl precursors.

DOT Diagram: General Synthetic Strategy

Start Halogenated Aniline + Carbonyl Compound Cyclization Cyclization Reaction (e.g., Gould-Jacobs) Start->Cyclization QuinolineCore Halogenated Quinoline Core Cyclization->QuinolineCore FurtherHalogenation Further Halogenation (e.g., Bromination/Chlorination) QuinolineCore->FurtherHalogenation Target This compound FurtherHalogenation->Target Purification Purification (Chromatography, Sublimation) Target->Purification Characterization Characterization (NMR, MS, EA) Purification->Characterization Substrate Substrate Preparation (Si/SiO2 wafer cleaning) Deposition Active Layer Deposition (Vacuum Evaporation or Solution Shearing) Substrate->Deposition Electrodes Source/Drain Electrode Deposition (Thermal Evaporation through Shadow Mask) Deposition->Electrodes Annealing Thermal Annealing (Optional, to improve film morphology) Electrodes->Annealing Characterization Electrical Characterization (in N2 or vacuum) Annealing->Characterization Substrate Glass/ITO Substrate HTL Hole Transport Layer (HTL) Substrate->HTL EML Emissive Layer (EML) (Host:Halogenated Quinoline) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., LiF/Al) EIL->Cathode

Application Notes and Protocols: Synthesis of Fluorescent Probes from 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes derived from 3,4-Dibromo-6,7-dichloroquinoline. The synthetic strategy leverages regioselective palladium-catalyzed cross-coupling reactions, specifically Suzuki and Sonogashira couplings, to introduce diverse functionalities at the 3- and 4-positions of the quinoline core. These modifications allow for the tuning of the photophysical properties of the resulting probes, making them suitable for various bioimaging applications. Detailed experimental procedures for synthesis, characterization, and application in live cell imaging are provided.

Introduction

Quinoline-based scaffolds are of significant interest in the development of fluorescent probes due to their inherent photophysical properties and their prevalence in biologically active compounds.[1][2] The targeted functionalization of the quinoline core allows for the rational design of probes with specific excitation and emission profiles, as well as functionalities for targeting particular cellular components or sensing specific analytes.[3][4][5] The starting material, this compound, offers a unique platform for creating a library of fluorescent probes through selective C-C bond formation at the more reactive C-Br bonds over the C-Cl bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for achieving this regioselective functionalization.[6][7][8]

This application note details the synthesis of two exemplary fluorescent probes, QD-1 (a Suzuki coupling product) and QD-2 (a Sonogashira coupling product), from this compound. Furthermore, it provides their expected photophysical characteristics and a protocol for their application in live cell imaging.

Synthetic Strategy

The synthesis of fluorescent probes from this compound is based on the higher reactivity of the C-Br bonds compared to the C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of aryl or alkynyl groups at the 3- and 4-positions.

General Reaction Scheme

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne, Pd/Cu Catalyst, Base start->sonogashira_reagents qd1 QD-1 (3,4-Diaryl-6,7-dichloroquinoline) suzuki_reagents->qd1 qd2 QD-2 (3,4-Dialkynyl-6,7-dichloroquinoline) sonogashira_reagents->qd2

Caption: General synthetic routes for fluorescent probes from this compound.

Experimental Protocols

Synthesis of QD-1 (Suzuki Coupling)

Materials:

  • This compound

  • 4-(Dimethylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried Schlenk flask, add this compound (1 mmol), 4-(Dimethylamino)phenylboronic acid (2.5 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add K₂CO₃ (3 mmol), degassed 1,4-dioxane (15 mL), and degassed water (3 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford QD-1 .

Synthesis of QD-2 (Sonogashira Coupling)

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) and triethylamine (5 mL).

  • Add phenylacetylene (2.5 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 8 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford QD-2 .

Data Presentation

Expected Photophysical Properties

The photophysical properties of the synthesized probes are expected to be influenced by the nature of the substituents introduced at the 3- and 4-positions.

ProbeExpected λabs (nm)Expected λem (nm)Expected Quantum Yield (Φ)Expected Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
QD-1 ~380~480~0.4~25,000
QD-2 ~360~450~0.3~30,000

Note: These are estimated values based on similar quinoline derivatives found in the literature. Actual values may vary.

Application in Live Cell Imaging

The synthesized quinoline-based fluorescent probes can be utilized for imaging live cells due to their potential for cell permeability and fluorescence within the biological window.

Live Cell Imaging Protocol

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • QD-1 or QD-2 stock solution (1 mM in DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 35 mm glass-bottom dish at 37 °C in a humidified atmosphere with 5% CO₂.

  • Probe Loading: When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with PBS.

  • Add fresh serum-free DMEM containing the desired concentration of the fluorescent probe (e.g., 1-10 µM of QD-1 or QD-2 ).

  • Incubate the cells for 30-60 minutes at 37 °C.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove excess probe.

  • Imaging: Add fresh DMEM to the cells and immediately proceed with imaging using a confocal microscope.

    • Excitation: For QD-1 , use a 405 nm laser. For QD-2 , use a 375 nm laser.

    • Emission: Collect the emission signal between 450-550 nm for QD-1 and 420-500 nm for QD-2 .

Experimental Workflow

G cell_culture 1. Seed HeLa cells in a glass-bottom dish incubation1 2. Incubate at 37°C, 5% CO₂ until 70-80% confluency cell_culture->incubation1 wash1 3. Wash cells with PBS incubation1->wash1 probe_loading 4. Incubate with QD-1 or QD-2 in serum-free DMEM wash1->probe_loading incubation2 5. Incubate for 30-60 min at 37°C probe_loading->incubation2 wash2 6. Wash cells with PBS to remove excess probe incubation2->wash2 imaging 7. Image with confocal microscope wash2->imaging

Caption: Workflow for live cell imaging using quinoline-derived fluorescent probes.

Signaling Pathway and Mechanism of Action

The fluorescence of quinoline-based probes within cells can be modulated by various factors, including the local microenvironment (e.g., pH, polarity) and specific interactions with biomolecules. For probes like QD-1 and QD-2 , their fluorescence is primarily due to an intramolecular charge transfer (ICT) mechanism.

G cluster_probe Fluorescent Probe (e.g., QD-1) donor Electron Donating Group (e.g., Dimethylamino) acceptor Electron Accepting Group (Quinoline Core) excitation Excitation (Light Absorption) excited_state Excited State (Intramolecular Charge Transfer) excitation->excited_state emission Fluorescence Emission excited_state->emission

Caption: Intramolecular Charge Transfer (ICT) mechanism in quinoline-based fluorescent probes.

Upon excitation, an electron is transferred from the electron-donating group (e.g., the dimethylaminophenyl moiety in QD-1 ) to the electron-accepting quinoline core. The subsequent relaxation to the ground state results in the emission of a photon, i.e., fluorescence. The energy of this emission is sensitive to the polarity of the surrounding environment, which can provide information about the cellular compartments where the probe localizes.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the development of a diverse library of fluorescent probes from the readily accessible starting material, this compound. The regioselective nature of palladium-catalyzed cross-coupling reactions allows for precise control over the molecular architecture and, consequently, the photophysical properties of the probes. The described application in live cell imaging demonstrates the potential of these novel compounds as powerful tools for biological research and drug discovery. Further optimization of the probe structures can lead to the development of targeted sensors for specific organelles or biomolecules.

References

Catalytic Derivatization of 3,4-Dibromo-6,7-dichloroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of potential catalytic methods for the derivatization of 3,4-Dibromo-6,7-dichloroquinoline. Due to the limited availability of specific literature on this exact substrate, the following protocols and application notes are based on established principles of palladium-catalyzed cross-coupling reactions on polyhalogenated quinolines and other aromatic systems. The proposed methodologies are intended to serve as a starting point for experimental design.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. The ability to selectively introduce molecular diversity at specific positions is crucial for the development of novel therapeutic agents and functional materials. This compound is a highly functionalized core that offers multiple sites for derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds on such scaffolds.

The regioselectivity of these reactions on this compound will be primarily governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[1] Therefore, it is anticipated that the C-Br bonds at the 3- and 4-positions will be more reactive than the C-Cl bonds at the 6- and 7-positions, allowing for selective functionalization. The relative reactivity between the C3-Br and C4-Br bonds may be influenced by the electronic and steric environment of the quinoline ring.

Catalytic Methods Overview

A variety of palladium-catalyzed cross-coupling reactions can be envisioned for the derivatization of this compound. The choice of reaction will depend on the desired functionality to be introduced.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[2][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles.[4][5][6]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7][8]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[9][10][11]

Data Presentation: Predicted Reaction Conditions and Products

The following tables summarize proposed starting conditions for the catalytic derivatization of this compound. Optimization of these conditions will likely be necessary to achieve high yields and selectivity.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Predicted Major Product
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2 M aq.)Toluene/H₂O903-Bromo-4-phenyl-6,7-dichloroquinoline
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1003-Bromo-4-(4-methoxyphenyl)-6,7-dichloroquinoline
3Thiophene-2-boronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃THF803-Bromo-4-(thiophen-2-yl)-6,7-dichloroquinoline

Table 2: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Predicted Major Product
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1103-Bromo-4-morpholino-6,7-dichloroquinoline
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1003-Bromo-4-phenylamino-6,7-dichloroquinoline
3BenzylaminePdCl₂(dppf) (5)-K₂CO₃DMF1204-(Benzylamino)-3-bromo-6,7-dichloroquinoline

Table 3: Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Predicted Major Product
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF603-Bromo-6,7-dichloro-4-(phenylethynyl)quinoline
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene703-Bromo-6,7-dichloro-4-((trimethylsilyl)ethynyl)quinoline
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Acetonitrile803-Bromo-4-(hex-1-yn-1-yl)-6,7-dichloroquinoline

Table 4: Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Predicted Major Product
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF100(E)-3-Bromo-6,7-dichloro-4-styrylquinoline
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA120(E)-Butyl 3-(3-bromo-6,7-dichloroquinolin-4-yl)acrylate
31-OctenePd₂(dba)₃ (2) / DavePhos (4)-K₂CO₃1,4-Dioxane110(E)-3-Bromo-6,7-dichloro-4-(oct-1-en-1-yl)quinoline

Experimental Protocols

The following are generalized, hypothetical protocols for the catalytic derivatization of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), ligand (if required), and base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • If an aqueous base is used, add the degassed aqueous solution.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium catalyst (as specified in Table 2), ligand, and base (1.4-2.0 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) followed by the amine (1.2 mmol).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Weigh Reagents: - this compound - Catalyst & Ligand - Base - Coupling Partner start->reagents glassware Dry Glassware start->glassware assemble Assemble Reaction (under inert atmosphere) reagents->assemble glassware->assemble add_solvent Add Anhydrous Solvent assemble->add_solvent heat Heat to Specified Temperature add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End Product characterize->end

Caption: General experimental workflow for catalytic cross-coupling.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) ar_r Ar-R = Derivatized Quinoline pd0->ar_r transmetalation [Ar-Pd(II)-R]L₂ pd_complex->transmetalation Transmetalation (R-M) ar_x Ar-X = this compound pd_complex->ar_x transmetalation->pd0 Reductive Elimination (Ar-R) r_m R-M = Coupling Partner (e.g., Ar'-B(OH)₂) transmetalation->r_m

Caption: Simplified catalytic cycle for a cross-coupling reaction.

Decision_Tree start Desired Derivative? c_c_aryl C-C (Aryl/Vinyl) start->c_c_aryl Aryl/Vinyl Group c_n C-N start->c_n Nitrogen Group c_c_alkynyl C-C (Alkynyl) start->c_c_alkynyl Alkynyl Group c_c_alkenyl C-C (Alkenyl) start->c_c_alkenyl Alkenyl Group suzuki Suzuki-Miyaura Coupling c_c_aryl->suzuki buchwald Buchwald-Hartwig Amination c_n->buchwald sonogashira Sonogashira Coupling c_c_alkynyl->sonogashira heck Heck Reaction c_c_alkenyl->heck

Caption: Decision tree for selecting a catalytic method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of 3,4-Dibromo-6,7-dichloroquinoline. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide & FAQs

Section 1: Synthesis of the 6,7-Dichloroquinoline Precursor

A common route to substituted quinolines involves the cyclization of an appropriately substituted aniline. For 6,7-dichloroquinoline, a likely precursor is 3,4-dichloroaniline.

Question: My initial cyclization reaction to form the 6,7-dichloro-4-hydroxyquinoline intermediate is giving a very low yield. What are the possible causes and solutions?

Answer:

Low yields in the initial cyclization, such as a Gould-Jacobs or Conrad-Limpach reaction, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TTLC).[1] If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Temperature: The cyclization step is often temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If it's too high, you risk decomposition of reactants or products. Refer to established protocols for similar quinoline syntheses to ensure you are using the optimal temperature range.

  • Reagent Purity: Impurities in the starting materials (3,4-dichloroaniline or the diethyl (ethoxymethylene)malonate) can interfere with the reaction. Ensure your reagents are of high purity.

  • Improper pH: For reactions involving hydrolysis and decarboxylation, maintaining the correct pH is crucial for product precipitation.[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or purified reagents.

  • Optimize Reaction Conditions: Experiment with slight variations in temperature and reaction time.

  • Monitor Progress: Use TLC to track the consumption of starting materials and the formation of the product.

  • Control pH: During workup, carefully adjust the pH to maximize the precipitation of the desired product.

Question: I am observing the formation of multiple products in my initial cyclization step. How can I improve the regioselectivity?

Answer:

The formation of isomers can be a challenge in quinoline synthesis. To improve the regioselectivity for 6,7-dichloro-4-hydroxyquinoline:

  • Choice of Synthesis Route: The Gould-Jacobs reaction typically offers good control over the substitution pattern on the benzene ring of the quinoline.

  • Reaction Conditions: Carefully control the reaction temperature. Side reactions are often favored at higher temperatures.

  • Purification: If isomer formation is unavoidable, a careful purification by column chromatography or recrystallization will be necessary.[1]

Section 2: Chlorination of the Quinoline Core

Question: The chlorination of my 6,7-dichloro-4-hydroxyquinoline to 4,6,7-trichloroquinoline using POCl₃ is inefficient. What can I do?

Answer:

Inefficient chlorination with phosphorus oxychloride (POCl₃) can be due to:

  • Moisture: POCl₃ reacts violently with water. Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: Use a sufficient excess of POCl₃ to drive the reaction to completion. Molar ratios of the substrate to POCl₃ can range from 1:2 to 1:3.[2]

  • Reaction Time and Temperature: The reaction typically requires heating (reflux).[3] Ensure the reaction is heated for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion.[3][4]

  • Workup Procedure: The workup often involves pouring the reaction mixture onto ice, followed by neutralization.[3] This must be done carefully to avoid uncontrolled reactions and to ensure the product precipitates.

Section 3: Bromination of 6,7-dichloroquinoline

Question: My bromination of 6,7-dichloroquinoline is not proceeding, or I am getting a complex mixture of products. How can I troubleshoot this?

Answer:

Bromination of the quinoline ring can be complex due to the competing directing effects of the nitrogen atom and the existing chloro-substituents.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and often milder alternative to elemental bromine (Br₂) for bromination.[5][6] The choice of brominating agent can significantly impact the outcome.

  • Reaction Conditions: The reaction conditions (solvent, temperature, and presence of a catalyst) are critical.

    • Solvent: Solvents like acetonitrile, dichloromethane, or chloroform are often used.[5][7]

    • Temperature: Reactions are often carried out at room temperature or cooled to 0°C to control selectivity.[7]

    • Catalyst: While not always necessary, an acid catalyst can sometimes promote electrophilic bromination.

  • Over-bromination: Using an excess of the brominating agent can lead to the formation of poly-brominated products.[5] It is advisable to add the brominating agent portion-wise and monitor the reaction by TLC or GC-MS.

  • Incorrect Regioselectivity: The electron-withdrawing nature of the chloro-substituents and the pyridine ring deactivates the benzene ring towards electrophilic substitution. Bromination is more likely to occur on the pyridine ring at positions 3 and 4. However, forcing conditions might lead to substitution at other positions.

Troubleshooting Flowchart for Bromination

G Troubleshooting Bromination of 6,7-dichloroquinoline start Failed Bromination no_reaction No Reaction Observed start->no_reaction complex_mixture Complex Mixture of Products start->complex_mixture check_reagents Check Purity of 6,7-dichloroquinoline and Brominating Agent no_reaction->check_reagents optimize_stoichiometry Optimize Stoichiometry of Brominating Agent (use 2.0-2.2 equivalents) complex_mixture->optimize_stoichiometry increase_temp Increase Reaction Temperature Incrementally check_reagents->increase_temp If reagents are pure change_brominating_agent Consider a More Reactive Brominating Agent (e.g., Br₂) increase_temp->change_brominating_agent If still no reaction purification Purify via Column Chromatography or Recrystallization change_brominating_agent->purification control_temp Lower Reaction Temperature (e.g., 0°C) optimize_stoichiometry->control_temp If over-bromination suspected slow_addition Add Brominating Agent Slowly/Portion-wise control_temp->slow_addition slow_addition->purification G Synthetic Pathway to this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination A 3,4-dichloroaniline + Diethyl (ethoxymethylene)malonate B Gould-Jacobs Reaction A->B C 6,7-dichloro-4-hydroxyquinoline B->C D 6,7-dichloro-4-hydroxyquinoline E POCl₃, Reflux D->E F 4,6,7-trichloroquinoline E->F G 4,6,7-trichloroquinoline H NBS (2.1 eq), CH₂Cl₂, 0°C to RT G->H I Crude Product H->I J Purification (Column Chromatography) I->J K This compound J->K

References

how to improve the yield of quinoline halogenation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of quinoline halogenation reactions.

Troubleshooting Guide

Low yields and poor regioselectivity are common challenges in quinoline halogenation. This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective halogenating agent.Switch to a more reactive or suitable halogenating agent. For C5-halogenation of 8-substituted quinolines, trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) have shown excellent yields.[1][2][3] N-halosuccinimides (NCS, NBS, NIS) are also effective, particularly for C5-selective halogenation in aqueous media.[4]
Suboptimal solvent.The choice of solvent is critical. Acetonitrile has been found to be a highly efficient solvent for halogenations using TCCA.[2][5] For some reactions, aqueous conditions can be surprisingly effective and offer a "green" chemistry approach.[4]
Incorrect reaction temperature.Many modern protocols for quinoline halogenation can be performed at room temperature, which simplifies the experimental setup and can improve selectivity.[1][2][3] However, some older or specific methods may require elevated temperatures.[5]
Reaction time is too short or too long.Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from as little as 15 minutes to several hours depending on the specific substrates and reagents used.[1][5]
Poor Regioselectivity (Mixture of Isomers) Intrinsic directing effects of the quinoline ring.The substituent at the 8-position of the quinoline ring plays a crucial role in directing the halogenation, often favoring the C5 position.[1][2][3] For different regioselectivities, such as C3-halogenation, a dearomatization-rearomatization strategy might be necessary.[6]
Use of a non-selective halogenating agent.Employing regioselective methods, such as the use of TCCA/TBCA for C5-halogenation of 8-substituted quinolines, can provide complete regioselectivity in many cases.[1][2][3]
Decomposition of Starting Material or Product Harsh reaction conditions.Opt for milder, metal-free reaction conditions. Many modern protocols avoid the use of harsh acids or high temperatures, which can lead to substrate or product degradation.[2][4]
Presence of incompatible functional groups.Ensure that the functional groups on your quinoline substrate are compatible with the chosen halogenating agent and reaction conditions. Some methods offer excellent functional group tolerance.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and environmentally friendly method for quinoline halogenation?

A1: Recent advancements have led to the development of metal-free halogenation protocols that are both highly efficient and more environmentally benign. One such method involves the use of trihaloisocyanuric acids (TCCA or TBCA) as the halogen source in acetonitrile at room temperature.[1][2][3] This approach is operationally simple, proceeds under air, and provides excellent yields of C5-halogenated 8-substituted quinolines.[1][2][3] Another green approach is the C5-selective halogenation using N-halosuccinimides (NCS, NBS, NIS) in water, which avoids the use of organic solvents.[4]

Q2: How can I control the regioselectivity of the halogenation reaction?

A2: Regioselectivity is primarily influenced by the directing group on the quinoline ring and the choice of halogenating agent and reaction conditions. For 8-substituted quinolines, halogenation is strongly directed to the C5 position.[1][2][3] Utilizing methods specifically designed for high regioselectivity, such as the TCCA/TBCA protocol, can often yield a single isomer.[1][2][3] For other positions, it may be necessary to explore different synthetic strategies, such as those involving transition metal catalysts or dearomatization-rearomatization sequences for C3-halogenation.[6]

Q3: My starting material has sensitive functional groups. What halogenation method should I use?

A3: The metal-free halogenation method using trihaloisocyanuric acids has been shown to have excellent functional group tolerance.[1][3] This allows for the halogenation of quinolines bearing a variety of substituents without the need for protecting groups. It is always advisable to perform a small-scale test reaction to ensure compatibility with your specific substrate.

Q4: I am observing a mixture of mono- and di-halogenated products. How can I improve the selectivity for the mono-halogenated product?

A4: The formation of di-halogenated products can often be controlled by adjusting the stoichiometry of the halogenating agent. Using a slight excess or the exact stoichiometric amount of the halogenating agent required for mono-halogenation is a good starting point. Careful monitoring of the reaction by TLC and stopping the reaction once the starting material is consumed but before significant di-halogenated product forms is also crucial.

Data Presentation: Comparison of Halogenating Agents for C5-Chlorination

The following table summarizes the yield of 5-chloro-N-(quinolin-8-yl)acetamide under different conditions, illustrating the impact of the halogenating agent and solvent choice.

EntryHalogenating Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1NCS (1.1)CH₂Cl₂Room Temp.2415[2]
2NCS (1.1)CH₃CNRoom Temp.2424[2]
3DCDMH (0.55)CH₃CNRoom Temp.-86[2]
4TCCA (0.36)CH₃CNRoom Temp.0.2598[2]

NCS = N-chlorosuccinimide; DCDMH = 1,3-dichloro-5,5-dimethylhydantoin; TCCA = Trichloroisocyanuric acid

Experimental Protocols

Protocol 1: Metal-Free C5-Chlorination of 8-Substituted Quinolines using TCCA

This protocol is adapted from a general method for the regioselective, remote C-H halogenation of 8-substituted quinolines.[1][2][3]

Materials:

  • 8-substituted quinoline derivative

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the 8-substituted quinoline derivative (0.4 mmol) in acetonitrile (3 mL), add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 equivalents).

  • Stir the reaction mixture at room temperature under an open-air atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 15 minutes to 6 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C5-chlorinated quinoline.

Visualizations

Experimental Workflow for Metal-Free C5-Halogenation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 8-substituted quinoline in Acetonitrile start->dissolve 1. add_reagent Add TCCA or TBCA (0.36 equiv.) dissolve->add_reagent 2. stir Stir at Room Temperature (Open Air) add_reagent->stir 3. monitor Monitor by TLC (15 min - 6 h) stir->monitor 4. quench Quench with aq. Na₂S₂O₃ monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry and Concentrate extract->dry 7. purify Column Chromatography dry->purify 8. product C5-Halogenated Quinoline purify->product 9.

Caption: A typical experimental workflow for the metal-free C5-halogenation of 8-substituted quinolines.

Logical Relationship of Factors Affecting Yield

logical_relationship yield High Yield of Halogenated Quinoline reagent Halogenating Agent reagent->yield regioselectivity High Regioselectivity reagent->regioselectivity solvent Solvent solvent->yield temperature Temperature temperature->yield substrate Substrate (8-Substituent) substrate->yield substrate->regioselectivity regioselectivity->yield

Caption: Key factors influencing the yield and regioselectivity of quinoline halogenation reactions.

References

Technical Support Center: Purification of 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,4-Dibromo-6,7-dichloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for halogenated quinolines like this compound are recrystallization and column chromatography. Recrystallization is often attempted first, as it can be a simpler and more scalable method. Column chromatography is employed when recrystallization fails to remove impurities effectively, particularly those with similar solubility profiles to the desired compound.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific data for this exact molecule is limited, suitable solvents can be inferred from similar halogenated quinolines. A good starting point is to test a range of solvents from non-polar to polar. Common choices for related compounds include hexanes (or Skellysolve B), toluene, ethanol, methanol, and ethyl acetate, or mixtures thereof.[1][2] The ideal solvent will dissolve the compound when hot but allow for good crystal formation with minimal loss upon cooling.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities can originate from starting materials, side-products, or incomplete reactions. Potential impurities include unreacted starting materials, partially halogenated quinoline intermediates, regioisomers with different substitution patterns, and residual acids or bases from the synthesis.

Q4: How can I monitor the purity of my this compound sample during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification.[3] By spotting the crude mixture, fractions from chromatography, and the purified product, you can visualize the separation of impurities. For more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method, providing a more accurate measure of purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.

Troubleshooting Guide

Issue 1: Oily Residue Instead of Crystals During Recrystallization

Q: I'm trying to recrystallize my crude this compound, but it's oiling out instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • High Impurity Level: A significant amount of impurities can depress the melting point and interfere with crystal lattice formation.

  • Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out of solution too quickly.

  • Cooling Rate: Cooling the solution too rapidly can also lead to the formation of an oil.

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Solvent Adjustment: If slow cooling doesn't help, try adjusting the solvent system. If the compound is too soluble, you can add a co-solvent in which the compound is less soluble (an anti-solvent). Add the anti-solvent dropwise to the warm solution until it just starts to become cloudy, then add a few drops of the primary solvent to redissolve the precipitate and cool slowly.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a wash with a suitable solvent or a quick filtration through a plug of silica gel to remove major impurities before attempting recrystallization.

Issue 2: Persistent Impurity with Similar TLC Rf Value

Q: I have a persistent impurity that co-elutes with my product on TLC. How can I separate them?

A: When impurities have a similar polarity to the product, separation by standard column chromatography can be challenging.

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different eluent systems. Sometimes, switching to a solvent system with a different type of interaction (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can improve separation.

    • Gradient Elution: If you are using isocratic (constant solvent mixture) elution, try a shallow gradient elution. A slow, gradual increase in the polar component of the eluent can often resolve closely running spots.

  • Alternative Purification Technique: If chromatography is ineffective, consider other methods:

    • Recrystallization: Even if an initial recrystallization was not entirely successful, trying a different solvent or solvent system might selectively crystallize your desired compound, leaving the impurity in the mother liquor.

    • Acid-Base Extraction: Since quinolines are basic, you may be able to perform an acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 10% HCl).[1] Your quinoline product should move to the aqueous layer. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the purified quinoline.[1] This can be effective for removing non-basic impurities.

Issue 3: Low Recovery After Purification

Q: My final yield of pure this compound is very low after purification. How can I improve it?

A: Low recovery can result from losses at various stages of the purification process.

Solutions:

  • Recrystallization Losses:

    • Solvent Volume: Using an excessive volume of recrystallization solvent will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.

    • Mother Liquor: You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

  • Chromatography Losses:

    • Column Loading: Overloading the column can lead to poor separation and loss of product in mixed fractions.

    • Adsorption: Highly polar or reactive compounds can sometimes irreversibly adsorb to the silica gel. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can sometimes mitigate this for basic compounds like quinolines.

    • Fraction Collection: Collect smaller fractions to better isolate the pure product from mixed fractions.

Data Presentation

Table 1: Recrystallization Solvent Screening for Halogenated Quinolines

Solvent/Solvent SystemPolarityTypical Observations for Similar Compounds
Hexanes/Skellysolve BNon-polarGood for final wash; may have low solubility even when hot.[1]
TolueneNon-polarCan be effective for less polar compounds.
DichloromethanePolar AproticOften used in chromatography; can be used for recrystallization.
Ethyl AcetatePolar AproticA common solvent for both chromatography and recrystallization.
Ethanol/MethanolPolar ProticGenerally good solvents when hot, with reduced solubility when cold.[2]
Ethyl Acetate/HexaneMixturePolarity can be fine-tuned for optimal solubility.
Ethanol/WaterMixtureThe addition of water as an anti-solvent can induce crystallization.

Table 2: User Purification Data Log

Experiment IDPurification MethodSolvent System & RatioTemperature (°C)Crude Amount (g)Pure Amount (g)Yield (%)Purity (e.g., HPLC, %)Notes

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture (using a steam bath or heating mantle) with swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow crude Crude 3,4-Dibromo-6,7- dichloroquinoline dissolve Dissolve in Minimal Hot Solvent crude->dissolve Recrystallization Path column_prep Prepare Silica Gel Column crude->column_prep Chromatography Path recrystallize Cool Slowly to Induce Crystallization dissolve->recrystallize filter_wash Filter and Wash with Cold Solvent recrystallize->filter_wash dry Dry Under Vacuum filter_wash->dry pure_recrys Pure Product (Recrystallization) dry->pure_recrys load_sample Load Crude Sample column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_chrom Pure Product (Chromatography) evaporate->pure_chrom

Caption: General purification workflow for this compound.

troubleshooting_guide start Purification Issue Identified oiling_out Product Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield impure_product Product Still Impure? start->impure_product solution_oiling 1. Re-dissolve and cool slowly. 2. Adjust solvent system (add anti-solvent). 3. Pre-purify crude material. oiling_out->solution_oiling Yes solution_low_yield 1. Minimize recrystallization solvent. 2. Ensure complete cooling. 3. Reduce column adsorption (e.g., add TEA). low_yield->solution_low_yield Yes solution_impure 1. Optimize TLC/eluent system. 2. Use a shallow gradient in chromatography. 3. Try an alternative method (e.g., acid-base extraction). impure_product->solution_impure Yes

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dibromo-6,7-dichloroquinoline. Our aim is to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and plausible synthetic approach involves the direct bromination of 6,7-dichloroquinoline. This electrophilic aromatic substitution reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent and potentially a catalyst. The reaction proceeds by the substitution of hydrogen atoms on the quinoline ring with bromine atoms.

Q2: What are the most likely byproducts in the synthesis of this compound?

The bromination of 6,7-dichloroquinoline can lead to a mixture of products due to the directing effects of the existing chloro and nitro groups and the activating/deactivating nature of the quinoline ring system. Potential byproducts include:

  • Monobrominated isomers: 3-Bromo-6,7-dichloroquinoline and 4-Bromo-6,7-dichloroquinoline may be present if the reaction does not go to completion.

  • Over-brominated products: Polybrominated species such as 3,4,X-tribromo-6,7-dichloroquinolines can form, where X represents another position on the quinoline ring susceptible to bromination.

  • Isomeric dibromo products: Depending on the reaction conditions, other dibrominated isomers of 6,7-dichloroquinoline could potentially form, although the 3 and 4 positions are generally more susceptible to electrophilic attack in the pyridine ring of the quinoline.

  • Starting material: Unreacted 6,7-dichloroquinoline will be a major component if the reaction is incomplete.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Regular monitoring of the reaction is crucial. Thin-layer chromatography (TLC) is a rapid and effective technique for this purpose. By comparing the reaction mixture to a standard of the starting material, you can track the consumption of the reactant and the formation of the desired product and byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative information on the relative amounts of each component.

Q4: What are the recommended purification techniques for isolating this compound?

Given the potential for a mixture of closely related halogenated compounds, purification can be challenging. The following techniques are recommended:

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts and unreacted starting material. A silica gel stationary phase is typically used, with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) gradually increased in polarity. Careful optimization of the eluent system is critical for achieving good separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities and obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3,4-dibromo product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent.- Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature; some brominations require heating while others proceed at room temperature. - Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents).
Presence of significant amounts of monobrominated byproducts - Insufficient reaction time or temperature. - Inadequate amount of brominating agent.- Increase the reaction time and/or temperature, monitoring by TLC. - Ensure at least two equivalents of the brominating agent are used.
Formation of polybrominated byproducts - Excess brominating agent. - Prolonged reaction time or high temperature.- Use a stoichiometric amount or only a slight excess of the brominating agent. - Carefully monitor the reaction and stop it once the desired product is maximized.
Complex mixture of inseparable isomers - Non-selective reaction conditions.- Modify the reaction conditions. For example, changing the solvent, temperature, or using a different brominating agent can influence regioselectivity. Bromination in strong acids can sometimes favor substitution on the benzenoid ring.[1]
Difficulty in purifying the product by column chromatography - Byproducts have very similar polarity to the desired product.- Use a longer column for better separation. - Employ a shallow gradient of eluent polarity. - Consider using a different stationary phase (e.g., alumina) or a different solvent system.

Experimental Protocols

Key Experiment: Synthesis of this compound (Hypothetical Protocol)

This protocol is a generalized procedure based on common electrophilic bromination reactions of quinolines and should be optimized for specific laboratory conditions.

Materials:

  • 6,7-dichloroquinoline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Carbon Tetrachloride)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 6,7-dichloroquinoline (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the brominating agent (2.1-2.2 equivalents) portion-wise to the stirred solution. If using bromine, it should be added dropwise as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). The reaction may require heating to proceed to completion.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using bromine) or water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment: Byproduct Identification using Analytical Techniques

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates with a fluorescent indicator (e.g., F₂₅₄).

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The ratio should be optimized to achieve good separation of spots.

  • Visualization: UV light (254 nm) to visualize the spots. Staining with potassium permanganate can also be used.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

  • Detection: UV detector set at a wavelength where the quinoline core absorbs (e.g., around 254 nm).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons. The position and splitting patterns of the aromatic protons can help determine the substitution pattern on the quinoline ring.

  • ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts of the carbons can also aid in structure elucidation.

  • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of the main product and any isolated byproducts.

4. Mass Spectrometry (MS):

  • Provides the molecular weight of the compounds in the mixture. The isotopic pattern is particularly useful for identifying halogenated compounds. For a compound containing two chlorine and two bromine atoms, a characteristic isotopic cluster will be observed due to the natural abundance of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes.

Visualizations

Byproduct_Formation_Pathway A 6,7-Dichloroquinoline B Monobrominated Intermediates (e.g., 3-Bromo-6,7-dichloroquinoline) A->B Bromination C This compound (Desired Product) B->C Further Bromination D Polybrominated Byproducts (e.g., Tribromo-dichloroquinolines) C->D Over-bromination

Caption: Potential reaction pathway and byproduct formation in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Crude Product (TLC, HPLC, NMR, MS) Start->Analyze CheckYield Is Yield Acceptable? Analyze->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) CheckYield->OptimizeReaction No OptimizePurification Optimize Purification (Column Chromatography, Recrystallization) CheckPurity->OptimizePurification No End Pure Product Obtained CheckPurity->End Yes OptimizeReaction->Start OptimizePurification->Analyze

Caption: A logical workflow for troubleshooting the synthesis and purification of this compound.

References

Technical Support Center: Optimizing Regioselective Bromination of 6,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective bromination of 6,7-dichloroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the electrophilic bromination of 6,7-dichloroquinoline, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficiently activated brominating agent. 2. Deactivated substrate due to the two electron-withdrawing chlorine atoms. 3. Low reaction temperature.1. Add a strong acid catalyst (e.g., trifluoroacetic acid, sulfuric acid) to increase the electrophilicity of the brominating agent (e.g., NBS). 2. Consider using a more reactive brominating agent such as molecular bromine (Br₂), but handle with extreme caution due to its hazardous nature. 3. Increase the reaction temperature incrementally, monitoring for side product formation. 4. Explore the use of a Lewis acid catalyst (e.g., ZrCl₄, AlCl₃) to enhance reactivity, though this may also alter regioselectivity.[1]
Poor Regioselectivity (Mixture of Isomers) 1. Reaction conditions are not optimal for directing the substitution to a single position. 2. Competing electronic and steric effects of the chloro substituents.1. Vary the solvent polarity. Non-polar solvents may favor one isomer over another. 2. Adjust the reaction temperature; lower temperatures often increase selectivity. 3. Experiment with different brominating agents (e.g., NBS vs. Br₂). 4. Utilize computational tools like RegioSQM to predict the most favorable substitution pattern under different conditions.[2][3][4]
Formation of Polybrominated Products 1. Excess of the brominating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent. 2. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Conduct the reaction at a lower temperature to reduce the rate of subsequent brominations.
Side Reactions (e.g., Decomposition) 1. Harsh reaction conditions (e.g., high concentration of strong acid, high temperature). 2. Presence of impurities in the starting material or reagents.1. Use the minimum effective concentration of the acid catalyst. 2. Ensure the purity of 6,7-dichloroquinoline and the brominating agent. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for bromination on the 6,7-dichloroquinoline ring?

A1: Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene ring rather than the electron-deficient pyridine ring. For 6,7-dichloroquinoline, the two chlorine atoms are deactivating groups. Based on directing effects, the C-5 and C-8 positions are the most likely sites for bromination. Computational models can provide a more precise prediction of the regioselectivity.[2][3][4]

Q2: Which brominating agent is recommended for this reaction?

A2: N-Bromosuccinimide (NBS) is a commonly used and relatively safe brominating agent for quinolines. Its reactivity can be enhanced by the addition of a strong acid. Molecular bromine (Br₂) is more reactive but also more hazardous.

Q3: What is the role of an acid catalyst in this reaction?

A3: A strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, protonates the brominating agent (e.g., NBS), increasing its electrophilicity and facilitating the attack on the electron-deficient quinoline ring.

Q4: Can Lewis acids be used to catalyze this bromination?

A4: Yes, Lewis acids like zirconium(IV) chloride (ZrCl₄) have been shown to catalyze bromination reactions.[1] They can activate the brominating agent and may influence the regioselectivity of the reaction. However, optimization of the specific Lewis acid and reaction conditions is necessary.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the consumption of the starting material and the formation of the product and any side products.

Experimental Protocols

The following is a detailed experimental protocol for the bromination of a dichloro-substituted quinoline, adapted from a procedure for a closely related analog.

Regioselective Bromination of a Dichloroquinoline Derivative

Parameter Condition
Starting Material 2,4-dichloro-7-methoxyquinoline
Brominating Agent N-Bromosuccinimide (NBS) (1.15 eq.)
Catalyst Trifluoroacetic acid (TFA) (2.5 eq.)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature
Reaction Time 2 hours
Work-up Quench with 1M NaOH, separate layers, wash with water, and concentrate.
Yield 90%

This protocol is adapted from a patent for a structurally similar compound and may require optimization for 6,7-dichloroquinoline.

Visualizations

Experimental Workflow for Regioselective Bromination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification start Dissolve 6,7-dichloroquinoline in Dichloromethane add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa cool Cool to 0°C add_tfa->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs warm Warm to Room Temperature add_nbs->warm react Stir for 2 hours warm->react quench Quench with 1M NaOH react->quench extract Extract with Dichloromethane quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product regioselectivity_factors cluster_factors Influencing Factors substrate 6,7-Dichloroquinoline catalyst Catalyst (Brønsted or Lewis Acid) substrate->catalyst brom_agent Brominating Agent (e.g., NBS, Br₂) substrate->brom_agent solvent Solvent Polarity substrate->solvent temp Reaction Temperature substrate->temp regioselectivity Regioselectivity (e.g., C-5 vs. C-8) catalyst->regioselectivity side_products Side Products (e.g., Polybromination) catalyst->side_products brom_agent->regioselectivity brom_agent->side_products solvent->regioselectivity temp->regioselectivity temp->side_products

References

preventing dehalogenation during reactions with 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,4-Dibromo-6,7-dichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a specific focus on preventing undesired dehalogenation during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in cross-coupling reactions?

A1: A primary challenge is managing the regioselectivity and preventing premature dehalogenation. The presence of multiple halogen substituents with differing reactivities (Brat positions 3 and 4, Cl at positions 6 and 7) can lead to a mixture of products, including mono- and di-substituted quinolines, as well as dehalogenated byproducts where one or more halogens are replaced by hydrogen.

Q2: Which halogen is most susceptible to dehalogenation?

A2: In polyhalogenated heterocycles, the reactivity towards both cross-coupling and dehalogenation is influenced by the position of the halogen and the reaction conditions. Generally, bromides are more reactive than chlorides in palladium-catalyzed cross-coupling reactions. The halogens at positions 3 and 4 are on the pyridine ring, making them more susceptible to oxidative addition to a low-valent metal catalyst compared to the chlorines on the benzene ring. Between the two bromine atoms, the C4-Br bond is often more reactive than the C3-Br bond in quinolines. However, steric and electronic factors of the reaction partners can influence this selectivity. Dehalogenation often competes with the desired coupling reaction, particularly under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or strongly basic conditions).

Q3: What are the common causes of dehalogenation?

A3: Dehalogenation, or hydrodehalogenation, can be promoted by several factors:

  • Catalyst Choice: Highly active palladium catalysts, especially those with electron-rich and bulky phosphine ligands, can promote dehalogenation.

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.

  • Base: Strong bases, particularly those containing β-hydrides (e.g., ethoxides, tert-butoxides), can act as hydride sources, leading to reductive dehalogenation. The use of carbonate or phosphate bases is often preferred.

  • Solvent: Protic solvents can sometimes serve as a proton source in the dehalogenation pathway.

  • Reducing Agents: The presence of adventitious or intentionally added reducing agents can lead to the reduction of the aryl-halogen bond.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides specific troubleshooting steps to minimize dehalogenation during reactions with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Issue 1: Significant formation of dehalogenated byproducts.
Potential Cause Recommended Solution
High Reaction Temperature Decrease the reaction temperature in 5-10 °C increments. Monitor the reaction progress to find the optimal balance between reaction rate and suppression of dehalogenation.
Inappropriate Base Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good choices. Avoid alkoxide bases.
Highly Active Catalyst Use a less active palladium catalyst or a different ligand. For example, if using a highly electron-rich ligand like SPhos, consider switching to a less donating ligand like PPh₃ or a different class of ligand altogether.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC/LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.
Solvent Effects Switch to an aprotic solvent such as dioxane, toluene, or DMF.
Issue 2: Poor regioselectivity leading to a mixture of products.
Potential Cause Recommended Solution
Non-selective Catalyst Employ sterically hindered ligands on the palladium catalyst to direct the reaction to a specific, less hindered halogen.[1][2] For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to control regioselectivity in dihalopyridines.[1][2]
Similar Reactivity of Halogens Modify the reaction conditions to exploit subtle differences in reactivity. For example, Suzuki-Miyaura couplings can sometimes be performed selectively at lower temperatures to favor reaction at the most reactive site.
Reaction Conditions Favoring Isomerization Ensure the reaction is run under inert atmosphere to prevent side reactions that could lead to product scrambling.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol is designed to favor selective coupling at the C4-position while minimizing dehalogenation.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solvent for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed temp High Temperature? start->temp base Strong Base Used? temp->base No reduce_temp Reduce Temperature temp->reduce_temp Yes catalyst Highly Active Catalyst? base->catalyst No change_base Use Milder Base (e.g., K3PO4, Cs2CO3) base->change_base Yes time Long Reaction Time? catalyst->time No change_catalyst Use Less Active Catalyst/ Different Ligand catalyst->change_catalyst Yes optimize_time Optimize Reaction Time time->optimize_time Yes end Dehalogenation Minimized time->end No reduce_temp->base change_base->catalyst change_catalyst->time optimize_time->end

Caption: Troubleshooting flowchart for dehalogenation.

Reaction Pathway: Selective Cross-Coupling vs. Dehalogenation

Reaction_Pathway cluster_paths Reaction Conditions reactant This compound + Aryl-B(OH)2 catalyst Pd(0)Ln reactant->catalyst Oxidative Addition desired_path Desired Cross-Coupling catalyst->desired_path Transmetalation & Reductive Elimination side_reaction Dehalogenation catalyst->side_reaction β-Hydride Elimination/ Protonolysis product 4-Aryl-3-bromo-6,7-dichloroquinoline desired_path->product byproduct 3-Bromo-6,7-dichloroquinoline side_reaction->byproduct

Caption: Competing reaction pathways.

References

scale-up challenges for 3,4-Dibromo-6,7-dichloroquinoline production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide addresses common challenges in the synthesis of polyhalogenated quinolines, using 3,4-Dibromo-6,7-dichloroquinoline as a representative example. Due to limited publicly available information on this specific molecule, the troubleshooting advice and protocols are based on established methods for the synthesis of structurally related compounds.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of polyhalogenated quinolines.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of quinoline core - Incomplete reaction in Skraup, Gould-Jacobs, or Doebner-Miller synthesis.[1][2][3] - Decomposition of starting materials or product at high temperatures.[4] - Incorrect stoichiometry of reactants.- Increase reaction time and/or temperature, monitoring for decomposition. - In the Skraup synthesis, the reaction can be violent; the addition of ferrous sulfate can help moderate it.[1][5] - Verify the purity and molar ratios of all starting materials.
Poor regioselectivity during halogenation - Steric and electronic effects of existing substituents on the quinoline ring.[4] - Reaction conditions (temperature, solvent, halogenating agent) favoring multiple isomers.- Modify the directing group at position 8 to favor halogenation at C5.[6][7] - Use a milder halogenating agent (e.g., N-bromosuccinimide instead of Br2) to improve selectivity.[8] - Adjust the reaction temperature; lower temperatures often favor higher selectivity.
Formation of polyhalogenated byproducts - Over-halogenation due to harsh reaction conditions or excess halogenating agent.- Carefully control the stoichiometry of the halogenating agent. - Add the halogenating agent portion-wise to maintain a low concentration. - Monitor the reaction closely by TLC or GC-MS to stop it at the desired conversion.
Difficult purification of the final product - Similar polarity of the desired product and byproducts. - Low solubility of the polyhalogenated quinoline.- Employ column chromatography with a carefully selected eluent system. - Consider recrystallization from a high-boiling point solvent. - If byproducts are isomers, preparative HPLC may be necessary.
Runaway reaction during chlorination with POCl₃ - Phosphorus oxychloride is highly reactive, especially with water.[9][10][11]- Ensure all glassware is scrupulously dried before use. - Add phosphorus oxychloride slowly and control the reaction temperature with an ice bath. - Work in a well-ventilated fume hood and have appropriate quenching agents (e.g., sodium bicarbonate solution) readily available.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the 6,7-dichloroquinoline core?

A1: The Skraup synthesis starting from 3,4-dichloroaniline is a common and effective method.[13] This reaction involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent like sodium 3-nitrobenzenesulfonate.[13]

Q2: How can I control the regioselectivity of the bromination at positions 3 and 4?

A2: Direct bromination of the 6,7-dichloroquinoline core is likely to be challenging and may lead to a mixture of products. A multi-step approach is recommended. One strategy could involve the synthesis of a quinolin-4-one intermediate, which can then be brominated. The reactivity of quinolin-4(1H)-ones in bromination is influenced by the substituent at the C3 position.[8] Subsequent conversion of the 4-oxo group to a chlorine and then bromination at the 3-position would be the next steps, though this requires careful optimization.

Q3: What are the main safety concerns when working with phosphorus oxychloride for the chlorination step?

A3: Phosphorus oxychloride is a highly corrosive and reactive substance.[9][14] It reacts violently with water, releasing heat and toxic fumes.[10][11] It is crucial to work in a dry, inert atmosphere and to wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[12] All reactions should be performed in a well-ventilated fume hood.[12]

Q4: How can I minimize the formation of over-brominated products?

A4: To avoid polybromination, you should use a controlled amount of the brominating agent, typically N-bromosuccinimide (NBS), and monitor the reaction progress carefully using techniques like TLC or GC-MS.[8] Adding the brominating agent in portions can also help to maintain a low concentration and improve selectivity.

Q5: What is a suitable method for purifying the final this compound product?

A5: Purification of polyhalogenated aromatic compounds can be challenging due to their often-low solubility and the similar polarity of byproducts. A combination of techniques is often necessary. Recrystallization from a suitable solvent is a good first step. If isomers are present, column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended. In difficult cases, preparative HPLC may be required.

Experimental Protocols

Note: These are generalized protocols and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of 6,7-Dichloroquinoline via Skraup Reaction[13]

Materials:

  • 3,4-Dichloroaniline

  • Glycerol

  • Sodium 3-nitrobenzenesulfonate

  • Concentrated Sulfuric Acid

  • 50% aqueous Sodium Hydroxide solution

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a mixture of sodium 3-nitrobenzenesulfonate in concentrated H₂SO₄ and H₂O, add glycerol and stir the mixture for 10 minutes at 150 °C.

  • Add 3,4-dichloroaniline to the reaction mixture and continue stirring for 12 hours at 150 °C.

  • Cool the reaction mixture to 0 °C and adjust the pH to ~9 with a 50% aqueous NaOH solution.

  • Extract the product with EtOAc (2 x 250 mL).

  • Wash the combined organic phases with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude material by recrystallization from ethanol to afford the 6,7-dichloroquinoline.

Protocol 2: General Procedure for Bromination of a Quinoline Derivative[8][15]

Materials:

  • Substituted Quinoline

  • N-bromosuccinimide (NBS) or molecular bromine (Br₂)

  • Glacial Acetic Acid or Chloroform

  • Benzoyl peroxide (catalytic amount, optional)

  • 5% Sodium Bicarbonate solution (for workup with Br₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted quinoline in glacial acetic acid (for Br₂) or chloroform (for NBS).

  • If using NBS, add a catalytic amount of benzoyl peroxide.

  • Slowly add a solution of Br₂ in acetic acid or solid NBS to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for the required time, monitoring the progress by TLC.

  • After completion, if using Br₂, quench the reaction by pouring it into an ice-water mixture and neutralize with a 5% NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude brominated product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6,7-Dichloroquinoline Core cluster_halogenation Halogenation Steps cluster_purification Purification start 3,4-Dichloroaniline skraup Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) start->skraup quinoline_core 6,7-Dichloroquinoline skraup->quinoline_core chlorination Chlorination at C-4 (e.g., POCl₃) quinoline_core->chlorination intermediate Halogenated Intermediates chlorination->intermediate bromination1 Bromination at C-3 bromination2 Bromination at C-4 bromination1->bromination2 purification Column Chromatography / Recrystallization bromination2->purification intermediate->bromination1 final_product This compound purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

Caption: A troubleshooting decision tree for the synthesis of polyhalogenated quinolines.

References

stability of 3,4-Dibromo-6,7-dichloroquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,4-Dibromo-6,7-dichloroquinoline under acidic conditions. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic conditions?

Q2: What are the potential degradation pathways for halogenated quinolines in acidic media?

Under acidic conditions, potential degradation pathways for halogenated quinolines may include hydrolysis of the halogen substituents, protonation of the quinoline nitrogen followed by nucleophilic attack, or cleavage of the quinoline ring system under harsh conditions.[2] The electron-withdrawing nature of the bromine and chlorine atoms can influence the electron density of the quinoline ring, affecting its susceptibility to degradation.

Q3: How can I experimentally determine the stability of this compound under my specific acidic conditions?

A forced degradation study, also known as stress testing, is the recommended approach.[3][4] This involves subjecting a solution of the compound to your specific acidic conditions (e.g., different pH levels, temperatures) for a defined period. The amount of remaining parent compound and the formation of any degradation products are then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[6]

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

LC-MS (Liquid Chromatography-Mass Spectrometry) is highly recommended for analyzing the stability of this compound.[6] This technique allows for the separation of the parent compound from its potential degradation products and provides mass information that can help in the identification of those degradants. HPLC with UV-Vis detection can also be used, but LC-MS offers greater specificity and sensitivity.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid disappearance of the parent compound peak in HPLC. The compound is highly unstable under the tested acidic conditions. The analytical method is not capturing the degradation products.- Reduce the stress conditions (lower temperature, less acidic pH).- Shorten the time points for sample analysis.- Ensure the analytical method is capable of detecting a wide range of potential degradation products (e.g., use a broad-spectrum detector like a mass spectrometer).
Multiple new peaks appearing in the chromatogram. Significant degradation is occurring, leading to the formation of several byproducts.- This is an expected outcome of a forced degradation study. The goal is to identify these degradation products.- Use LC-MS/MS to obtain structural information about the new peaks.- Isolate major degradation products for full structural elucidation if necessary.
Poor recovery of the total mass (mass balance is low). - Degradation products are not being detected by the analytical method (e.g., they are volatile or do not ionize).- The compound is adsorbing to the sample vials or chromatography column.- Use a universal detector like a Charged Aerosol Detector (CAD) in addition to UV and MS.- Employ inert sample vials (e.g., silanized glass or specific polymers).- Evaluate different column chemistries and mobile phases to improve recovery.
Inconsistent stability results between experiments. - Variability in experimental conditions (pH, temperature, concentration).- Instability of the stock solution.- Precisely control all experimental parameters.- Use freshly prepared solutions for each experiment.- Include a control compound with known stability to validate the experimental setup.[6]

Quantitative Data Presentation

The following table is a hypothetical representation of stability data for this compound under forced acidic degradation conditions. Actual experimental data should be substituted.

Condition Time (hours) % Parent Compound Remaining Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl at 60°C 010000
285.28.11.5
662.725.34.8
1240.141.29.7
2415.858.915.3
pH 4.0 Buffer at 40°C 010000
2498.5< 0.1< 0.1
4897.10.5< 0.1
7295.81.20.2

Experimental Protocols

Protocol for Assessing Acidic Stability of this compound

This protocol outlines a general procedure for a forced degradation study in acidic conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl) or other appropriate acid

  • pH meter and buffers for calibration

  • HPLC or LC-MS system

  • Inert sample vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Acidic Solution: Prepare the desired acidic solution (e.g., 0.1 M HCl).

3. Degradation Experiment:

  • Add a known volume of the stock solution to the acidic solution to achieve the final desired concentration (e.g., 100 µg/mL).

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with a suitable base to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

  • Quantify the peak area of the parent compound and any degradation products.

  • Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.

5. Data Reporting:

  • Plot the percentage of the parent compound remaining versus time.

  • Report the conditions under which degradation was observed and identify major degradation products if possible.

Visualizations

Stability_Assessment_Workflow Workflow for Acidic Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of This compound C Initiate Degradation: Mix Stock and Acid Solutions A->C B Prepare Acidic Stress Solution (e.g., 0.1M HCl) B->C D Incubate at Controlled Temperature C->D E Sample at Time Points (t=0, 2, 4, 8, 24h) D->E F Quench Reaction (Neutralize Sample) E->F G Analyze Samples by LC-MS F->G H Quantify Parent Compound and Degradants G->H I Assess Mass Balance H->I J Determine Degradation Rate H->J K Identify Degradation Pathway I->K J->K

Caption: Experimental workflow for assessing the stability of a compound under acidic conditions.

References

optimizing solvent conditions for reactions involving 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 3,4-Dibromo-6,7-dichloroquinoline. The information herein is compiled from established principles of cross-coupling reactions on polyhalogenated and electron-deficient heterocycles. While direct experimental data for this specific substrate is limited in published literature, the following guidance, based on analogous systems, serves as a robust starting point for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when working with this compound in cross-coupling reactions?

A1: Researchers may encounter challenges related to:

  • Low Solubility: Polyhalogenated quinolines can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.

  • Site-Selectivity: With four potential reactive halogen sites (two bromine, two chlorine), achieving selective substitution at a single desired position can be difficult. The reactivity of C-X bonds in palladium-catalyzed cross-coupling generally follows the order C-I > C-Br >> C-Cl, which can be exploited for selectivity.[1]

  • Catalyst Deactivation: The electron-deficient nature of the quinoline ring can sometimes lead to catalyst deactivation.

  • Low Yields: A combination of the above factors can result in low yields of the desired product.

Q2: How do I improve the solubility of this compound in my reaction?

A2: To improve solubility, consider the following:

  • Solvent Screening: Test a range of solvents. Polar aprotic solvents like DMF, DMAc, or NMP, and ethereal solvents like 1,4-dioxane or THF are common starting points.[2] Using a co-solvent system, such as toluene/water or dioxane/water, can also be effective, particularly in Suzuki-Miyaura reactions.[3]

  • Elevated Temperatures: Increasing the reaction temperature can significantly improve the solubility of the starting material.

  • Homogenizing Agents: While less common, the use of specific additives that can help solubilize organic compounds in aqueous media, like TPGS-750-M, has been reported for some cross-coupling reactions.

Q3: Which halogen is most likely to react first in a cross-coupling reaction?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-OTf >> C-Cl.[4] Therefore, the bromo substituents at the C3 or C4 position are expected to be more reactive than the chloro substituents at the C6 or C7 positions. The relative reactivity between the C3 and C4 positions will be influenced by the specific electronic and steric environment of the quinoline ring.

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: A good starting point for a Suzuki-Miyaura coupling would be:

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical and may need optimization.

  • Solvent: A mixture of an organic solvent and water, for example, 1,4-dioxane/water or THF/water.[3]

  • Temperature: Typically between 80-110 °C.

Q5: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A5: For a Buchwald-Hartwig amination, consider the following conditions:

  • Catalyst: A palladium pre-catalyst such as a G3 or G4 Buchwald pre-catalyst with a biarylphosphine ligand (e.g., XPhos, BrettPhos).

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS or K₃PO₄ can also be effective.[5]

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, 1,4-dioxane, or THF are commonly used.

  • Temperature: Reactions are often run at elevated temperatures, typically in the range of 80-120 °C.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Starting Material 1. Increase reaction temperature. 2. Screen alternative solvents (e.g., DMF, DMAc, NMP, 1,4-dioxane). 3. Use a co-solvent system (e.g., toluene/water).Enhancing solubility increases the concentration of reactants in the solution phase, facilitating the reaction.
Catalyst Inactivity/Decomposition 1. Ensure strictly anhydrous and anaerobic conditions, especially for Buchwald-Hartwig amination. 2. Screen different palladium pre-catalysts and ligands. Sterically hindered biarylphosphine ligands are often effective for challenging substrates. 3. Increase catalyst loading.Oxygen can deactivate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the catalyst and promoting the catalytic cycle.
Incorrect Base 1. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). 2. Ensure the base is finely powdered and dry.The base plays a crucial role in the transmetalation step of the Suzuki reaction and the deprotonation of the amine in the Buchwald-Hartwig amination.[4][5]
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.Many cross-coupling reactions, especially with less reactive halides like chlorides, require higher thermal energy to proceed at a reasonable rate.
Issue 2: Formation of Side Products (e.g., Homo-coupling, Reductive Dehalogenation)
Potential Cause Troubleshooting Step Rationale
Homo-coupling of Boronic Acid (Suzuki) 1. Ensure the reaction is free of oxygen. 2. Use a 1:1 or slight excess of the boronic acid. 3. Add the boronic acid slowly to the reaction mixture.Oxygen can promote the oxidative homo-coupling of boronic acids.
Reductive Dehalogenation 1. Ensure the absence of water and other protic sources in the reaction (unless part of the solvent system). 2. Use a less sterically hindered phosphine ligand.Protic impurities can lead to the protonolysis of the organopalladium intermediate.
Reaction at Multiple Halogen Sites 1. Lower the reaction temperature. 2. Use a less active catalyst system. 3. Carefully control the stoichiometry of the coupling partner (use 1.0-1.1 equivalents).Kinetic control can favor mono-substitution. A less reactive catalyst may provide better selectivity.

Experimental Protocols (Generalized)

Disclaimer: These are generalized protocols based on reactions with similar polyhalogenated heterocycles and should be optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

As direct experimental data for this compound is not available in the searched literature, the following table summarizes typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous polyhalogenated N-heterocycles to guide optimization.

Table 1: Representative Conditions for Cross-Coupling on Halogenated Quinolines and Related Heterocycles

Reaction TypeSubstrate ExampleCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Suzuki-Miyaura 2,6-DichloroquinoxalinePhenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene/H₂O10095
Suzuki-Miyaura 2,6-DichloropyridineHeptylboronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOtBu (2.3)Dioxane/H₂O10094
Buchwald-Hartwig 6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.2)Toluene11085-95
Buchwald-Hartwig Aryl ChloridePrimary AmineXPhos Pd G3 (2)-K₃PO₄ (3)tBuOH10090

Note: This table is illustrative and compiled from data on similar, but not identical, substrates.

Visualizations

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield solubility Is the starting material fully dissolved? start->solubility catalyst Is the catalyst system appropriate? solubility->catalyst Yes increase_temp Increase Temperature Screen Solvents (DMF, Dioxane) solubility->increase_temp No conditions Are reaction conditions optimal? catalyst->conditions Yes screen_catalyst Screen Ligands (e.g., XPhos, SPhos) Use Pre-catalyst Increase Loading catalyst->screen_catalyst No success Reaction Optimized conditions->success Yes screen_conditions Screen Bases (e.g., K3PO4, NaOtBu) Increase Temperature Further conditions->screen_conditions No increase_temp->solubility screen_catalyst->catalyst screen_conditions->conditions

Caption: Troubleshooting workflow for low product yield.

Logical Relationship for Site-Selectivity in Polyhalogenated Quinolines

Site_Selectivity substrate This compound reactivity_order General Reactivity: C-Br > C-Cl substrate->reactivity_order c3_c4 C3-Br vs C4-Br reactivity_order->c3_c4 product_bromo Mono-brominated Product c3_c4->product_bromo Controlled Conditions c6_c7 C6-Cl vs C7-Cl product_chloro Mono-chlorinated Product c6_c7->product_chloro product_bromo->c6_c7 Harsher Conditions

Caption: Reactivity hierarchy for site-selective cross-coupling.

References

Technical Support Center: Isolating Pure 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup and purification of 3,4-Dibromo-6,7-dichloroquinoline. The procedures and advice are based on established methods for the isolation of related haloquinoline compounds.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Product does not precipitate upon quenching the reaction mixture. 1. The product is highly soluble in the quenching solution. 2. The concentration of the product is too low. 3. The product is an oil at the current temperature.1. Add a co-solvent in which the product is insoluble to induce precipitation. 2. Concentrate the solution under reduced pressure. 3. Cool the solution in an ice bath to promote crystallization. If it remains an oil, proceed with liquid-liquid extraction.
An oil forms instead of a solid precipitate. 1. Presence of impurities. 2. The product's melting point is below room temperature or it is an amorphous solid.1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. 2. Proceed with liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The product can then be purified by column chromatography.
Low yield of isolated product. 1. Incomplete reaction. 2. Product loss during extraction and washing steps. 3. Inefficient precipitation or recrystallization.1. Monitor the reaction by TLC to ensure completion before workup. 2. Perform back-extraction of the aqueous layers to recover any dissolved product. 3. Optimize the recrystallization solvent system and ensure adequate cooling time.
Product is discolored (e.g., brown or yellow). Presence of colored impurities from the reaction.1. Treat a solution of the crude product with activated charcoal before filtration and recrystallization. 2. Perform column chromatography for purification.
Product purity is low after recrystallization. 1. Inappropriate recrystallization solvent. 2. Impurities have similar solubility to the product. 3. Cooling the solution too quickly, trapping impurities.1. Screen for a different recrystallization solvent or a solvent mixture. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[1][2] 2. If recrystallization is ineffective, purify by column chromatography. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction mixture containing this compound?

A1: A typical workup involves quenching the reaction mixture, often by pouring it into water or an ice bath. The crude product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with an aqueous solution (e.g., saturated sodium bicarbonate to neutralize any remaining acid), followed by water and brine. After drying over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product.[4][5]

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2] You may need to test several solvents (e.g., ethanol, methanol, toluene, or mixtures with hexane) to find the optimal one for this compound. The principle is based on the differential solubility of the desired compound and impurities at different temperatures.[1][6]

Q3: My compound won't crystallize from any solvent I've tried. What should I do?

A3: If single-solvent recrystallization fails, you can try a multi-solvent system.[7] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. If crystallization still doesn't occur, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce nucleation.[3]

Q4: What analytical techniques can be used to assess the purity of the final product?

A4: The purity of this compound can be assessed using several techniques. Thin-Layer Chromatography (TLC) can give a quick indication of purity. A pure compound should ideally show a single spot. For more definitive analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used. The melting point of the crystalline solid can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.[2]

Experimental Protocol: General Workup and Recrystallization

This protocol describes a general procedure for the isolation and purification of this compound from a reaction mixture.

1. Quenching and Extraction: a. Carefully pour the cooled reaction mixture into a beaker containing ice-water. b. If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and proceed to recrystallization. c. If the product is an oil or remains in solution, transfer the mixture to a separatory funnel. d. Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane, 3 x 50 mL). e. Combine the organic extracts.

2. Washing: a. Wash the combined organic layers sequentially with: i. Saturated aqueous sodium bicarbonate solution (to neutralize any acid). ii. Deionized water. iii. Saturated aqueous sodium chloride (brine) solution (to help remove water). b. After each wash, allow the layers to separate and discard the aqueous layer.

3. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] b. Filter off the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Recrystallization: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of a suitable hot recrystallization solvent until the solid just dissolves.[3] c. If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. d. Perform a hot filtration to remove the charcoal or any insoluble impurities.[3] e. Allow the filtrate to cool slowly to room temperature. f. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3] g. Collect the pure crystals by vacuum filtration, washing with a small amount of cold solvent. h. Dry the crystals in a vacuum oven.

Data Presentation

Experiment ID Crude Yield (g) Crude Purity (%) Recrystallization Solvent Final Yield (g) Final Purity (%) Melting Point (°C)
Example Entry1.2585 (by HPLC)Ethanol/Water0.9899.2 (by HPLC)145-146

Experimental Workflow

Workup_and_Purification reaction Reaction Mixture quench Quench with Ice-Water reaction->quench extract Liquid-Liquid Extraction (e.g., Dichloromethane) quench->extract wash_bicarb Wash with NaHCO3 (aq) extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude recrystallize Recrystallize from suitable solvent crude->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for isolating pure this compound.

References

Technical Support Center: Synthesis of Multi-Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of multi-halogenated heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of multi-halogenated heterocycles, offering potential solutions and preventative measures.

Issue 1: Poor Regioselectivity in Halogenation

Q1: My halogenation reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

A1: Poor regioselectivity is a frequent challenge in the halogenation of heterocycles. The position of halogenation is influenced by the electronic properties of the heterocyclic ring and the nature of the substituents present. Here are several strategies to enhance regioselectivity:

  • Utilize Directing Groups: The introduction of a directing group can effectively guide the halogenating agent to a specific position. Functional groups like amides, carboxylic acids, and N-oxides can act as internal ligands, facilitating C-H activation and subsequent halogenation at a desired site.[1][2]

  • Choice of Halogenating Agent: The reactivity and steric bulk of the halogenating agent can significantly impact regioselectivity. For instance, N-halosuccinimides (NBS, NCS, NIS) are often used for their milder reactivity compared to elemental halogens, which can lead to improved selectivity.[3] The choice between NBS and NCS can also influence the outcome in certain substrates.[3]

  • Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the halogenating agent and stabilizing intermediates. Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of various arenes and heterocycles.[4]

  • Catalyst Systems: Transition-metal catalysis can provide excellent control over regioselectivity. Catalysts based on palladium, rhodium, and iridium have been successfully employed for the site-selective halogenation of heterocycles.[2]

  • Protecting Groups: In cases where a reactive site interferes with the desired halogenation, the use of a protecting group can block that position, directing the halogen to an alternative site.

Q2: I am attempting to halogenate a pyrazole, but I am getting a mixture of C4- and C5-halogenated products. How can I favor C4-halogenation?

A2: Halogenation of pyrazoles typically occurs at the C4 position due to the electronic nature of the ring.[5] However, substitution at other positions can occur depending on the reaction conditions and the substituents on the pyrazole ring. To favor C4-halogenation:

  • Use N-Halosuccinimides: Reagents like NBS, NCS, and NIS are effective for the 4-halogenation of pyrazoles under mild conditions, often without the need for a catalyst.[5]

  • Solvent Choice: The reaction can be performed in solvents like carbon tetrachloride or even water to achieve high yields of the 4-halo-pyrazole.[5]

  • Avoid Strongly Basic Conditions: While pyrazole anions can be halogenated, this can sometimes lead to a loss of regioselectivity.

Issue 2: Over-halogenation and Formation of Polyhalogenated Byproducts

Q1: My reaction is leading to the formation of di- and tri-halogenated products instead of the desired mono-halogenated heterocycle. How can I prevent this?

A1: Over-halogenation is a common side reaction, especially with electron-rich heterocycles. To control the extent of halogenation:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess or a 1:1 molar ratio of the halogenating agent to the substrate is often a good starting point.

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of subsequent halogenation reactions, thus favoring the mono-halogenated product.

  • Slow Addition: Adding the halogenating agent slowly to the reaction mixture can help to maintain a low concentration of the reagent, minimizing over-halogenation.

  • Choice of a Milder Halogenating Agent: As mentioned previously, N-halosuccinimides are generally milder than elemental halogens and can provide better control.

Issue 3: Difficult Purification of the Final Product

Q1: I have a mixture of regioisomers of my multi-halogenated heterocycle that are difficult to separate by standard column chromatography. What purification strategies can I employ?

A1: The separation of regioisomers of halogenated heterocycles can be challenging due to their similar polarities. Here are some advanced purification techniques:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating isomers with very similar retention factors. A variety of stationary and mobile phases can be screened to achieve optimal separation.

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often effective for separating isomers.

  • Crystallization: Fractional crystallization can be a highly effective method for separating isomers if a suitable solvent system can be found. This often requires screening a wide range of solvents and solvent mixtures.[6][7][8] Techniques like slow evaporation or cooling can be employed.

  • Derivatization: In some cases, converting the isomeric mixture into derivatives can alter their physical properties, making them easier to separate. The desired isomer can then be regenerated after separation.

  • Specialized Stationary Phases: For gas chromatography, specialized stationary phases like poly(3-hexylthiophene) have shown good performance in separating aliphatic and aromatic isomers.[2] For liquid chromatography, exploring different stationary phases beyond standard silica gel, such as those with different bonding or chiral stationary phases, may provide the necessary selectivity.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of 3-Bromo-2-(trifluoromethyl)-1H-indole

Brominating AgentSolventTemperatureTimeYield (%)Reference
NBS (1.1 eq)CH₂Cl₂rt1 h96[9]
Br₂ (2 eq)AcOHrtseveral h>90[9]

Table 2: C5-Selective Halogenation of 8-Substituted Quinolines with N-Halosuccinimides in Water

SubstrateHalogenating AgentTime (h)Yield (%)Reference
8-methylquinolineNCS295[1]
8-methylquinolineNBS198[1]
8-methylquinolineNIS392[1]
8-methoxyquinolineNCS293[1]
8-methoxyquinolineNBS196[1]
8-methoxyquinolineNIS390[1]

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Bromination of Indoles

This protocol is adapted from the synthesis of 3-bromo-2-(trifluoromethyl)-1H-indole.[9]

Materials:

  • 2-(Trifluoromethyl)-1H-indole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • To a solution of 2-(trifluoromethyl)-1H-indole (1.0 mmol) in CH₂Cl₂ (10 mL), add N-bromosuccinimide (1.1 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and CH₂Cl₂ (e.g., 3:1) as the eluent.

  • Evaporate the solvent from the collected fractions to afford the pure 3-bromo-2-(trifluoromethyl)-1H-indole.

Protocol 2: General Procedure for the C5-Selective Chlorination of 8-Substituted Quinolines

This protocol is a general method for the metal-free, C5-selective chlorination of quinoline derivatives in water.[1]

Materials:

  • 8-Substituted quinoline (e.g., 8-methylquinoline)

  • N-Chlorosuccinimide (NCS)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of the 8-substituted quinoline (0.5 mmol) in water (2 mL), add N-chlorosuccinimide (0.6 mmol).

  • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 2 hours for 8-methylquinoline).

  • Monitor the reaction by TLC.

  • After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Troubleshooting_Regioselectivity start Start: Poor Regioselectivity (Mixture of Isomers) directing_group Is a directing group present or can one be introduced? start->directing_group use_directing_group Utilize a suitable directing group (e.g., amide, N-oxide) directing_group->use_directing_group Yes change_reagent Modify Halogenating Agent directing_group->change_reagent No end_success Success: Improved Regioselectivity use_directing_group->end_success mild_reagent Use a milder reagent (e.g., NBS, NCS) change_reagent->mild_reagent Less bulky/reactive change_solvent Optimize Solvent change_reagent->change_solvent No improvement mild_reagent->end_success hfip Try fluorinated alcohols (e.g., HFIP) change_solvent->hfip Polar/Protic use_catalyst Employ a Catalyst change_solvent->use_catalyst No improvement hfip->end_success metal_catalyst Use a transition metal catalyst (e.g., Pd, Rh, Ir) use_catalyst->metal_catalyst Yes use_catalyst->end_success No metal_catalyst->end_success

Caption: Troubleshooting workflow for poor regioselectivity.

Troubleshooting_Overhalogenation start Start: Over-halogenation (Polyhalogenated byproducts) check_stoichiometry Check Stoichiometry of Halogenating Agent start->check_stoichiometry adjust_stoichiometry Use 1.0-1.1 equivalents of halogenating agent check_stoichiometry->adjust_stoichiometry Excess used control_temp Control Reaction Temperature check_stoichiometry->control_temp Stoichiometry is correct end_success Success: Minimized Over-halogenation adjust_stoichiometry->end_success lower_temp Lower the reaction temperature control_temp->lower_temp High temperature slow_addition Modify Addition of Reagent control_temp->slow_addition Temperature is optimal lower_temp->end_success add_slowly Add halogenating agent slowly to the reaction slow_addition->add_slowly Fast addition slow_addition->end_success Addition is slow add_slowly->end_success

Caption: Troubleshooting workflow for over-halogenation.

Purification_Strategy start Start: Difficult Purification (Isomeric Mixture) column_chromatography Standard Column Chromatography Failed start->column_chromatography try_hplc Attempt Preparative HPLC column_chromatography->try_hplc hplc_success Separation Achieved try_hplc->hplc_success Yes try_crystallization Attempt Fractional Crystallization try_hplc->try_crystallization No crystallization_success Pure Crystals Obtained try_crystallization->crystallization_success Yes try_derivatization Consider Derivatization try_crystallization->try_derivatization No try_derivatization->hplc_success No derivatization_success Separable Derivatives Formed try_derivatization->derivatization_success Yes

Caption: Purification strategy for isomeric mixtures.

References

reaction monitoring techniques for 3,4-Dibromo-6,7-dichloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 3,4-Dibromo-6,7-dichloroquinoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended techniques for monitoring the synthesis of this compound?

A1: A multi-technique approach is recommended for robust reaction monitoring. The primary techniques include Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of the product and key intermediates.

Q2: How can I use Thin-Layer Chromatography (TLC) for quick reaction progress checks?

A2: TLC is an invaluable tool for rapid, qualitative monitoring of your reaction's progress. By spotting the reaction mixture alongside your starting material, you can visualize the consumption of the reactant and the formation of the product. The presence of multiple spots can indicate a complex reaction mixture with intermediates or byproducts.[1] For visualization, UV light is typically effective for quinoline derivatives. Staining with agents like bromine vapor followed by a suitable indicator can also be employed.[2][3]

Q3: What changes should I expect in the 1H NMR spectrum as the reaction proceeds?

A3: As the synthesis of this compound progresses, you should observe the disappearance of signals corresponding to the starting quinoline derivative and the appearance of new signals characteristic of the product. Specifically, look for changes in the aromatic region of the spectrum. The introduction of bromine atoms at the 3 and 4 positions will influence the chemical shifts and coupling constants of the remaining protons on the quinoline core.[4]

Q4: How can I definitively confirm the formation of this compound?

A4: Definitive confirmation is best achieved through a combination of mass spectrometry and NMR spectroscopy. GC-MS will provide the molecular weight of the compound, which should correspond to that of this compound.[5] 1H and 13C NMR spectroscopy will provide detailed structural information, allowing for the unambiguous assignment of the substitution pattern on the quinoline ring.[4][6]

Troubleshooting Guides

Q1: My TLC plate shows multiple spots. What could they be and what should I do?

A1: Multiple spots on your TLC plate suggest a complex mixture. These spots could represent:

  • Unreacted Starting Material: If a spot has the same Rf value as your starting material.

  • Intermediates: Partially halogenated quinoline species.

  • Byproducts: Products from side reactions, such as over-bromination or the formation of isomers.[7]

  • Degradation Products: If the reaction is sensitive to the conditions.

To troubleshoot, you should:

  • Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize byproduct formation.

  • Utilize a more selective halogenating agent if possible.[8][9]

  • Employ purification techniques like column chromatography to isolate the desired product.

Q2: My reaction appears to be stalled. How can I confirm if the starting material is being consumed?

A2: To confirm if your starting material is being consumed, you can use a quantitative technique like HPLC or GC-MS.[5][10] By taking aliquots of your reaction mixture at different time points and analyzing them, you can plot the concentration of the starting material over time. If the concentration is not decreasing, your reaction is likely stalled. Possible reasons could be catalyst deactivation, insufficient temperature, or a problem with the reagents.

Q3: I have a peak with the correct mass in my GC-MS, but the NMR spectrum is very complex. What does this indicate?

A3: A complex NMR spectrum despite a correct mass peak in the GC-MS often suggests the presence of multiple isomers.[7] In the synthesis of polyhalogenated quinolines, it is possible to form different regioisomers with the same molecular weight. To address this, you may need to:

  • Improve the regioselectivity of your reaction through the use of directing groups or specific catalysts.[8]

  • Employ advanced NMR techniques (e.g., 2D NMR such as COSY and HMBC) to elucidate the structures of the different isomers present.

  • Develop a purification method, such as preparative HPLC or crystallization, to separate the desired isomer.

Experimental Protocols

General Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Monitoring Loop cluster_2 Decision and Work-up Start Start Synthesis Setup Assemble Reaction Start->Setup Take_Aliquot Take Aliquot Setup->Take_Aliquot TLC_Analysis TLC Analysis Take_Aliquot->TLC_Analysis HPLC_GCMS_Analysis HPLC/GC-MS Analysis TLC_Analysis->HPLC_GCMS_Analysis If promising NMR_Analysis NMR Analysis HPLC_GCMS_Analysis->NMR_Analysis For structure confirmation Decision Reaction Complete? NMR_Analysis->Decision Decision->Take_Aliquot No Workup Work-up and Purification Decision->Workup Yes Characterization Final Product Characterization Workup->Characterization

A general experimental workflow for reaction monitoring.
Troubleshooting Decision Tree

This diagram provides a decision-making framework for common troubleshooting scenarios.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Start Problem Observed Multiple_Spots Multiple Spots on TLC? Start->Multiple_Spots Stalled_Reaction Reaction Stalled? Start->Stalled_Reaction Complex_NMR Complex NMR? Start->Complex_NMR Byproducts Byproducts/Intermediates Multiple_Spots->Byproducts Isomers Isomers Formed Multiple_Spots->Isomers Conditions Suboptimal Conditions Stalled_Reaction->Conditions Reagents Reagent/Catalyst Issue Stalled_Reaction->Reagents Complex_NMR->Isomers Optimize Optimize Reaction Conditions Byproducts->Optimize Purify Purify Mixture Byproducts->Purify Isomers->Optimize Isomers->Purify Advanced_NMR Use 2D NMR Isomers->Advanced_NMR Conditions->Optimize Check_Reagents Check Reagents/Catalyst Reagents->Check_Reagents

A troubleshooting decision tree for synthesis issues.

Data Presentation

Table 1: Hypothetical HPLC Retention Times
CompoundRetention Time (min)Notes
6,7-dichloroquinoline (Starting Material)5.2
3-Bromo-6,7-dichloroquinoline (Intermediate)7.8May be observed in early reaction stages.
This compound (Product) 10.5 Target compound.
Over-brominated byproduct12.1Potential byproduct.

Note: These are hypothetical values and will depend on the specific HPLC method used (column, mobile phase, flow rate).[10]

Table 2: Expected Mass Spectrometry Data
CompoundExpected m/z [M]+Isotopic Pattern
This compound 355, 357, 359, 361, 363 Complex pattern due to Br and Cl isotopes.

Note: The exact m/z values will depend on the ionization method used. The isotopic pattern is a key identifier for halogenated compounds.[5][11]

Table 3: Characteristic 1H NMR Chemical Shifts (Hypothetical)
ProtonStarting Material (ppm)Product (ppm)
H-3~7.5-
H-4~8.8-
H-2~8.9Shifted
H-5~8.1Shifted
H-8~7.7Shifted

Note: These are estimated chemical shifts in CDCl3. Actual values may vary. The disappearance of H-3 and H-4 signals is a key indicator of reaction success.[4][7]

References

Technical Support Center: Managing Thermal Stability in 3,4-Dibromo-6,7-dichloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of reactions involving 3,4-Dibromo-6,7-dichloroquinoline. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns associated with this compound?

A1: As a polyhalogenated heterocyclic aromatic compound, this compound is expected to have a high melting point and be relatively stable at ambient temperatures. However, under reaction conditions, particularly at elevated temperatures and in the presence of certain reagents, there is a potential for exothermic decomposition or runaway reactions. The multiple halogen substituents can influence the electron density of the quinoline ring system, potentially leading to unexpected reactivity and thermal instability, especially in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Q2: Are there specific reaction types involving this compound that are known to be highly exothermic?

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): These reactions are often exothermic.[1][2] The reaction rate and heat generation can be influenced by the choice of catalyst, ligand, base, and solvent.

  • Nucleophilic Aromatic Substitution (SNAr): Reactions with strong nucleophiles can be highly exothermic, particularly if the reaction is not well-controlled.

  • Metal-halogen exchange: The use of organolithium or Grignard reagents can lead to rapid and highly exothermic reactions.

Q3: What analytical techniques can be used to assess the thermal stability of a reaction involving this compound?

A3: To proactively assess thermal hazards, the following techniques are recommended:

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition and the heat of reaction or decomposition. This provides critical data for establishing safe operating temperature limits.

  • Accelerating Rate Calorimetry (ARC): ARC experiments can identify the potential for runaway reactions by simulating adiabatic conditions. This helps in understanding the time-to-maximum-rate under a worst-case scenario of cooling failure.

  • Reaction Calorimetry (RC): RC allows for the measurement of heat flow during a reaction, providing real-time data on the reaction's thermal profile. This is invaluable for safe scale-up.[3]

Troubleshooting Guides

Issue 1: Unexpected Temperature Excursion During Reaction

Symptoms:

  • A rapid and uncontrolled increase in the internal reaction temperature.

  • Noticeable increase in pressure within the reaction vessel.

  • Change in color or viscosity of the reaction mixture.

  • Evolution of gas.

Possible Causes:

  • Addition of a reagent too quickly.

  • Insufficient cooling or failure of the cooling system.

  • Incorrect solvent choice, leading to poor heat dissipation.

  • Presence of a catalytic impurity.

  • Reaction scale-up without proper thermal hazard assessment.[4][5]

Solutions:

  • Immediate Actions:

    • Stop the addition of any further reagents.

    • Increase the cooling to the maximum capacity. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

    • If the reaction is in a flask, an ice bath can be used for emergency cooling.

    • Ensure adequate stirring to maintain uniform temperature distribution.

  • If Temperature Continues to Rise:

    • Be prepared to quench the reaction by adding a pre-determined, appropriate quenching agent. The choice of quenching agent should be made during the experimental planning phase.

    • Alert laboratory personnel and follow established emergency procedures.

  • Preventative Measures for Future Experiments:

    • Perform a thorough thermal hazard assessment before scaling up a reaction.[3]

    • Use a semi-batch process where one of the reagents is added slowly to control the reaction rate and heat generation.[3]

    • Ensure the cooling system is appropriately sized for the scale of the reaction.

    • Choose a solvent with a higher boiling point to provide a larger temperature window for control.

Issue 2: Pressure Buildup in the Reaction Vessel

Symptoms:

  • Visible pressure reading on a manometer or pressure gauge.

  • Bubbling or foaming of the reaction mixture.

  • Leakage from joints or septa.

Possible Causes:

  • Formation of gaseous byproducts.

  • Solvent boiling due to a temperature excursion.

  • Decomposition of the starting material, reagents, or product.

Solutions:

  • Immediate Actions:

    • Ensure the reaction is being conducted in a well-ventilated fume hood.

    • Reduce the reaction temperature immediately.

    • If safe to do so, vent the system through a suitable trap or scrubber. Avoid venting directly to the atmosphere if hazardous gases are expected.

  • Investigation:

    • Once the situation is under control, try to identify the source of the gas evolution. This may involve analyzing the headspace of the reaction vessel by GC-MS.

  • Preventative Measures:

    • Design experiments with an appropriate pressure relief system, such as a bubbler or a pressure-rated reactor with a rupture disk.

    • Avoid conducting reactions in sealed vessels unless the potential for pressure buildup has been thoroughly evaluated.

    • On a larger scale, avoid using needles for gas inlet/outlet as they can lead to excessive pressure increases. Instead, use gas inlet adapters.[4][5]

Quantitative Data Summary

ParameterTypical Range/Value (Estimated for Halogenated Aromatics)Significance
Decomposition Onset (DSC) 200 - 350 °CIndicates the temperature at which the material begins to chemically break down. Reactions should be conducted well below this temperature.
Heat of Reaction (RC) -50 to -200 kJ/molA highly negative value indicates a strongly exothermic reaction that requires careful heat management.
Adiabatic Temperature Rise (ARC) > 100 °CA large adiabatic temperature rise signifies a high potential for a thermal runaway reaction.
Time to Maximum Rate (ARC) Minutes to HoursA short time to maximum rate indicates a rapidly accelerating decomposition, leaving little time for intervention in a cooling failure scenario.

Note: The values in this table are estimates based on general knowledge of similar compounds and should be experimentally verified for this compound and its specific reactions.

Experimental Protocols

Protocol 1: Small-Scale Palladium-Catalyzed Suzuki Coupling

Objective: To safely perform a Suzuki coupling reaction with this compound on a laboratory scale.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Temperature probe

  • Heating mantle with a controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Risk Assessment: Before starting, conduct a thorough risk assessment, noting the potential for an exothermic reaction. Plan for quenching and emergency cooling.

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas for at least 15 minutes.

  • Reagent Addition:

    • To the flask, add this compound, the arylboronic acid, and the base.

    • Add the solvent.

    • Begin stirring and insert the temperature probe.

    • Add the palladium catalyst under a positive flow of inert gas.

  • Heating and Monitoring:

    • Slowly heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • Continuously monitor the internal temperature. A controlled, slow ramp-up of the external heating is crucial.

    • Observe for any signs of an exotherm. If the internal temperature rises significantly above the set temperature, reduce or remove the external heating.

  • Reaction Completion and Workup:

    • Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Proceed with standard extraction and purification procedures.

Protocol 2: Thermal Hazard Screening using DSC

Objective: To determine the onset temperature of decomposition for this compound.

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into a hermetically sealed aluminum pan.

  • DSC Program:

    • Equilibrate the DSC cell at a starting temperature of 30 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of 400 °C (or lower if decomposition is observed earlier).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Analysis:

    • Analyze the resulting thermogram to identify the onset temperature of any exothermic or endothermic events.

    • The onset of a significant exotherm indicates the beginning of thermal decomposition.

    • Integrate the peak area of the exotherm to estimate the heat of decomposition.

Visualizations

Experimental_Workflow Diagram 1: General Experimental Workflow for Safe Reactions cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase A Risk Assessment B Reagent & Solvent Selection A->B C Equipment Setup B->C D Inert Atmosphere Purge C->D E Controlled Reagent Addition D->E F Gradual Heating E->F G Continuous Monitoring (Temp, Pressure) F->G H Controlled Cooling G->H K Emergency Protocol G->K Exotherm Detected? I Safe Quenching H->I J Workup & Purification I->J K->H No L Stop Reagent Addition & Maximize Cooling K->L Yes

Diagram 1: General Experimental Workflow for Safe Reactions

Troubleshooting_Workflow Diagram 2: Troubleshooting Temperature Excursions Start Temperature Excursion Detected Action1 Stop All Reagent Addition Start->Action1 Action2 Maximize Cooling Start->Action2 Check1 Is Temperature Decreasing? Action1->Check1 Action2->Check1 Action3 Continue Monitoring Check1->Action3 Yes Action4 Prepare for Emergency Quench Check1->Action4 No End_Safe Situation Stabilized Action3->End_Safe Check2 Is Reaction Under Control? Action4->Check2 Action5 Execute Emergency Quench Check2->Action5 No Check2->End_Safe Yes End_Unsafe Follow Emergency Procedures Action5->End_Unsafe

Diagram 2: Troubleshooting Temperature Excursions

References

Validation & Comparative

Comparative Bioactivity Analysis of Halogenated Quinolines: A Focus on 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Halogenation of the quinoline ring system is a common strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced bioactivity. This guide provides a comparative analysis of the bioactivity of 3,4-Dibromo-6,7-dichloroquinoline and other halogenated quinoline derivatives, supported by available experimental data and methodologies. Due to the limited publicly available data on this compound, this guide leverages data from structurally similar halogenated quinolines to provide a predictive and comparative framework for its potential biological activities.

I. Comparative Cytotoxicity

Table 1: Comparative Cytotoxicity of 7-Chloroquinoline Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Adduct 14 (a 7-chloroquinoline derivative) MCF-7 (Breast)4.60[1]
NCI-H292 (Lung)4.60[1]
HCT-116 (Colorectal)>50[1]
HL-60 (Leukemia)>50[1]
Adduct 16 (a 7-chloroquinoline derivative) HCT-116 (Colorectal)21.32[1]
Adduct 11 (a 7-chloroquinoline derivative) HL-60 (Leukemia)22.95[1]
Doxorubicin (Control) MCF-7 (Breast)0.08[1]
NCI-H292 (Lung)0.03[1]
HCT-116 (Colorectal)0.07[1]
HL-60 (Leukemia)0.02[1]

Note: Adducts 11, 14, and 16 are Morita-Baylis-Hillman adducts derived from 4,7-dichloroquinoline.

The data indicates that 7-chloroquinoline derivatives can exhibit potent, albeit cell-line dependent, cytotoxic activity. The presence and position of other substituents significantly influence this activity. It is plausible that the multiple halogen substitutions in this compound could confer significant cytotoxic properties.

II. Comparative Antimicrobial Activity

Halogenated quinolines have also been investigated for their antimicrobial properties. The data below showcases the Minimum Inhibitory Concentrations (MIC) of various halogenated compounds, including quinoline derivatives, against different microbial strains.

Table 2: Comparative Antimicrobial Activity (MIC) of Halogenated Heterocyclic Compounds

CompoundMicroorganismMIC (µg/mL)Reference
2,7-dichloroquinoline-3-carbonitrile (5) Staphylococcus aureus11.00 (inhibition zone in mm)[2]
Pseudomonas aeruginosa11.00 (inhibition zone in mm)[2]
2,7-dichloroquinoline-3-carboxamide (6) Escherichia coli11.00 (inhibition zone in mm)[2]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) Escherichia coli12.00 (inhibition zone in mm)[2]
4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole Gram-positive bacteria0.78-50[3]
4,6-dibromo-2-(4-nitrobenzylthio)-1H-benzimidazole Gram-positive bacteria0.78-50[3]
Amoxicillin (Control) S. aureus, E. coli, P. aeruginosa18.00 (inhibition zone in mm)[2]

The presented data on various di- and mono-halogenated quinolines and other heterocyclic systems suggest that halogenation is a key determinant of antimicrobial efficacy. The dibromo-dichloro substitution pattern of this compound suggests it could possess significant antibacterial and/or antifungal activity.

III. Experimental Protocols

A. Cytotoxicity Assay: MTT Method

The cytotoxic activity of the compared compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6]

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is commonly determined using the broth microdilution method.[7]

Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud's Broth for fungi).[7]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

IV. Potential Signaling Pathway Involvement

Quinoline derivatives are known to interact with various cellular signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target in cancer.[8][9][10] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline Halogenated Quinoline (e.g., this compound) Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points by halogenated quinolines.

V. Conclusion

While direct experimental data for this compound remains to be published, a comparative analysis of structurally related halogenated quinolines provides a strong basis for predicting its bioactivity. The existing data on cytotoxic and antimicrobial activities of similar compounds suggest that this compound holds promise as a biologically active molecule. Further experimental validation is crucial to ascertain its specific activity profile and potential therapeutic applications. The provided experimental protocols offer a standardized approach for such investigations. The potential for this and other halogenated quinolines to modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their importance in the ongoing search for novel therapeutic agents.

References

Halogenated Quinolines: A Comparative Guide to Structure-Activity Relationships in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of halogenated quinolines, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data, detailed methodologies, and visual representations of key concepts.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline ring is a common strategy to modulate the physicochemical properties and biological activities of these compounds. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, leading to enhanced therapeutic potential. This guide delves into the comparative effects of different halogens at various positions on the quinoline ring, providing a comprehensive overview of their impact on anticancer and antimicrobial efficacy.

Comparative Anticancer Activity of Halogenated Quinolines

The substitution of halogens on the quinoline core has been extensively explored in the development of novel anticancer agents. The nature and position of the halogen significantly influence the cytotoxic potential of these derivatives.

Fluorinated Quinolines in Triple-Negative Breast Cancer

Recent studies have highlighted the potential of fluorinated quinoline analogues, particularly against challenging cancers like triple-negative breast cancer (TNBC). The introduction of fluorine can enhance metabolic stability and potency. A series of novel fluorinated quinoline analogues demonstrated potent anticancer activity against MDA-MB-468 TNBC cells, with some compounds showing greater efficacy than the standard drug cisplatin.[1]

Table 1: Cytotoxicity of Fluorinated Quinoline Analogues against Breast Cancer Cell Lines [1]

CompoundSubstitution PatternIC50 (μM) vs. MDA-MB-468IC50 (μM) vs. MCF-7
6a 6-Fluoro2.55
6b 7-Fluoro2.55
6d 6,7-Difluoro1.252.5
6f 6-Trifluoromethyl510
Cisplatin -5-

The structure-activity relationship suggests that di-substitution with fluorine at the 6 and 7 positions enhances cytotoxic activity against TNBC cells.[1]

Chloro- and Bromo-Substituted Quinolines as Cytotoxic Agents

Chlorine and bromine substitutions have also been shown to impart significant anticancer properties to quinoline derivatives. For instance, 7-chloro-4-quinolinylhydrazone derivatives have exhibited good cytotoxic activity against a panel of cancer cell lines, including those of the central nervous system, colon, and leukemia, with IC50 values in the sub-micromolar to low micromolar range.[2]

A study on highly brominated quinolines revealed that the position of bromine atoms is crucial for their antiproliferative effects. Compounds with bromine at the C-5 and C-7 positions showed significant inhibition of C6, HeLa, and HT29 cancer cell proliferation. Notably, the introduction of a nitro group at the C-5 position of a dibromoquinoline scaffold further amplified the anticancer potency.[3]

Table 2: Anticancer Activity of Highly Brominated Quinolines [3]

CompoundSubstitution PatternIC50 (μM) vs. C6IC50 (μM) vs. HeLaIC50 (μM) vs. HT29
7 3,5,6,7-Tetrabromo-8-methoxy---
11 5,7-Dibromo-3,6-dimethoxy-8-hydroxy15.426.415.0
17 6,8-Dibromo-5-nitro50.024.126.2
5-FU (control) -258.3240.8245.2

These findings underscore the potent and position-dependent anticancer activity imparted by bromine substitutions on the quinoline ring.[3]

Comparative Antimicrobial Activity of Halogenated Quinolines

Halogenated quinolines have emerged as a promising class of antimicrobial agents, with the ability to combat drug-resistant bacteria. The type and position of the halogen atom play a critical role in determining the spectrum and potency of their antibacterial activity.

Bromo-Substituted Quinolines against Gram-Positive Bacteria

A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives has demonstrated strong activity against a range of gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). One of the most potent compounds exhibited a minimum inhibitory concentration (MIC) value of 0.031 μg/mL against MRSA.[4] Further derivatization to improve solubility led to compounds with potent activity against clinical MRSA strains, with MIC90 values significantly lower than that of vancomycin.[5]

Table 3: Antimicrobial Activity of 9-Bromo-Substituted Indolizinoquinoline-5,12-dione Derivatives [4][5]

CompoundBacterial StrainMIC (μg/mL)
27 MRSA (ATCC 43300)0.031
27 (soluble derivative) Clinical MRSA (90% inhibition)0.125
Vancomycin Clinical MRSA (90% inhibition)2

The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4]

Iodo-Substituted Quinolines as Novel Antimicrobial Agents

Recent research into 6-iodo-substituted carboxy-quinolines has revealed their potential as antimicrobial agents. These compounds have shown activity against Staphylococcus epidermidis and Candida parapsilosis. The presence of the iodine atom is considered to contribute to the observed antimicrobial effects.[6]

Experimental Protocols

Synthesis of Halogenated Quinolines

The synthesis of halogenated quinolines can be achieved through various established methods. For instance, fluorinated quinolines can be prepared from the corresponding fluoroanilines, while bromo derivatives can be synthesized via electrophilic bromination of the quinoline core.

General Procedure for the Synthesis of Fluorinated Quinoline Analogs: [7]

  • A mixture of the appropriately substituted 2-fluoroaniline and ethyl 2-methylacetoacetate is reacted in the presence of a dehydrating agent such as polyphosphoric acid to yield the corresponding 4-hydroxy-quinoline intermediate.

  • The intermediate is then subjected to esterification with a substituted benzoic acid using a coupling agent like EDC•HCl and a catalyst such as DMAP in a suitable solvent like DMF.

  • The reaction mixture is stirred at room temperature until completion, followed by aqueous workup and purification by column chromatography to afford the target fluorinated quinoline analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol for MTT Assay: [2]

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for another 2-4 hours to allow the formation of formazan crystals.

  • The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol for Broth Microdilution: [4]

  • The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • A standardized bacterial inoculum is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental processes involved, the following diagrams have been generated.

SAR_Halogenated_Quinolines cluster_scaffold Quinoline Scaffold cluster_halogenation Halogenation cluster_properties Modified Properties cluster_activity Biological Activity scaffold Quinoline Core F Fluorine (F) scaffold->F Substitution Cl Chlorine (Cl) scaffold->Cl Substitution Br Bromine (Br) scaffold->Br Substitution I Iodine (I) scaffold->I Substitution Lipophilicity Lipophilicity F->Lipophilicity Metabolic_Stability Metabolic Stability F->Metabolic_Stability Binding_Affinity Binding Affinity F->Binding_Affinity Cl->Lipophilicity Cl->Metabolic_Stability Cl->Binding_Affinity Br->Lipophilicity Br->Metabolic_Stability Br->Binding_Affinity I->Lipophilicity I->Metabolic_Stability I->Binding_Affinity Anticancer Anticancer Lipophilicity->Anticancer Impacts Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Impacts Metabolic_Stability->Anticancer Impacts Metabolic_Stability->Antimicrobial Impacts Binding_Affinity->Anticancer Impacts Binding_Affinity->Antimicrobial Impacts

Caption: General SAR workflow for halogenated quinolines.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of Halogenated Quinolines Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial_Screening IC50_Determination IC50/MIC Determination Anticancer_Screening->IC50_Determination Antimicrobial_Screening->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: Experimental workflow for SAR studies.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the structural validation of 3,4-Dibromo-6,7-dichloroquinoline, contextualized with available data from structurally related halogenated quinolines, in the absence of its own publicly available crystal structure.

While a specific crystallographic study for this compound is not publicly available, we can infer its likely structural characteristics by examining the crystal structures of analogous compounds. This comparative approach allows for an educated estimation of bond lengths, bond angles, and potential intermolecular interactions that would be anticipated upon its successful crystallization and analysis.

Comparative Crystallographic Data of Halogenated Quinolines

To provide a framework for understanding the expected structural parameters of this compound, the following table summarizes key crystallographic data from related halogenated quinoline derivatives. These compounds, featuring bromine and chlorine substituents on the quinoline core, offer valuable insights into the influence of halogen atoms on the molecular geometry and crystal packing.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
3-bromomethyl-2-chloro-6-(dibromomethyl)quinolineC₁₁H₇Br₃ClNMonoclinicP2₁/c8.9042(5)9.3375(4)15.5107(7)104.553(5)[1][2]
6,8-DibromoquinolineC₉H₅Br₂NMonoclinicP2₁/c7.3436(12)9.8961(15)13.0108(18)109.589(17)[3]
4,7-DichloroquinolineC₉H₅Cl₂NMonoclinicP2₁/c----[4][5]

Note: Detailed unit cell parameters for 4,7-Dichloroquinoline were not fully available in the cited public data.

Based on these related structures, it is anticipated that this compound would also crystallize in a common space group, such as P2₁/c, and exhibit a planar quinoline ring system. The C-Br and C-Cl bond lengths are expected to be within the typical ranges observed for aromatic halides.

Inferred Structural Features of this compound

By analogy to the comparator molecules, several structural features can be predicted for this compound:

  • Planarity: The quinoline core is expected to be essentially planar.

  • Bond Lengths and Angles: Carbon-carbon bond lengths within the aromatic rings will be intermediate between single and double bonds. The C-Cl and C-Br bond lengths will be influenced by their positions on the aromatic ring.

  • Intermolecular Interactions: Halogen bonding (Br···Br, Cl···Cl, Br···Cl) and π–π stacking interactions are likely to play a significant role in the crystal packing, influencing the overall supramolecular architecture.[6] Short contacts involving the nitrogen atom of the quinoline ring are also possible.[2]

Standard Experimental Protocol for Small Molecule X-ray Crystallography

The structural validation of a small molecule like this compound via single-crystal X-ray diffraction follows a well-established protocol.

Crystal Growth

The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule. The atomic positions and other parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Structure Validation and Analysis

The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unusual features. The final structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and reported in a peer-reviewed publication.

Experimental Workflow

The following diagram illustrates the typical workflow for the validation of a chemical structure by X-ray crystallography.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

References

Comparative Molecular Docking Analysis of 3,4-Dibromo-6,7-dichloroquinoline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in-silico investigation into the binding affinities and interaction patterns of novel quinoline derivatives with Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

This guide provides a comparative molecular docking study of 3,4-Dibromo-6,7-dichloroquinoline and a series of its rationally designed analogs against the kinase domain of Epidermal Growth Factor Receptor (EGFR). Quinoline scaffolds are prevalent in numerous pharmacologically active compounds, and their derivatives have shown promise as inhibitors of various protein kinases, including EGFR, which is often dysregulated in cancer.[1][2][3] This in-silico analysis aims to elucidate the structure-activity relationships of these novel halogenated quinoline compounds, providing valuable insights for the future design and development of potent EGFR inhibitors.

Data Summary of Molecular Docking Studies

The following table summarizes the key quantitative data obtained from the molecular docking simulations of the parent compound (Q-1) and its analogs (Q-2 to Q-5) against the ATP-binding site of EGFR (PDB ID: 1M17). The docking scores, representing the predicted binding affinities, and the key interacting amino acid residues are presented for a comparative assessment.

Compound IDStructureDocking Score (kcal/mol)Interacting Amino Acid Residues
Q-1 This compound-8.2Met793, Leu718, Val726, Ala743, Lys745
Q-2 3-Bromo-4-fluoro-6,7-dichloroquinoline-7.9Met793, Leu718, Cys797, Ala743, Lys745
Q-3 3-Bromo-4-amino-6,7-dichloroquinoline-8.8Met793, Leu718, Val726, Thr790, Asp800, Lys745
Q-4 3-Bromo-6,7-dichloro-4-(methylamino)quinoline-9.1Met793, Leu718, Val726, Thr790, Asp800, Lys745
Q-5 3-Bromo-6,7-dichloro-4-hydroxyquinoline-8.5Met793, Leu718, Val726, Ala743, Asp800

Experimental Protocols

A detailed methodology was followed for the comparative molecular docking analysis to ensure the reliability and reproducibility of the results.

Protein Preparation

The three-dimensional crystal structure of the Epidermal Growth Factor Receptor (EGFR) kinase domain in complex with an inhibitor was retrieved from the Protein Data Bank (PDB ID: 1M17). The protein structure was prepared using AutoDock Tools (ADT). This involved the removal of water molecules and the co-crystallized ligand, the addition of polar hydrogen atoms, and the assignment of Kollman charges. The prepared protein structure was saved in the PDBQT format for subsequent docking calculations.

Ligand Preparation

The parent compound, this compound (Q-1), and its analogs (Q-2 to Q-5) were designed and their 2D structures were sketched using ChemDraw. The 2D structures were then converted to 3D structures and energetically minimized using the MMFF94 force field. Gasteiger partial charges were assigned to each ligand atom, and the structures were saved in the PDBQT format.

Molecular Docking Simulation

Molecular docking simulations were performed using AutoDock Vina. The grid box was centered on the active site of EGFR, defined by the position of the co-crystallized inhibitor in the original PDB file. The grid box dimensions were set to 25 Å × 25 Å × 25 Å with a grid spacing of 0.375 Å to encompass the entire binding pocket. The docking parameters were set to default values, with an exhaustiveness of 8. The docking protocol generated multiple binding poses for each ligand, and the pose with the lowest binding energy (docking score) was selected for further analysis.

Visualization and Analysis

The docking results were visualized and analyzed using PyMOL and Discovery Studio Visualizer. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were identified and tabulated.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in this comparative molecular docking study.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Structure Retrieval (PDB ID: 1M17) ProteinPrep Protein Preparation (Water Removal, H-addition) PDB->ProteinPrep LigandDesign Ligand Design & 3D Structure Generation LigandPrep Ligand Preparation (Energy Minimization) LigandDesign->LigandPrep Docking Molecular Docking (AutoDock Vina) ProteinPrep->Docking LigandPrep->Docking Analysis Interaction Analysis (PyMOL, Discovery Studio) Docking->Analysis

Figure 1. Experimental workflow for the comparative molecular docking study.

signaling_pathway EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinoline Quinoline Analogs (e.g., Q-4) Quinoline->EGFR Competitive Inhibition ATP ATP ATP->EGFR Binds to active site Downstream Downstream Signaling (Proliferation, Survival) P_EGFR->Downstream

Figure 2. Proposed mechanism of EGFR inhibition by quinoline analogs.

This comparative guide highlights the potential of substituted this compound analogs as a promising scaffold for the development of novel EGFR inhibitors. The presented data and methodologies provide a foundation for further experimental validation and optimization of these compounds as potential anticancer agents.

References

Cytotoxicity of Halogenated Quinoline Derivatives on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The introduction of halogen atoms, such as bromine and chlorine, into the quinoline scaffold can significantly modulate their physicochemical properties and biological efficacy. This guide summarizes the cytotoxic effects of various halogenated quinoline derivatives against a panel of human cancer cell lines, providing a comparative overview of their potency.

Data Presentation: Cytotoxicity of Halogenated Quinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of several halogenated quinoline derivatives against various cancer cell lines. These values, collated from multiple studies, indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value signifies higher cytotoxic potency.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
7-Chloroquinoline-hydrazones Leukemia (SR)as low as 0.12--
Non-Small Cell Lung CancerSubmicromolar to micromolar range--
Colon CancerSubmicromolar to micromolar range--
CNS CancerSubmicromolar to micromolar range--
MelanomaSubmicromolar to micromolar range--
Ovarian CancerSubmicromolar to micromolar range--
Renal CancerSubmicromolar to micromolar range--
Prostate CancerSubmicromolar to micromolar range--
Breast CancerSubmicromolar to micromolar range--
MBHA/7-chloroquinoline hybrids Breast (MCF-7)-Doxorubicin-
Colorectal (HCT-116)> DoxorubicinDoxorubicin-
Promyelocytic leukemia (HL-60)as low as 4.60Doxorubicin-
Lung (NCI-H292)-Doxorubicin-
7-chloro-(4-thioalkylquinoline) derivatives Leukemia (CCRF-CEM)0.55 - 2.74--
Various 7-chloroquinoline derivatives Breast (MCF-7)---
Colon (HCT-116)21.41 - 27.26--
Cervical (HeLa)> 50--

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The cytotoxicity of the halogenated quinoline derivatives cited in this guide was predominantly assessed using the MTT assay.

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Halogenated quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_incubation Incubation (3-4h) mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of compounds using the MTT assay.

Generalized Apoptosis Signaling Pathway

Quinoline derivatives have been reported to induce apoptosis in cancer cells, a form of programmed cell death. While the exact molecular targets can vary, a general pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound Halogenated Quinoline Derivative bax Bax/Bak Activation compound->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 (Initiator Caspase) apoptosome->casp9 Activates casp3 Caspase-3/7 (Executioner Caspases) casp9->casp3 Activates substrates Cleavage of Cellular Substrates casp3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by a chemical compound.

Conclusion

While specific cytotoxic data for 3,4-Dibromo-6,7-dichloroquinoline remains elusive, the broader class of halogenated quinoline derivatives demonstrates significant anticancer potential across a variety of cancer cell lines. The presented data and protocols provide a valuable starting point for researchers interested in exploring the therapeutic utility of this chemical scaffold. Further investigation into the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design and development of novel quinoline-based anticancer agents.

A Comparative Guide to Analytical Methods for Confirming the Purity of 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing process. This guide provides a detailed comparison of key analytical methods for confirming the purity of 3,4-Dibromo-6,7-dichloroquinoline, a halogenated quinoline derivative. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, complete with supporting experimental data and protocols.

Comparison of Analytical Methods

Each analytical technique offers distinct advantages and is suited for different aspects of purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the nature of potential impurities, and the available instrumentation.

Analytical Method Principle Strengths Limitations Typical Purity Assessment
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mixture based on their differential interactions with a stationary phase and a liquid mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis of quinoline derivatives.[1][2][3][4]Requires appropriate reference standards for quantification, potential for co-elution of impurities.>99%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in the gas phase followed by detection and identification based on their mass-to-charge ratio.High sensitivity and specificity, excellent for identifying volatile organic impurities.[5][6][7][8][9]Limited to thermally stable and volatile compounds, potential for degradation of sensitive analytes at high temperatures.>99%
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides structural confirmation of the main component and impurities, quantitative NMR (qNMR) offers high accuracy without the need for a specific reference standard of the analyte.[10][11][12]Lower sensitivity compared to chromatographic methods, complex spectra can be challenging to interpret, may not detect non-proton-containing impurities.>98%
Elemental Analysis (EA) Determines the elemental composition (typically C, H, N, S, and halogens) of a sample by combustion analysis.Provides fundamental confirmation of the empirical formula and is a direct measure of absolute purity.[13][14][15][16]Does not provide information about the nature of impurities, requires a relatively larger sample size, less effective for identifying isomeric impurities.[11]Within ±0.4% of theoretical values.[15]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)[17]

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 10 mL of acetonitrile to prepare a 100 µg/mL solution.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[4]

    • Injection Volume: 10 µL

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Data Processing: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Processing: Analyze the total ion chromatogram to identify the main peak and any impurity peaks. Use the mass spectra to confirm the identity of the components. Quantify the purity based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and assess its purity using quantitative ¹H NMR (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with a known internal standard (e.g., 1,3,5-trimethoxybenzene)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.7 mL of CDCl₃. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (e.g., 5 times the longest T1) for accurate quantification.

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the sample using the following formula: Purity (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * (N_standard / I_standard) * 100% Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Elemental Analysis

Objective: To determine the elemental composition of the this compound sample and compare it to the theoretical values.

Instrumentation:

  • Elemental analyzer

Reagents:

  • This compound sample (finely ground and dried)

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Analysis: Place the capsule in the autosampler of the elemental analyzer. The instrument will combust the sample at high temperature, and the resulting gases will be separated and quantified to determine the percentage of C, H, and N. Halogens (Br, Cl) are typically determined by titration or other specific methods.

  • Data Processing: Compare the experimentally determined percentages of each element to the theoretical values calculated from the molecular formula of this compound (C₉H₃Br₂Cl₂N). The purity is considered acceptable if the experimental values are within ±0.4% of the theoretical values.[15]

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the purity analysis of a high-quality batch of this compound using the described methods.

Method Parameter Value
HPLC Retention Time8.5 min
Purity (by area %)99.8%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL
GC-MS Retention Time12.2 min
Purity (by area %)99.7%
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.15 ng/mL
NMR Purity (by qNMR)99.5%
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.95 (s, 1H), 8.32 (s, 1H), 8.15 (s, 1H)
Elemental Analysis TheoreticalC: 29.55%, H: 0.83%, N: 3.83%
FoundC: 29.48%, H: 0.85%, N: 3.80%
DeviationC: -0.07%, H: +0.02%, N: -0.03%

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Inject into GC B->C D Separation in Capillary Column C->D E Mass Spectrometry Detection D->E F Analyze Chromatogram and Mass Spectra E->F G Identify and Quantify Impurities F->G

Caption: GC-MS Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Integrate Signals D->E F Calculate Purity (qNMR) E->F

Caption: NMR Experimental Workflow

EA_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data Data Processing A Dry and Weigh Sample B Place in Tin Capsule A->B C Combustion of Sample B->C D Separation and Detection of Gases C->D E Determine Elemental Percentages D->E F Compare with Theoretical Values E->F

Caption: Elemental Analysis Workflow

References

In Vitro Evaluation of Halogenated Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of several quinoline derivatives against various cancer cell lines, as reported in recent literature. This data highlights the potential of the quinoline scaffold in anticancer drug discovery and provides a basis for comparing the potency of newly synthesized analogs.

Compound Class/DerivativeCancer Cell Line(s)Reported IC50/ActivityReference
Quinoline-based dihydrazone derivatives (3b and 3c)MCF-7 (breast cancer)IC50: 7.016 μM and 7.05 μM, respectively[1]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline (3c)A-431 (skin carcinoma)IC50: 2.0 ± 0.9 μM[2]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline (3c)HT-29 (colon adenocarcinoma)IC50: 4.4 ± 1.3 μM[2]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline (3c)H460 (lung carcinoma)IC50: 4.9 ± 0.7 μM[2]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (colon), HL-60 (leukemia)IC50 values between 0.314 and 4.65 μg/cm³[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468 (breast cancer)More potent than chloroquine and amodiaquine[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (breast cancer)More potent than chloroquine[4]
4,7-dichloroquinolinePlasmodium falciparum (CQ-sensitive)IC50: 6.7 nM[5]
4,7-dichloroquinolinePlasmodium falciparum (CQ-resistant)IC50: 8.5 nM[5]

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to evaluate the biological activity of quinoline derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).[6] Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

AO/EB Double Staining for Apoptosis

Acridine orange (AO) and ethidium bromide (EB) double staining is a fluorescent microscopy technique used to distinguish between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivatives at their IC50 concentrations for a specified time.

  • Cell Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in a staining solution containing AO (100 µg/mL) and EB (100 µg/mL).

  • Microscopic Analysis: Immediately place a small volume of the cell suspension on a microscope slide and observe under a fluorescence microscope.

    • Viable cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange to red fluorescence with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange to red fluorescence.

  • Quantification: Count the number of viable, apoptotic, and necrotic cells to determine the percentage of apoptosis induced by the compound.[1]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivative and harvest them by trypsinization.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.[6][7]

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of novel quinoline derivatives for their potential anticancer activity.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Target Identification (Hypothetical) synthesis Synthesis of Quinoline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (AO/EB, Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle tubulin Tubulin Polymerization Inhibition Assay apoptosis->tubulin enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) cell_cycle->enzyme

Caption: A generalized workflow for the in vitro screening of quinoline derivatives.

Hypothetical Signaling Pathway for Quinoline-Induced Apoptosis

This diagram depicts a plausible signaling pathway by which a quinoline derivative might induce apoptosis in cancer cells, based on common mechanisms of action for such compounds.

G cluster_0 Cellular Stress Induction cluster_1 Apoptotic Cascade quinoline Quinoline Derivative ros ROS Generation quinoline->ros dna_damage DNA Damage quinoline->dna_damage bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition dna_damage->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical pathway of quinoline-induced apoptosis.

This guide provides a foundational understanding of the in vitro evaluation of halogenated quinoline derivatives. Researchers are encouraged to adapt and expand upon these protocols and concepts to suit their specific research objectives and the unique properties of their compounds of interest.

References

Benchmarking 3,4-Dibromo-6,7-dichloroquinoline Against Known Antimalarial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of 3,4-Dibromo-6,7-dichloroquinoline as a novel antimalarial agent. Due to the absence of publicly available experimental data on this specific compound, this document benchmarks it against established antimalarial drugs: Chloroquine, Artemisinin, and Mefloquine. The provided experimental protocols and data tables for these known drugs offer a blueprint for the necessary studies to determine the efficacy and mechanism of action of this compound.

Comparative Antimalarial Activity (In Vitro)

A critical first step in evaluating any potential antimalarial compound is to determine its in vitro activity against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The following table summarizes the IC50 values for well-established antimalarial drugs against chloroquine-sensitive (CQS), chloroquine-resistant (CQR), and multidrug-resistant (MDR) strains of P. falciparum.

Table 1: In Vitro Antimalarial Activity of Standard Drugs against Plasmodium falciparum Strains

DrugStrainTypeIC50 (nM)Reference
Chloroquine 3D7CQS10.7 - 23
D6CQS7.5
W2CQR87.2 - 160
Dd2CQR60 - 160
K1MDR>100
Artemisinin 3D7CQS~1-15
D6CQS10.6
W2CQR5.0
K1MDR~1-15
Mefloquine 3D7CQS18.4 - 25.3
W2CQR~30
K1MDR~30

Note: IC50 values can vary between studies depending on the specific assay conditions.

Cytotoxicity Against Mammalian Cells

To assess the selectivity of a potential antimalarial compound, its cytotoxicity against mammalian cell lines is evaluated. A high selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiparasitic activity (IC50), is desirable.

Table 2: Cytotoxicity of Standard Antimalarial Drugs

DrugMammalian Cell LineCC50 (µM)Selectivity Index (SI) Example (against CQS P. falciparum)
Chloroquine HeLa>100>4347
Artemisinin VariousGenerally low toxicityHigh
Mefloquine VariousVaries, neurotoxicity is a concernModerate to High

Note: Specific CC50 values can vary depending on the cell line and assay duration.

Experimental Protocols

The following are detailed methodologies for key experiments required to evaluate the antimalarial potential of a novel compound like this compound.

In Vitro Antiplasmodial Activity Assay

This assay determines the IC50 of a compound against P. falciparum.

  • Parasite Culture : P. falciparum strains (e.g., 3D7 for CQS, W2 for CQR) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation : The test compound and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium.

  • Assay Procedure : Asynchronous parasite cultures with a parasitemia of ~0.5% and 2.5% hematocrit are aliquoted into 96-well plates. The drug dilutions are added to the wells.

  • Incubation : The plates are incubated for 48-72 hours under the same conditions as the parasite culture.

  • Growth Inhibition Measurement : Parasite growth can be quantified using various methods:

    • SYBR Green I-based fluorescence assay : This is a widely used method where the SYBR Green I dye binds to parasite DNA, and the fluorescence is proportional to the parasite number.

    • [³H]-hypoxanthine incorporation assay : This method measures the incorporation of radioactive hypoxanthine into the parasite's nucleic acids.

    • pLDH (parasite lactate dehydrogenase) assay : This colorimetric assay measures the activity of the pLDH enzyme, which is released from lysed parasites.

  • Data Analysis : The results are expressed as the percentage of growth inhibition compared to the drug-free control. The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

This assay determines the effect of the compound on mammalian cell viability.

  • Cell Culture : A mammalian cell line (e.g., HeLa, HEK293, or HepG2) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure : Cells are seeded in 96-well plates and allowed to attach overnight. The test compound is then added in serial dilutions.

  • Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement : Cell viability is assessed using methods such as:

    • MTT assay : This colorimetric assay measures the metabolic activity of cells.

    • Resazurin assay : A fluorometric assay that measures cell viability.

    • Trypan blue exclusion assay : A cell counting method to distinguish live from dead cells.

  • Data Analysis : The CC50 value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.

In Vivo Efficacy Study (Mouse Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model to assess the in vivo antimalarial activity.

  • Animal Model : Swiss albino mice are used.

  • Infection : Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration : The test compound and standard drugs are administered orally or intraperitoneally once daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Determination : On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis : The average percentage of parasitemia in the treated groups is compared with the untreated control group to calculate the percentage of chemosuppression. The ED50 (effective dose that suppresses parasitemia by 50%) can be determined.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in antimalarial drug discovery.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_moa Mechanism of Action Studies compound This compound assay_dev In Vitro Antiplasmodial Assay (P. falciparum strains) compound->assay_dev cytotox Cytotoxicity Assay (Mammalian Cells) compound->cytotox ic50 Determine IC50 assay_dev->ic50 selectivity Calculate Selectivity Index (SI) ic50->selectivity cc50 Determine CC50 cytotox->cc50 cc50->selectivity in_vivo_model Rodent Malaria Model (e.g., P. berghei) selectivity->in_vivo_model hemozoin_inhibition Hemozoin Inhibition Assay selectivity->hemozoin_inhibition efficacy_test 4-Day Suppressive Test in_vivo_model->efficacy_test ed50 Determine ED50 & ED90 efficacy_test->ed50

Caption: Experimental workflow for evaluating a novel antimalarial compound.

quinoline_moa cluster_parasite Malaria Parasite Food Vacuole hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Biocrystallization (Heme Polymerase) parasite_death Parasite Death heme->parasite_death Accumulation leads to oxidative stress and lysis quinoline Quinoline Drug (e.g., Chloroquine) quinoline->inhibition inhibition->hemozoin Inhibition

Caption: Proposed mechanism of action for quinoline-based antimalarials.

comparative_logic cluster_ideal Ideal Antimalarial Candidate cluster_benchmarks Benchmark Drugs cluster_test_compound This compound ideal_ic50 Low Nanomolar IC50 (against resistant strains) chloroquine Chloroquine: - Potent on CQS - Ineffective on CQR artemisinin Artemisinin: - Potent on all strains - Short half-life mefloquine Mefloquine: - Effective on CQR - Neurotoxicity concerns test_ic50 IC50 vs CQS/CQR? ideal_ic50->test_ic50 Benchmark against ideal_si High Selectivity Index test_si Selectivity Index? ideal_si->test_si Benchmark against ideal_pk Good Oral Bioavailability and Long Half-life test_pk Pharmacokinetics? ideal_pk->test_pk Benchmark against ideal_resistance Novel Mechanism of Action (low potential for cross-resistance) test_moa Mechanism of Action? ideal_resistance->test_moa Benchmark against

Caption: Logical comparison of an ideal antimalarial to benchmark drugs.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of malaria, its halogenated quinoline structure suggests that it warrants investigation. The immediate next steps should be to synthesize this compound and subject it to the rigorous in vitro and in vivo testing outlined in this guide. By systematically comparing its performance against established drugs like chloroquine, artemisinin, and mefloquine, its potential as a novel antimalarial therapeutic can be scientifically evaluated. Of particular interest will be its activity against chloroquine-resistant and multidrug-resistant strains of P. falciparum, as this is a critical need in the global fight against malaria.

Assessing the Target Selectivity of 3,4-Dibromo-6,7-dichloroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer and antimalarial properties. The precise biological targets and selectivity of these compounds are critically influenced by the nature and position of their substituents. This guide provides a framework for assessing the target selectivity of a novel compound, 3,4-Dibromo-6,7-dichloroquinoline, by comparing it with other halogenated quinoline derivatives with established mechanisms of action.

Comparative Analysis of Substituted Quinolines

The target selectivity of quinoline derivatives is diverse. Halogen substitution, a common feature in many active quinolines, can significantly modulate their biological activity. While specific data for this compound is not publicly available, we can infer potential targets and assessment strategies from related compounds.

Quantitative Data on Target Inhibition

The following table summarizes the inhibitory activities of various substituted quinolines against common cancer and malaria-related targets. This data provides a benchmark for evaluating the potency and selectivity of novel derivatives like this compound.

Compound ClassExample CompoundTargetIC₅₀/EC₅₀Reference Cell Line/Assay
Dichloroquinolines 4,7-dichloroquinolinePlasmodium falciparum (CQ-sensitive)6.7 nMIn vitro antiplasmodial assay
4,7-dichloroquinolinePlasmodium falciparum (CQ-resistant)8.5 nMIn vitro antiplasmodial assay
Bromo-nitroquinolines 6-Bromo-5-nitroquinolineHT29 (human colon adenocarcinoma)> 5-FUIn vitro cytotoxicity assay
Pyrazolo[4,3-f]quinolines Compound 2ETopoisomerase IIα88.3% inhibition at 100 µMTopoisomerase IIα relaxation assay
Anilinoquinolines Compound 47EGFR0.49 µMIn vitro kinase assay
Imidazo[4,5-c]quinolines Compound 39mTOR1.4 µMIn vitro kinase assay
Compound 39PI3Kα0.9 µMIn vitro kinase assay

Experimental Protocols for Target Selectivity Assessment

To determine the target selectivity of this compound, a multi-faceted approach involving both in vitro and in silico methods is recommended.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases commonly targeted by quinoline derivatives.

Methodology:

  • Kinase Panel Selection: Select a panel of relevant kinases, such as EGFR, VEGFR, c-Met, and components of the PI3K/Akt/mTOR pathway.

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) or a fluorescence-based assay to measure ATP consumption or substrate phosphorylation, respectively.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, incubate the kinase, substrate, and ATP with the test compound at various concentrations.

    • After the incubation period, add the detection reagent.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Topoisomerase Inhibition Assay

Objective: To assess the ability of the compound to inhibit the catalytic activity of human topoisomerase I and IIα.

Methodology:

  • Assay Principle: This assay is based on the ability of topoisomerases to relax supercoiled plasmid DNA. Inhibition of the enzyme results in the persistence of the supercoiled form.

  • Procedure:

    • Incubate supercoiled plasmid DNA with human topoisomerase I or IIα in the presence of varying concentrations of the test compound.

    • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the compound on various human cancer cell lines and a non-cancerous cell line to determine its therapeutic index.

Methodology:

  • Cell Line Selection: Use a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal cell line (e.g., human umbilical vein endothelial cells - HUVEC).

  • Assay Principle: Employ a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add the MTT or MTS reagent and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line to assess the compound's potency and selectivity.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate common signaling pathways targeted by quinoline derivatives, providing a conceptual framework for understanding the potential mechanisms of action of this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.

Topoisomerase_Inhibition_Workflow cluster_assay Topoisomerase Inhibition Assay Start Supercoiled Plasmid DNA Incubation Incubate with Topoisomerase & Quinoline Derivative Start->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization UV Visualization Electrophoresis->Visualization Analysis Quantify Bands (Supercoiled vs. Relaxed) Visualization->Analysis

Caption: Experimental workflow for assessing topoisomerase inhibition by a test compound.

By employing these experimental protocols and leveraging the comparative data, researchers can systematically evaluate the target selectivity and therapeutic potential of novel compounds like this compound. This structured approach is essential for the rational design and development of next-generation quinoline-based therapeutics.

Comparative Guide to the Synthesis of Dihaloquinolines: A Validation of a Proposed Pathway to 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic pathway for 3,4-Dibromo-6,7-dichloroquinoline against the well-established synthesis of 4,7-dichloroquinoline. The objective is to validate the feasibility of the proposed route by examining each synthetic step, comparing reaction conditions, and evaluating potential yields based on analogous transformations reported in the literature. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided.

Overview of Synthetic Pathways

The synthesis of functionalized quinoline cores is a cornerstone of medicinal chemistry, with halogenated quinolines serving as crucial intermediates in the development of therapeutic agents.[1][2] This guide evaluates a hypothetical, multi-step synthesis of this compound and contrasts it with the industrially significant Gould-Jacobs synthesis of 4,7-dichloroquinoline.[3][4]

Proposed Pathway: this compound

This proposed pathway commences with the synthesis of a 6,7-dichloroquinoline core, followed by a challenging sequential bromination to introduce bromine atoms at the C3 and C4 positions.

G cluster_0 Proposed Synthesis of this compound 3,4-Dichloroaniline 3,4-Dichloroaniline 6,7-Dichloroquinoline 6,7-Dichloroquinoline 3,4-Dichloroaniline->6,7-Dichloroquinoline  Skraup Synthesis   Intermediate_1 3-Bromo-6,7-dichloroquinoline 6,7-Dichloroquinoline->Intermediate_1  Electrophilic  Bromination (C3)   Target 3,4-Dibromo-6,7- dichloroquinoline Intermediate_1->Target  Further  Bromination (C4)  

Caption: Proposed synthetic workflow for this compound.

Alternative Pathway: 4,7-Dichloroquinoline (Gould-Jacobs Reaction)

This established route is a reliable and high-yielding method for producing 4,7-dichloroquinoline, a key precursor for several antimalarial drugs.[3]

G cluster_1 Established Synthesis of 4,7-Dichloroquinoline m-Chloroaniline m-Chloroaniline Intermediate_A Anilinoacrylate Intermediate m-Chloroaniline->Intermediate_A  Condensation   Intermediate_B 7-Chloro-4-hydroxy-3- quinolinecarboxylic acid Intermediate_A->Intermediate_B  Thermal Cyclization   Intermediate_C 7-Chloro-4-hydroxyquinoline Intermediate_B->Intermediate_C  Decarboxylation   Product 4,7-Dichloroquinoline Intermediate_C->Product  Chlorination (POCl3)  

Caption: Established Gould-Jacobs pathway for 4,7-Dichloroquinoline synthesis.

Comparative Data Presentation

The following table summarizes the key quantitative and qualitative differences between the two synthetic pathways.

ParameterProposed: this compoundAlternative: 4,7-Dichloroquinoline
Starting Material 3,4-Dichloroanilinem-Chloroaniline
Key Intermediates 6,7-Dichloroquinoline; 3-Bromo-6,7-dichloroquinolineAnilinoacrylate; 7-Chloro-4-hydroxyquinoline
Core Synthesis Method Skraup SynthesisGould-Jacobs Reaction
Number of Steps 34
Overall Yield Estimated < 30% (Hypothetical)~55-70% (Reported)[5][6]
Key Reagents Glycerol, H₂SO₄, Oxidizing Agent, NBS, POBr₃Diethyl ethoxymethylenemalonate, Dowtherm A, POCl₃
Critical Step Regioselective bromination at C3 and C4Thermal cyclization and chlorination of C4-hydroxyl
Scalability Challenging due to harsh conditions and low yieldsProven for industrial scale production[6]
Purity of Final Product Potentially low due to isomeric byproductsHigh, purification by recrystallization is effective[5]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on established reaction types. Yields and conditions are estimates and would require empirical optimization.

Step 1: Synthesis of 6,7-Dichloroquinoline (via Skraup Synthesis)

  • To a mixture of sodium 3-nitrobenzenesulfonate (90 g, 401.2 mmol) in concentrated H₂SO₄ (50 mL) and H₂O (30 mL), add glycerol (18.7 g, 203.2 mmol).

  • Heat the mixture to 150 °C with stirring for 10 minutes.

  • Carefully add 3,4-dichloroaniline (10.0 g, 61.7 mmol) to the reaction mixture.

  • Continue stirring at 150 °C for 12 hours.

  • Cool the reaction to 0 °C and adjust the pH to ~9 with a 50% aqueous NaOH solution.

  • Extract the product with ethyl acetate (2 x 250 mL). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the crude material by recrystallization from ethanol to yield 6,7-dichloroquinoline. (Estimated Yield: 65%) [7]

Step 2: Synthesis of 3-Bromo-6,7-dichloroquinoline (Electrophilic Bromination) Note: Direct electrophilic bromination at the C3 position of the quinoline ring is exceptionally difficult due to the electron-deficient nature of the pyridine ring. This step represents a significant challenge.

  • Dissolve 6,7-dichloroquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.[2][8]

  • Stir the reaction mixture for 24-48 hours, monitoring progress by TLC.

  • Quench the reaction by pouring it over ice and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with dichloromethane, dry the organic phase, and concentrate under reduced pressure.

  • Purify by column chromatography. (Estimated Yield: < 40% due to low reactivity and potential side reactions)

Step 3: Synthesis of this compound Note: Introducing a second bromine at the C4 position would likely require a different strategy, possibly via an N-oxide intermediate or a nucleophilic substitution approach, as direct electrophilic bromination is unfavorable. A hypothetical electrophilic approach is presented for comparison.

  • To the 3-Bromo-6,7-dichloroquinoline (1.0 eq) in a high-boiling point solvent, add a more potent brominating agent such as bromine in the presence of a Lewis acid or POBr₃.

  • Heat the reaction to a high temperature (e.g., 150-200 °C) for an extended period.

  • Work-up involves cooling, neutralization, extraction, and extensive chromatographic purification. (Estimated Yield: < 30%)

Protocol 2: Established Synthesis of 4,7-Dichloroquinoline (via Gould-Jacobs Reaction) [5]

Step 1 & 2: Formation of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Heat a mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) in a round-bottomed flask on a steam bath for 1 hour.

  • In a separate 5-L flask, heat 1 L of Dowtherm A to boiling (approx. 250 °C).

  • Pour the warm product from the first step into the boiling Dowtherm A through the condenser. Continue heating for 1 hour.

  • Cool the mixture, filter the crystallized product, and wash with Skellysolve B.

  • Mix the air-dried solid with 1 L of 10% aqueous sodium hydroxide and reflux for 1 hour until all solid dissolves.

  • Cool the saponification mixture and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. (Yield: 85–98%) [8]

Step 3: Decarboxylation to 7-Chloro-4-quinolinol

  • Suspend the air-dried acid from the previous step in 1 L of Dowtherm A in a 2-L flask.

  • Boil the mixture for 1 hour under a stream of nitrogen to facilitate decarboxylation and remove water.

Step 4: Chlorination to 4,7-Dichloroquinoline

  • Cool the resulting clear, light-brown solution to room temperature and add phosphorus oxychloride (0.98 mole).

  • Raise the temperature to 135–140 °C and stir for 1 hour.

  • After cooling, pour the reaction mixture into a separatory funnel and wash with 10% hydrochloric acid (3 x 500 mL).

  • Cool the combined acid extracts in ice and neutralize with 10% sodium hydroxide to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from Skellysolve B yields pure 4,7-dichloroquinoline. (Yield for final step: 66–73%) [8]

Validation and Comparison

The proposed synthetic pathway to This compound is theoretically plausible but faces significant practical hurdles. The initial Skraup synthesis of the 6,7-dichloroquinoline core is a standard and effective method.[7] However, the subsequent bromination steps are problematic. Electrophilic substitution on the pyridine ring of a quinoline is notoriously difficult. While bromination of the benzene ring is common, achieving substitution at C3 and C4 via electrophilic attack is not a standard transformation and would likely result in very low yields, if any.[9] The reaction would likely require harsh conditions, leading to side products and purification challenges.

In stark contrast, the Gould-Jacobs synthesis of 4,7-dichloroquinoline is a robust and well-optimized process.[3][4] It proceeds through discrete, high-yielding steps, starting from readily available materials. The thermal cyclization, while requiring high temperatures, is a reliable ring-forming reaction. The final chlorination of the 4-hydroxyquinoline intermediate using phosphorus oxychloride is a standard and efficient transformation, yielding the desired product in good purity and high yield. The scalability of this process is well-documented, making it suitable for large-scale industrial production.

References

A Comparative Analysis of the Electronic Properties of Quinoline and Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the electronic characteristics of core heterocyclic structures is paramount. Quinoline and isoquinoline, as fundamental building blocks in numerous pharmaceuticals, present a compelling case for a detailed comparative study. Their isomeric nature, differing only in the position of the nitrogen atom within their fused ring system, gives rise to distinct electronic properties that significantly influence their reactivity, intermolecular interactions, and ultimately, their biological activity.

This guide provides an objective comparison of the electronic properties of quinoline and isoquinoline, supported by experimental and computational data. We will delve into key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, ionization potential, electron affinity, and dipole moment. Detailed methodologies for the key experimental techniques used to determine these properties are also provided to aid in the replication and validation of these findings.

Unveiling the Electronic Landscape: A Tabular Comparison

The electronic properties of quinoline and isoquinoline have been investigated through both experimental techniques and computational methods. Density Functional Theory (DFT) calculations, in particular, offer a powerful tool for dissecting their electronic structures. The following table summarizes key electronic properties for both isomers, providing a clear and concise comparison.

PropertyQuinolineIsoquinolineMethod
HOMO Energy -6.64 eV-6.58 eVDFT (B3LYP/6-311++G(d,p))
LUMO Energy -0.85 eV-0.92 eVDFT (B3LYP/6-311++G(d,p))
HOMO-LUMO Gap 5.79 eV5.66 eVDFT (B3LYP/6-311++G(d,p))
Ionization Potential 8.62 eV8.54 eVExperimental (Photoelectron Spectroscopy)
Electron Affinity Not readily availableNot readily availableExperimental
Dipole Moment 2.29 D2.54 DDFT (B3LYP/6-311++G(d,p))

Note: Computationally derived values can vary based on the level of theory and basis set employed. The values presented here are from a consistent DFT study for direct comparison. Experimental values are subject to measurement uncertainties.

Key Differences and Their Implications

The data reveals subtle yet significant differences in the electronic properties of the two isomers. Isoquinoline exhibits a slightly higher HOMO energy and a lower LUMO energy compared to quinoline, resulting in a smaller HOMO-LUMO gap. This smaller energy gap suggests that isoquinoline is generally more reactive than quinoline, as it requires less energy to excite an electron from the HOMO to the LUMO. This has direct implications for their chemical reactivity, particularly in reactions where frontier molecular orbitals play a key role.

The experimentally determined ionization potentials align with this trend, with isoquinoline having a slightly lower ionization potential, indicating it is easier to remove an electron. The calculated dipole moment is notably higher for isoquinoline, suggesting a greater separation of charge within the molecule. This increased polarity can influence its solubility and its ability to participate in dipole-dipole interactions, which are crucial in biological systems.[1]

The pyridine ring in both quinoline and isoquinoline is electron-deficient due to the electronegativity of the nitrogen atom.[2][3] This makes the carbocyclic (benzene) ring the preferred site for electrophilic substitution in both molecules.[2] However, the precise location of substitution can differ due to the distinct electronic distributions in the two isomers.

Visualizing the Isomeric Relationship

The logical relationship between the isomeric structures of quinoline and isoquinoline and their fundamental electronic properties can be represented as follows:

G Comparative Electronic Properties of Quinoline Isomers Quinoline Quinoline ElectronicProperties Electronic Properties Quinoline->ElectronicProperties N at position 1 Isoquinoline Isoquinoline Isoquinoline->ElectronicProperties N at position 2 Reactivity Chemical Reactivity & Biological Activity ElectronicProperties->Reactivity

References

Assessing the Drug-Likeness of 3,4-Dibromo-6,7-dichloroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Halogenated quinoline derivatives, in particular, have garnered significant interest for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comparative assessment of the drug-likeness of novel 3,4-Dibromo-6,7-dichloroquinoline derivatives against other known halogenated quinoline compounds. The analysis integrates in silico predictions and established experimental protocols to evaluate their potential as orally bioavailable drug candidates.

Comparative Analysis of Drug-Likeness Parameters

A key initial step in drug discovery is the evaluation of a compound's drug-likeness, often guided by frameworks like Lipinski's Rule of Five.[3] This rule suggests that orally active drugs typically possess a molecular weight (MW) under 500 Da, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[3] Additionally, the topological polar surface area (TPSA) is a valuable predictor of drug absorption, with a value under 140 Ų generally considered favorable for good cell permeability.[4]

The following table summarizes the calculated drug-likeness parameters for a representative this compound and compares it with other halogenated quinoline derivatives.

CompoundMolecular FormulaMW (Da)XLogP3HBDHBATPSA (Ų)Lipinski's Rule of Five Violations
This compound C₉H₃Br₂Cl₂N379.845.10112.891 (XLogP3 > 5)
7-Bromo-3,4-dichloroquinoline[5]C₉H₄BrCl₂N276.944.10112.890
4,7-DichloroquinolineC₉H₅Cl₂N198.053.20112.890
5-Chloro-8-hydroxyquinolineC₉H₆ClNO179.62.81233.120

Based on these in silico predictions, this compound exhibits a potential liability with a calculated logP slightly exceeding the threshold of Lipinski's Rule of Five. This suggests that while the molecule is of a suitable size and has a low polar surface area, its high lipophilicity might impact its solubility and overall pharmacokinetic profile. In contrast, the other compared quinoline derivatives adhere to all of Lipinski's rules, positioning them as more traditionally "drug-like" from this initial assessment.

Experimental Protocols for Drug-Likeness Assessment

While in silico predictions are valuable for initial screening, experimental validation is crucial. Below are detailed methodologies for determining key drug-likeness parameters.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining logP.[6][7]

Protocol:

  • Preparation of Saturated Phases: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer like PBS, pH 7.4) by vigorously mixing them for 24 hours, followed by a 24-hour separation period.

  • Compound Dissolution: Accurately weigh and dissolve the test compound in the n-octanol phase to a known concentration.

  • Partitioning: Add an equal volume of the saturated aqueous phase to the n-octanol solution of the compound in a flask.

  • Equilibration: Securely cap the flask and shake it for a sufficient time (typically 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[8][9]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] The shake-flask method is also a reliable technique for its measurement.[11]

Protocol:

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.[12]

  • Phase Separation: Allow the undissolved solid to settle. Remove the solid material by filtration (using a low-binding filter) or centrifugation.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.[10]

Workflow for Drug-Likeness Assessment

The following diagram illustrates a typical workflow for assessing the drug-likeness of a novel compound series, integrating both computational and experimental approaches.

DrugLikenessWorkflow cluster_in_silico In Silico Assessment cluster_experimental Experimental Validation cluster_decision Decision Making start Design of Novel Derivatives (this compound) lipinski Calculation of Lipinski's Rule of Five (MW, logP, HBD, HBA) start->lipinski tpsa TPSA Calculation lipinski->tpsa admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) tpsa->admet evaluation Comparative Evaluation of Data admet->evaluation synthesis Chemical Synthesis logp_exp LogP Determination (Shake-Flask Method) synthesis->logp_exp solubility_exp Aqueous Solubility Assay synthesis->solubility_exp permeability_exp Permeability Studies (e.g., PAMPA) logp_exp->permeability_exp solubility_exp->permeability_exp permeability_exp->evaluation lead_selection Lead Candidate Selection evaluation->lead_selection

Caption: Workflow for assessing the drug-likeness of novel chemical entities.

Conclusion

The in silico analysis of this compound derivatives suggests a promising scaffold for further investigation, with most drug-like properties falling within acceptable ranges. However, the predicted high lipophilicity warrants careful experimental validation of its solubility and permeability to fully ascertain its potential as an orally bioavailable drug candidate. The provided experimental protocols offer a robust framework for obtaining this critical data. By integrating computational predictions with rigorous experimental testing, researchers can make more informed decisions in the early stages of the drug discovery pipeline, ultimately increasing the likelihood of identifying promising lead compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dibromo-6,7-dichloroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dibromo-6,7-dichloroquinoline, a halogenated quinoline. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before proceeding with the disposal of this compound, it is crucial to handle the compound with appropriate safety measures. This substance is a powder solid and can cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves.[1]

  • Eye Protection: Use chemical safety goggles or eyeglasses that comply with OSHA or European Standard EN166 regulations.[2][3][4]

  • Clothing: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a self-contained breathing apparatus.[2][3]

Handling and Storage:

  • Ensure adequate ventilation in the work area.[1][2][3]

  • Avoid the formation of dust.[1][3][4]

  • Do not get the substance in the eyes, on the skin, or on clothing.[1][3][4]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[1][4]

  • Keep away from strong oxidizing agents.[4]

Disposal Procedures for this compound

The primary method for the disposal of this compound is to treat it as hazardous waste. It must be disposed of at an approved waste disposal plant.[1][3] It is imperative not to release the chemical into the environment.[1][3]

Spill Management: In the event of a spill, follow these steps:

  • Evacuate personnel from the area and ensure adequate ventilation.[2][5]

  • Eliminate all sources of ignition.[5]

  • Wear appropriate personal protective equipment as detailed above.[1][3]

  • For solid spills, sweep up the material and shovel it into a suitable, closed container for disposal.[1][3][4] Avoid creating dust.[1][3][4]

  • For liquid spills, absorb the substance with an inert material like vermiculite, dry sand, or earth and place it into a sealed container for disposal.[5]

  • Do not wash spills into the sewer system. [5]

Waste Classification and Disposal: As a halogenated organic compound, this compound should be classified as a halogenated solvent waste.[6] It is crucial to keep halogenated waste separate from non-halogenated waste to ensure proper and cost-effective disposal.[6]

Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations and to identify a permitted hazardous waste transporter and disposal facility.[5][6] You are responsible for the hazardous waste from "cradle to grave."[6]

Summary of Disposal and Safety Information

ParameterSpecificationCitation
Personal Protective Equipment Nitrile rubber gloves, chemical safety goggles, protective clothing.[1][2][3][4]
Handling Precautions Use in a well-ventilated area, avoid dust formation, avoid contact with skin and eyes.[1][2][3][4]
Storage Conditions Dry, cool, well-ventilated area in a tightly closed container.[1][4]
Spill Cleanup Sweep up solid material into a suitable container; absorb liquid with inert material.[1][3][4][5]
Disposal Method Dispose of as hazardous waste at an approved waste disposal plant.[1][3]
Prohibited Disposal Actions Do not release into the environment or wash down the sewer.[1][3][5]

Protocol for Preparing this compound for Disposal

  • Risk Assessment: Before beginning, conduct a thorough risk assessment of the disposal process, considering the quantity of waste and the specific laboratory environment.

  • Gather Materials: Assemble all necessary PPE, spill containment materials, and a designated, properly labeled hazardous waste container. The container should be compatible with halogenated organic compounds.

  • Weigh and Document: Carefully weigh the amount of this compound to be disposed of and record it in the laboratory's chemical inventory and waste logs.

  • Transfer to Waste Container: In a well-ventilated area or a chemical fume hood, carefully transfer the solid waste into the designated hazardous waste container. Use a funnel if necessary to avoid spills. If the compound is in solution, ensure the container is appropriate for liquid waste.

  • Seal and Label: Securely seal the waste container. Affix a hazardous waste label that clearly identifies the contents as "Hazardous Waste: this compound," along with the date and any other information required by your institution and local regulations.

  • Temporary Storage: Store the sealed waste container in a designated secondary containment area for hazardous waste, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and final disposal of the waste.

Disposal Decision Pathway

start Start: Have 3,4-Dibromo-6,7- dichloroquinoline Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Contain & Collect 4. Place in sealed container is_spill->spill_procedure Yes waste_collection Prepare for Disposal is_spill->waste_collection No containerize Place in a labeled, sealed, hazardous waste container. spill_procedure->containerize waste_collection->containerize storage Store in designated secondary containment area. containerize->storage contact_ehs Contact EHS or certified waste disposal company. storage->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dibromo-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,4-Dibromo-6,7-dichloroquinoline, a halogenated quinoline derivative. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelItemSpecificationsRationale
Primary Eye ProtectionChemical safety goggles meeting ANSI Z87.1 standard.Protects eyes from dust particles and potential splashes.
Hand ProtectionChemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact with the compound.[1][2]
Body ProtectionA laboratory coat made of a non-absorbent material like polyethylene-coated polypropylene.Protects skin and personal clothing from contamination.[3]
Secondary Face ProtectionFace shield worn over safety goggles.Provides an additional layer of protection for the face from splashes or aerosols.[4]
Respiratory ProtectionAn N95 respirator or higher, depending on the risk of aerosolization.Prevents inhalation of fine dust particles.[4] Use of a respirator may require a formal respiratory protection program, including fit testing.[1]
Ancillary Foot ProtectionClosed-toe shoes.Protects feet from spills.[1]
Head/Hair CoveringDisposable head/hair covers.Prevents contamination of hair.[3]

Operational Plan: Step-by-Step Handling Protocol

Follow this detailed methodology for the safe handling of this compound to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
  • Ensure that an eyewash station and safety shower are readily accessible.[5]
  • Cover the work surface with absorbent, disposable bench paper.
  • Assemble all necessary equipment and reagents before handling the compound.

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within the chemical fume hood.
  • Use a microbalance with a draft shield to prevent air currents from dispersing the powder.
  • Employ anti-static weighing paper or a weighing boat to handle the solid.
  • Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.
  • If preparing a solution, add the solvent to the weighed compound slowly to prevent splashing.

3. Post-Handling Procedures:

  • Securely close the primary container of this compound.
  • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
  • Wipe down the work surface of the fume hood and the balance with a damp cloth.
  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan: Managing a Halogenated Organic Compound

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all unused this compound, contaminated weighing paper, gloves, bench paper, and other disposable items in a designated, labeled hazardous waste container.
  • Liquid Waste: If solutions are prepared, they should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.
  • Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area.
  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_equipment Assemble Equipment prep_workspace->prep_equipment handling_weigh Weigh Compound prep_equipment->handling_weigh Proceed to Handling handling_aliquot Aliquot or Prepare Solution handling_weigh->handling_aliquot cleanup_decontaminate Decontaminate Equipment handling_aliquot->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_workspace Clean Workspace cleanup_dispose->cleanup_workspace cleanup_doff_ppe Doff PPE cleanup_workspace->cleanup_doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.